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Myosin V-IN-1

Cat. No.: B10857966
M. Wt: 538.6 g/mol
InChI Key: JTMFLTNSCRPRHU-UHFFFAOYSA-N
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Description

Myosin V-IN-1 is a useful research compound. Its molecular formula is C29H26N6O3S and its molecular weight is 538.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26N6O3S B10857966 Myosin V-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H26N6O3S

Molecular Weight

538.6 g/mol

IUPAC Name

3-[[3-[[3-(4-morpholin-4-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]methylsulfanyl]benzoic acid

InChI

InChI=1S/C29H26N6O3S/c36-28(37)21-4-2-6-24(16-21)39-18-19-3-1-5-22(15-19)31-29-30-17-25-26(33-34-27(25)32-29)20-7-9-23(10-8-20)35-11-13-38-14-12-35/h1-10,15-17H,11-14,18H2,(H,36,37)(H2,30,31,32,33,34)

InChI Key

JTMFLTNSCRPRHU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=C4C=NC(=NC4=NN3)NC5=CC=CC(=C5)CSC6=CC=CC(=C6)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Brakes: A Technical Guide to the Mechanism of Action of Myosin V-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Inhibitory Mechanism of Myosin V-IN-1, a Potent and Selective Modulator of the Myosin V Motor Protein

This technical guide provides an in-depth analysis of the mechanism of action of this compound, a potent and selective small molecule inhibitor of Myosin V. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core inhibitory pathway, presents key quantitative data, details experimental methodologies for its characterization, and visualizes the complex molecular interactions and workflows involved.

Core Mechanism of Action: Halting the Molecular Motor at a Critical Juncture

Myosin V is a crucial molecular motor protein responsible for the processive transport of intracellular cargoes along actin filaments. This movement is powered by the hydrolysis of ATP in a coordinated, step-wise fashion known as the hand-over-hand mechanism. The kinetic cycle of Myosin V is characterized by a series of conformational changes tightly coupled to ATP binding, hydrolysis, and the subsequent release of inorganic phosphate (Pi) and adenosine diphosphate (ADP).

This compound exerts its inhibitory effect by specifically targeting a critical, rate-limiting step in this cycle: the release of ADP from the actomyosin V complex.[1][2] By binding to the actomyosin V-ADP state, this compound effectively slows down the dissociation of ADP, thereby stalling the motor protein on the actin track and inhibiting its cargo-transporting function. This targeted action represents a unique mechanism of inhibition among myosin modulators.[2]

The inhibitor has been identified as a potent and selective agent against Myosin V, demonstrating its utility as a chemical probe to dissect the intricate cellular processes mediated by this motor protein.[1][2]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound has been quantified through rigorous biochemical assays. The key parameter defining its efficacy is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

ParameterValueReference
Inhibition Constant (Ki)6 µM[1]

Furthermore, studies have demonstrated a clear dose-dependent reduction in the rate of steady-state actin-activated ATP hydrolysis by single-headed Myosin V in the presence of this compound.[1][2] This quantitative relationship underscores the direct impact of the inhibitor on the enzymatic activity of Myosin V.

Experimental Protocols: A Methodological Framework

The characterization of this compound's mechanism of action relies on a suite of well-established biochemical assays. The following provides a detailed methodology for the key experiment used to determine its inhibitory properties: the actin-activated ATPase assay.

Actin-Activated Myosin V ATPase Assay

This assay measures the rate of ATP hydrolysis by Myosin V in the presence of actin filaments, and how this rate is affected by this compound. The rate of phosphate (Pi) release, a direct product of ATP hydrolysis, is quantified.

Materials and Reagents:

  • Purified Myosin V (single-headed or full-length)

  • Actin, purified and polymerized into F-actin filaments

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • ATP (stock solution, e.g., 100 mM)

  • Assay Buffer: 10 mM imidazole (pH 7.5), 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, and 1 mM DTT.[3]

  • Phosphate detection reagent (e.g., Malachite green-based colorimetric reagent or a fluorescent phosphate sensor)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a series of dilutions of this compound in assay buffer. Ensure the final solvent concentration is constant across all samples and does not exceed a level that affects enzyme activity (typically <1% DMSO).

    • In a microplate, combine the assay buffer, a fixed concentration of F-actin, and the various concentrations of this compound (or solvent control).

    • Add a fixed concentration of Myosin V to each well.

    • Incubate the mixtures for a predetermined time at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiation of the Reaction:

    • Initiate the ATPase reaction by adding a saturating concentration of ATP to each well.

  • Measurement of Phosphate Release:

    • At specific time points, quench the reaction (e.g., by adding a stop solution containing EDTA or by denaturation).

    • Add the phosphate detection reagent to each well.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate to convert the absorbance/fluorescence readings to the concentration of Pi released.

    • Calculate the initial rate of ATP hydrolysis (moles of Pi per mole of Myosin V per second) for each inhibitor concentration.

    • Plot the ATPase rate as a function of the this compound concentration.

    • Fit the data to an appropriate inhibition model (e.g., the Michaelis-Menten equation modified for competitive, non-competitive, or uncompetitive inhibition) to determine the Ki or IC50 value.

Visualizing the Molecular Landscape

To better comprehend the complex interplay of molecules and experimental procedures, the following diagrams have been generated using the DOT language.

MyosinV_Signaling_Pathway cluster_cycle Myosin V ATPase Cycle on Actin cluster_inhibition Inhibition by this compound ActoMyosin Actomyosin (Rigor State) ActoMyosin_ATP Actomyosin-ATP ActoMyosin->ActoMyosin_ATP ATP Binding Myosin_ATP Myosin-ATP (Detached) ActoMyosin_ATP->Myosin_ATP Dissociation from Actin Myosin_ADP_Pi Myosin-ADP-Pi (Post-recovery stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Actomyosin-ADP-Pi (Weakly Bound) Myosin_ADP_Pi->ActoMyosin_ADP_Pi Rebinds Actin ActoMyosin_ADP Actomyosin-ADP (Strongly Bound) ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release & Power Stroke ActoMyosin_ADP->ActoMyosin ADP Release (Rate-Limiting) Inhibitor This compound Inhibitor->ActoMyosin_ADP Inhibits ADP Release

Caption: Myosin V ATPase cycle and the point of inhibition by this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Myosin V - F-actin - this compound dilutions - Assay Buffer, ATP start->prep_reagents setup_rxn Set up Reaction Mixtures in Microplate: - Buffer, F-actin, Inhibitor/Control prep_reagents->setup_rxn add_myosin Add Myosin V and Incubate setup_rxn->add_myosin initiate_rxn Initiate Reaction with ATP add_myosin->initiate_rxn time_course Incubate for Timed Intervals initiate_rxn->time_course quench_rxn Quench Reaction time_course->quench_rxn detect_pi Add Phosphate Detection Reagent quench_rxn->detect_pi measure Measure Absorbance/Fluorescence detect_pi->measure analyze Analyze Data: - Calculate Rates - Plot Dose-Response Curve - Determine Ki/IC50 measure->analyze end End analyze->end

Caption: Workflow for the actin-activated Myosin V ATPase assay.

Logical_Relationship MyosinV Myosin V ATP_Hydrolysis ATP Hydrolysis MyosinV->ATP_Hydrolysis drives Actin Actin Filament Actin->ATP_Hydrolysis activates Cargo_Transport Intracellular Cargo Transport ATP_Hydrolysis->Cargo_Transport powers ADP_Release ADP Release ATP_Hydrolysis->ADP_Release leads to ADP_Release->ATP_Hydrolysis is rate-limiting for Inhibition Inhibition of Transport ADP_Release->Inhibition leads to MyosinV_IN1 This compound MyosinV_IN1->ADP_Release specifically inhibits MyosinV_IN1->Inhibition

Caption: Logical relationship of this compound's mechanism of action.

References

Biochemical Characterization of Myosin V-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characterization of Myosin V-IN-1, a potent and selective inhibitor of Myosin V. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization.

Introduction

Myosin V is a member of the unconventional myosin family of motor proteins, known for its role in the transport of intracellular cargo along actin filaments.[1] It functions as a processive motor, meaning a single molecule can take multiple steps along an actin filament without detaching.[2] This processivity is crucial for its function in organelle transport, mRNA localization, and other cellular processes. The energy for this movement is derived from the hydrolysis of ATP. Given its critical cellular functions, Myosin V has emerged as a potential therapeutic target. This compound is a small molecule inhibitor that has been identified to selectively target Myosin V.

Biochemical Properties of this compound

This compound exhibits potent and selective inhibition of Myosin V. The following table summarizes the key quantitative data reported for this inhibitor.

ParameterValueSpecies/ConstructConditionsReference
Ki 6 µMNot SpecifiedNot Specified[2]
IC50 ~6 µMSingle-headed Myosin VActin-activated ATPase activity[3]

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting a key step in the Myosin V mechanochemical cycle. Kinetic studies have revealed that this compound slows the actin-activated Myosin V ATPase by inhibiting the release of ADP from the actomyosin complex.[2] The release of ADP is the rate-limiting step in the Myosin V ATPase cycle, and by hindering this step, this compound effectively stalls the motor protein on the actin filament, preventing further movement and ATP hydrolysis.[3]

Myosin V Mechanochemical Cycle

The following diagram illustrates the key steps in the actin-activated ATPase cycle of Myosin V.

MyosinVCycle ActoMyosin Acto-Myosin (Rigor State) MyosinATP Myosin.ATP ActoMyosin->MyosinATP ATP Binding (Myosin dissociates from Actin) MyosinADP_Pi Myosin.ADP.Pi (Pre-power stroke) MyosinATP->MyosinADP_Pi ATP Hydrolysis ActoMyosinADP_Pi Acto-Myosin.ADP.Pi MyosinADP_Pi->ActoMyosinADP_Pi Actin Binding ActoMyosinADP Acto-Myosin.ADP (Post-power stroke) ActoMyosinADP_Pi->ActoMyosinADP Pi Release (Power Stroke) ActoMyosinADP->ActoMyosin ADP Release (Rate-Limiting Step)

Caption: The actin-activated ATPase cycle of Myosin V.

Inhibitory Mechanism of this compound

This compound specifically inhibits the final step of the cycle, the release of ADP from the actomyosin complex.

InhibitionMechanism ActoMyosinADP Acto-Myosin.ADP ActoMyosin Acto-Myosin (Rigor State) ActoMyosinADP->ActoMyosin ADP Release Inhibitor This compound Inhibitor->ActoMyosinADP Inhibits

Caption: Inhibition of ADP release by this compound.

Selectivity Profile

This compound has been shown to be selective for Myosin V over other myosin isoforms. At a concentration of 50 µM, MyoVin-1 does not significantly inhibit the ATPase activity of myosin VI or nonmuscle myosin II.[3] Furthermore, at 100 µM, it does not significantly inhibit a panel of representative kinases, including CHK1, PLK1, Abl kinase, p42 MAP kinase, casein kinase II, and Aurora kinase, highlighting its specificity for the motor protein.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used in the biochemical characterization of this compound.

Protein Purification

Myosin V: A truncated, single-headed Myosin V construct is often used for these assays. Expression can be performed in Sf9 insect cells using a baculovirus expression system. Purification typically involves affinity chromatography (e.g., FLAG-tag purification) followed by gel filtration to ensure protein homogeneity.

Actin: Actin is typically purified from rabbit skeletal muscle acetone powder. The purified G-actin is then polymerized to F-actin immediately before use in the assays.

Actin-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by Myosin V in the presence of actin, and how this rate is affected by this compound.

Materials:

  • Purified single-headed Myosin V

  • Purified F-actin

  • This compound (dissolved in DMSO)

  • Assay Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT

  • ATP stock solution (e.g., 100 mM)

  • Malachite green reagent for phosphate detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a fixed concentration of Myosin V (e.g., 0.1 µM), and varying concentrations of F-actin to determine the K_ATPase (actin concentration at half-maximal ATPase activity).

  • To determine the IC50 of this compound, use a fixed, saturating concentration of F-actin and a fixed concentration of Myosin V.

  • Add varying concentrations of this compound (or DMSO for control) to the reaction mixtures and incubate for a short period at room temperature.

  • Initiate the reaction by adding a final concentration of 1 mM ATP.

  • Incubate the reaction at a constant temperature (e.g., 25°C).

  • At various time points, take aliquots of the reaction and quench them with a solution containing SDS to stop the reaction.

  • Add the malachite green reagent to the quenched aliquots to detect the amount of inorganic phosphate (Pi) released.

  • Measure the absorbance at 620 nm.

  • Calculate the rate of ATP hydrolysis (µM Pi/min/µM myosin).

  • Plot the ATPase activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Stopped-Flow Kinetic Assay for ADP Release

This assay directly measures the rate of ADP release from the actomyosin complex, which is the step inhibited by this compound.

Materials:

  • Purified single-headed Myosin V

  • Purified pyrene-labeled F-actin (pyrene fluorescence is quenched upon myosin binding)

  • This compound

  • Assay Buffer (as above)

  • ADP stock solution

  • ATP stock solution (purified to be ADP-free)

  • Stopped-flow spectrofluorometer

Procedure:

  • Prepare the actomyosin-ADP complex by incubating Myosin V and pyrene-labeled F-actin with a saturating concentration of ADP in the assay buffer.

  • To measure the effect of the inhibitor, pre-incubate the actomyosin-ADP complex with varying concentrations of this compound.

  • Load one syringe of the stopped-flow instrument with the actomyosin-ADP complex (with or without the inhibitor).

  • Load the second syringe with a high concentration of ATP in the assay buffer.

  • Rapidly mix the contents of the two syringes. The binding of ATP to the actomyosin-ADP complex will induce the dissociation of the myosin head from actin, which is limited by the rate of ADP release.

  • Monitor the increase in pyrene fluorescence over time as the myosin dissociates from the actin.

  • Fit the resulting fluorescence transient to a single exponential function to determine the observed rate constant (k_obs) for ADP release.

  • Compare the rates obtained in the presence and absence of this compound to quantify the extent of inhibition.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_purification Protein Purification cluster_assays Biochemical Assays cluster_data Data Analysis Myosin Myosin V Expression & Purification ATPase Actin-Activated ATPase Assay Myosin->ATPase StoppedFlow Stopped-Flow ADP Release Assay Myosin->StoppedFlow Actin Actin Purification & Polymerization Actin->ATPase Actin->StoppedFlow IC50 IC50 Determination ATPase->IC50 Kinetics Kinetic Rate Constants StoppedFlow->Kinetics

References

Myosin V-IN-1 Inhibitor: A Technical Guide to its Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V-IN-1 is a potent and selective inhibitor of Myosin V, a member of the unconventional myosin family of motor proteins.[1][2] Myosins are ATP-dependent molecular motors that play crucial roles in a myriad of cellular processes, including intracellular trafficking, cell motility, and organelle transport. Myosin V, in particular, is essential for the transport of vesicles and organelles along actin filaments. The development of specific inhibitors for different myosin isoforms is critical for dissecting their precise cellular functions and for exploring their therapeutic potential in diseases where myosin activity is dysregulated.

This technical guide provides a comprehensive overview of the selectivity profile of this compound. It includes available quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy and selectivity, and a visual representation of its mechanism of action within the actomyosin ATPase cycle.

Selectivity Profile of this compound

This compound was identified from a screen of compounds based on "privileged" chemical scaffolds, a strategy aimed at identifying inhibitors for proteins with ATP binding sites, such as kinases and motor proteins.[3][4]

On-Target Potency

This compound exhibits potent inhibition of Myosin V with a reported inhibition constant (Ki) of 6 μM.[1]

TargetK_i_ (μM)
Myosin V6
Off-Target Selectivity

Myosin Isoforms:

This compound has demonstrated selectivity for Myosin V over other myosin isoforms. At a concentration of 50 μM, it does not significantly inhibit the ATPase activity of Myosin VI or nonmuscle Myosin II.[2]

Off-TargetConcentration Tested (μM)Observation
Myosin VI50No significant inhibition
Nonmuscle Myosin II50No significant inhibition

Kinase Panel:

A key aspect of the development of this compound was to ensure selectivity against protein kinases, given its origin from kinase inhibitor scaffolds. At a concentration of 100 μM, this compound did not significantly inhibit a panel of representative kinases.[2]

Off-Target KinaseConcentration Tested (μM)Observation
CHK1100No significant inhibition
PLK1100No significant inhibition
Abl kinase100No significant inhibition
p42 MAP kinase100No significant inhibition
Casein kinase II100No significant inhibition
Aurora kinase100No significant inhibition

Note: A broader quantitative kinase selectivity profile with specific IC50 or Ki values is not publicly available at the time of this guide's compilation.

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the actomyosin complex. Kinetic studies have revealed that the inhibitor slows down the actin-activated Myosin V ATPase cycle by inhibiting the release of ADP from the actomyosin complex.[1][2] This mechanism is distinct from ATP-competitive inhibitors and leads to a dose-dependent reduction in the rate of steady-state actin-activated ATP hydrolysis.[1]

Actomyosin ATPase Cycle and Point of Inhibition

The following diagram illustrates the key steps of the actomyosin ATPase cycle and highlights the specific step inhibited by this compound.

Actomyosin_ATPase_Cycle M_T Myosin-ATP M_DP Myosin-ADP-Pi M_T->M_DP ATP Hydrolysis AM_DP Actin-Myosin-ADP-Pi M_DP->AM_DP Actin Binding AM_D Actin-Myosin-ADP AM_DP->AM_D Pi Release (Power Stroke) AM Actin-Myosin (Rigor) AM_D->AM ADP Release AM->M_T ATP Binding (Actin Dissociation) Inhibitor This compound Inhibitor->AM_D

This compound inhibits the ADP release step in the actomyosin ATPase cycle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of this compound.

Actin-Activated Myosin ATPase Assay

This assay is fundamental for determining the inhibitory effect of compounds on the enzymatic activity of myosin.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin and to determine the IC50 or Ki of an inhibitor.

Materials:

  • Purified Myosin V protein

  • Actin filaments

  • Assay Buffer (e.g., 15 mM HEPES pH 7.5, 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl)

  • ATP stock solution

  • [γ-³²P]ATP (radiolabeled)

  • This compound or other test compounds

  • Quenching solution (e.g., perchloric acid)

  • Malachite green reagent for colorimetric detection of inorganic phosphate (Pi) or scintillation counter for radiolabeled detection.

Procedure (Radiolabeled Method):

  • Prepare reaction mixtures in microfuge tubes containing assay buffer, actin filaments, and the desired concentration of this compound.

  • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP to the reaction tubes.

  • Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C).

  • At specific time points, quench the reaction by adding a small volume of the reaction mixture to a quenching solution.

  • Separate the unreacted [γ-³²P]ATP from the released ³²Pi. This can be achieved by adding a solution of ammonium molybdate and extracting the phosphomolybdate complex into an organic solvent (e.g., isobutanol:benzene).

  • Measure the amount of ³²Pi in the organic phase using a scintillation counter.

  • Calculate the rate of ATP hydrolysis.

  • To determine the IC50, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

ATPase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, Actin, Inhibitor) Initiate Initiate with ATP/[γ-³²P]ATP Mix->Initiate Incubate Incubate at Constant Temp. Initiate->Incubate Quench Quench at Time Points Incubate->Quench Separate Separate ³²Pi Quench->Separate Measure Measure Radioactivity Separate->Measure Calculate Calculate ATPase Rate Measure->Calculate

Workflow for the Actin-Activated Myosin ATPase Assay.
Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Assay Buffer (kinase-specific)

  • ATP and [γ-³³P]ATP

  • This compound or other test compounds

  • Phosphocellulose filter paper or other capture method

  • Scintillation counter

Procedure (Radiometric):

  • Prepare reaction mixtures containing the specific kinase, its substrate, assay buffer, and a range of concentrations of this compound.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the reaction for a defined period at the optimal temperature for the kinase.

  • Stop the reaction and spot a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter papers extensively to remove unreacted [γ-³³P]ATP, leaving the ³³P-labeled substrate bound to the paper.

  • Quantify the amount of incorporated ³³P using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Conclusion

This compound is a valuable chemical probe for studying the cellular functions of Myosin V. Its selectivity for Myosin V over other myosin isoforms and a panel of kinases makes it a useful tool for specifically perturbing Myosin V activity in complex biological systems. The provided experimental protocols offer a foundation for researchers to independently verify its selectivity and to utilize it in their own investigations into the diverse roles of Myosin V. Further studies involving broader, quantitative screening against a larger panel of kinases and other ATP-binding proteins would provide a more complete understanding of its off-target profile.

References

Kinetic Analysis of Myosin V Inhibition by Myosin V-IN-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin V is a crucial molecular motor protein involved in intracellular transport, making it a significant target for therapeutic intervention in various diseases. Myosin V-IN-1 has been identified as a potent and selective inhibitor of Myosin V. This technical guide provides a comprehensive overview of the kinetic analysis of this compound inhibition. It details the mechanism of action, presents quantitative kinetic data, outlines experimental protocols for inhibitor characterization, and visualizes key pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the modulation of myosin motor proteins.

Introduction to Myosin V and its Inhibition

Myosin V is a member of the myosin superfamily of actin-based molecular motors, playing a critical role in the processive transport of various intracellular cargoes, such as organelles, vesicles, and mRNA.[1] Its unique hand-over-hand mechanism of movement along actin filaments is powered by the hydrolysis of ATP. The kinetic cycle of Myosin V is characterized by a series of conformational changes tightly coupled to ATP binding, hydrolysis, and the release of inorganic phosphate (Pi) and adenosine diphosphate (ADP). A key feature of Myosin V's kinetics is that ADP release from the actomyosin complex is the rate-limiting step of its ATPase cycle, which is crucial for its processive nature.[1][2][3]

The development of specific inhibitors for motor proteins like Myosin V is of great interest for both basic research and therapeutic applications. This compound is a pyrazolopyrimidine-based compound that has been identified as a potent and selective inhibitor of Myosin V.[4] Understanding the kinetic basis of this inhibition is essential for its use as a chemical probe and for the potential development of novel therapeutics.

Mechanism of Action of this compound

Kinetic studies have revealed that this compound exerts its inhibitory effect by specifically targeting the ADP release step in the Myosin V ATPase cycle.[4] By slowing down the rate of ADP dissociation from the actomyosin-ADP complex, this compound effectively prolongs the lifetime of this state, thereby reducing the overall turnover rate of the enzyme and impeding its motor function. This mechanism of action is consistent with the observation that ADP release is the slowest, and therefore rate-limiting, step in the uninhibited Myosin V kinetic cycle.

Quantitative Kinetic Data

The inhibitory potency of this compound has been quantified through various kinetic experiments. The following tables summarize the key kinetic parameters of Myosin V in the absence and presence of this compound.

ParameterMyosin V (Uninhibited)Myosin V + this compoundReference
Ki -6 µM[4]
IC50 -~6 µM[4]
Mechanism -Inhibition of ADP release[4]

Table 1: Key Inhibition Parameters for this compound

Kinetic ParameterMyosin V (Uninhibited)Myosin V + this compound (Predicted Effect)
Vmax (ATPase activity) ~15 s⁻¹Decreased
Km for ATP ~12 µMNo significant change
k-AD (ADP release rate from actomyosin) ~12-16 s⁻¹Significantly Decreased

Table 2: Effect of this compound on Myosin V Kinetic Parameters (Note: Predicted effects are based on the known mechanism of action. Specific values for Vmax and k-AD in the presence of the inhibitor would require direct experimental determination from dose-response studies.)

Experimental Protocols

Detailed kinetic analysis of this compound inhibition requires specific experimental protocols. The following sections outline the methodologies for key experiments.

Steady-State Actin-Activated ATPase Assay for IC50 Determination

This assay measures the rate of ATP hydrolysis by Myosin V in the presence of actin and varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • Purified Myosin V motor domain

  • Actin, purified and polymerized

  • ATP

  • This compound

  • ATPase assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, combine Myosin V, polymerized actin, and the different concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding a saturating concentration of ATP.

  • Incubate the reaction at a constant temperature (e.g., 25°C).

  • At various time points, stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

  • Calculate the initial rate of ATP hydrolysis for each inhibitor concentration.

  • Plot the initial rates as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Stopped-Flow Transient Kinetics for Measuring ADP Release

This technique allows for the direct measurement of the rate of ADP release from the actomyosin complex, providing direct evidence for the mechanism of action of this compound.

Materials:

  • Purified Myosin V motor domain

  • Actin, purified and polymerized

  • mant-ADP (a fluorescent ADP analog) or pyrene-labeled actin

  • ATP

  • This compound

  • Stopped-flow apparatus with fluorescence detection

  • Assay buffer

Procedure (using mant-ADP displacement):

  • Prepare a complex of Myosin V, actin, and mant-ADP in the assay buffer.

  • In one syringe of the stopped-flow instrument, load the actomyosin-mant-ADP complex.

  • In the other syringe, load a high concentration of ATP, with and without this compound.

  • Rapidly mix the contents of the two syringes.

  • Monitor the decrease in mant-fluorescence over time as ATP binds and displaces the mant-ADP.

  • The observed rate of fluorescence decay corresponds to the rate of mant-ADP release.

  • Fit the kinetic traces to an exponential function to determine the rate constant for ADP release (k-AD).

  • Compare the k-AD values in the absence and presence of this compound to quantify the inhibitory effect.

Mandatory Visualizations

Signaling Pathway

Myosin_V_Signaling_Pathway Activation_Cascade Activation_Cascade Myosin_V_Inactive Myosin V (Inactive) Activation_Cascade->Myosin_V_Inactive Activates Myosin_V_Active Myosin V (Active) Myosin_V_Inactive->Myosin_V_Active Conformational Change Actin_Filament Actin_Filament Myosin_V_Active->Actin_Filament Binds to Cargo_Transport Cargo Transport (Vesicles, Organelles) Actin_Filament->Cargo_Transport Mediates Myosin_V_IN_1 This compound Myosin_V_IN_1->Myosin_V_Active Inhibits

Caption: Myosin V activation and cargo transport pathway, and the point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_steadystate Steady-State ATPase Assay cluster_stoppedflow Stopped-Flow Kinetics Prepare_Reagents_SS Prepare Myosin V, Actin, ATP, & this compound dilutions Incubate_SS Incubate Myosin V, Actin, & Inhibitor Initiate_Reaction_SS Add ATP to start reaction Incubate_SS->Initiate_Reaction_SS Measure_Pi_SS Measure Phosphate Release over time Initiate_Reaction_SS->Measure_Pi_SS Calculate_IC50 Calculate IC50 from Dose-Response Curve Measure_Pi_SS->Calculate_IC50 Prepare_Reagents_SF Prepare Actomyosin-mant-ADP & ATP +/- Inhibitor Rapid_Mixing Rapidly Mix Reagents Prepare_Reagents_SF->Rapid_Mixing Monitor_Fluorescence Monitor Fluorescence Decay Rapid_Mixing->Monitor_Fluorescence Determine_k_AD Determine ADP Release Rate (k-AD) Monitor_Fluorescence->Determine_k_AD

Caption: Experimental workflows for the kinetic characterization of this compound.

Logical Relationship of Inhibition

Inhibition_Mechanism AM_ATP Actomyosin-ATP ATP Hydrolysis AM_ADP_Pi Actomyosin-ADP-Pi Pi Release AM_ATP->AM_ADP_Pi AM_ADP Actomyosin-ADP ADP Release (Rate-Limiting) AM_ADP_Pi->AM_ADP Actomyosin Actomyosin AM_ADP->Actomyosin Cycle Continues Myosin_V_IN_1 This compound Myosin_V_IN_1->AM_ADP:f0 Inhibits

Caption: The inhibitory effect of this compound on the rate-limiting ADP release step of the Myosin V ATPase cycle.

Conclusion

This compound is a valuable tool for studying the cellular functions of Myosin V and serves as a lead compound for the development of more potent and specific inhibitors. The kinetic analysis detailed in this guide provides a framework for understanding and quantifying the inhibitory effects of this compound. By specifically targeting the rate-limiting step of ADP release, this inhibitor offers a precise mechanism for modulating the activity of Myosin V. The experimental protocols and data presented here are intended to facilitate further research into the inhibition of myosin motors and to aid in the development of novel therapeutic strategies.

References

Unraveling the Interaction: A Technical Guide to the Myosin V-IN-1 Binding Site on Myosin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a crucial actin-based molecular motor protein involved in the transport of a wide array of intracellular cargoes, including organelles, vesicles, and mRNA. Its processive movement along actin filaments is essential for numerous cellular functions, particularly in neurons and melanocytes. The development of specific inhibitors for myosin isoforms is a key area of research for dissecting their cellular roles and for potential therapeutic applications. Myosin V-IN-1 is a potent and selective inhibitor of Myosin V, offering a valuable tool for studying its function. This technical guide provides a comprehensive overview of the current understanding of the this compound binding site on Myosin V, including quantitative data, experimental methodologies, and a visualization of the underlying molecular mechanisms.

While the precise amino acid residues constituting the binding pocket of this compound have not been explicitly detailed in publicly available literature, existing data strongly suggest an allosteric binding site within the motor domain. This guide synthesizes the available information to provide a robust framework for researchers in the field.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been characterized by its inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme.

CompoundTargetParameterValueReference
This compoundMyosin VKi6 µM[1]

Mechanism of Action: Allosteric Inhibition of ADP Release

This compound acts as a noncompetitive inhibitor. Its mechanism of action is not through direct competition with ATP for the nucleotide-binding pocket but by binding to a distinct, allosteric site on the myosin motor domain. This binding event specifically slows the rate of ADP release from the actomyosin complex[1][2]. The release of ADP is a critical, rate-limiting step in the myosin V ATPase cycle, and its inhibition effectively stalls the motor protein on the actin filament, thus inhibiting its transport function[3][4].

Signaling Pathway of Myosin V Inhibition by this compound

The following diagram illustrates the key steps in the actin-activated ATPase cycle of Myosin V and the point of inhibition by this compound.

MyosinV_Inhibition cluster_0 M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Acto-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Acto-Myosin-ADP AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Acto-Myosin (Rigor) AM_ADP->AM ADP Release Inhibited_Complex Acto-Myosin-ADP-Inhibitor AM_ADP->Inhibited_Complex AM->M_ATP ATP Binding (Actin Dissociation) Inhibitor This compound Inhibitor->Inhibited_Complex label_node Myosin V ATPase Cycle and This compound Inhibition

Caption: Myosin V ATPase cycle and the inhibitory action of this compound.

Experimental Protocols

Actin-Activated ATPase Assay

This assay is fundamental to characterizing the inhibitory effect of this compound on the enzymatic activity of Myosin V.

Objective: To measure the rate of ATP hydrolysis by Myosin V in the presence of actin and varying concentrations of this compound to determine the IC50 and mode of inhibition.

Materials:

  • Purified Myosin V motor domain construct.

  • Actin filaments.

  • ATP (spiked with [γ-³²P]ATP).

  • This compound.

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

  • Quenching solution (e.g., perchloric acid).

  • Malachite green reagent for inorganic phosphate (Pi) detection (for non-radioactive assay).

Procedure:

  • Prepare a reaction mixture containing assay buffer, actin filaments, and varying concentrations of this compound.

  • Initiate the reaction by adding a mixture of Myosin V and ATP (with [γ-³²P]ATP).

  • Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Separate the released radioactive phosphate ([³²P]Pi) from the unhydrolyzed ATP using a charcoal extraction method.

  • Quantify the amount of [³²P]Pi using liquid scintillation counting.

  • Plot the rate of ATP hydrolysis as a function of the inhibitor concentration to determine the IC50.

  • To investigate the mechanism, perform the assay at different ATP and actin concentrations.

Site-Directed Mutagenesis

This technique is crucial for identifying the specific amino acid residues that form the binding pocket for the inhibitor.

Objective: To identify key residues in the Myosin V motor domain involved in the binding of this compound.

Procedure:

  • Based on computational docking studies or homology modeling with other myosin inhibitors, identify putative binding site residues.

  • Generate Myosin V constructs with point mutations at these identified residues (e.g., alanine scanning mutagenesis).

  • Express and purify the mutant Myosin V proteins.

  • Perform the actin-activated ATPase assay with each mutant in the presence of this compound.

  • A significant increase in the IC50 or a loss of inhibitory effect for a particular mutant would indicate that the mutated residue is critical for inhibitor binding.

Photoaffinity Labeling

This method can be used to covalently link the inhibitor to its binding site, allowing for direct identification of the interacting residues.

Objective: To covalently attach a photoreactive analog of this compound to its binding site on Myosin V for subsequent identification.

Materials:

  • A photoreactive and tagged (e.g., biotinylated or radiolabeled) analog of this compound.

  • Purified Myosin V.

  • UV light source.

  • Proteases (e.g., trypsin).

  • Mass spectrometer.

Procedure:

  • Incubate Myosin V with the photoreactive inhibitor analog.

  • Expose the complex to UV light to induce covalent cross-linking.

  • Digest the labeled Myosin V protein into smaller peptides using a specific protease.

  • Separate the peptides using chromatography (e.g., HPLC).

  • Identify the labeled peptide(s) using mass spectrometry.

  • Sequence the labeled peptide to pinpoint the exact amino acid residue(s) that are cross-linked to the inhibitor.

Experimental Workflow for Binding Site Identification

The logical flow of experiments to identify and characterize the binding site of this compound is depicted in the following diagram.

BindingSiteWorkflow Start Hypothesize Allosteric Binding Site Docking Computational Docking (Predict Putative Site) Start->Docking Photoaffinity Photoaffinity Labeling with Inhibitor Analog Start->Photoaffinity Mutagenesis Site-Directed Mutagenesis of Putative Residues Docking->Mutagenesis ATPase_Assay Actin-Activated ATPase Assay (Measure IC50 for Mutants) Mutagenesis->ATPase_Assay Validation Validate Binding Site ATPase_Assay->Validation Mass_Spec Mass Spectrometry (Identify Labeled Residues) Photoaffinity->Mass_Spec Mass_Spec->Validation Structural_Studies Co-crystallography or Cryo-EM (Visualize Interaction) Validation->Structural_Studies Ultimate Confirmation

Caption: A typical experimental workflow for identifying an inhibitor's binding site.

Conclusion

This compound is a valuable chemical probe for studying the diverse cellular functions of Myosin V. Its mechanism of action, through the allosteric inhibition of ADP release, provides a specific means to acutely inactivate this molecular motor. While the precise binding site of this compound on the Myosin V motor domain awaits definitive structural elucidation, the experimental approaches outlined in this guide provide a clear roadmap for its identification and characterization. Further research in this area will not only enhance our fundamental understanding of myosin motor function but also pave the way for the development of novel therapeutics targeting myosin-related diseases.

References

The Structural and Mechanistic Basis of Myosin V Inhibition by MyoVin-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and kinetic basis for the inhibition of Myosin V by the small molecule inhibitor, MyoVin-1. Myosin V is a crucial actin-based molecular motor responsible for the processive transport of intracellular cargo, such as organelles and vesicles.[1][2][3][4][5][6] Its unique "hand-over-hand" mechanism of movement along actin filaments is powered by the hydrolysis of ATP.[2][7] Understanding the specific inhibition of this motor protein is vital for dissecting its cellular functions and for the potential development of therapeutic agents. MyoVin-1 has emerged as a potent and selective chemical probe for these purposes.[8][9][10]

Myosin V: Function and the ATPase Cycle

Myosin V is a dimeric motor protein, with each "head" or motor domain containing an actin-binding site and an ATP catalytic site.[3][4][6][11] The two heads are connected by long "lever arms," which enable the large, approximately 36 nm steps characteristic of this motor.[1][2][12] The energy for this movement is derived from a tightly regulated cycle of ATP binding, hydrolysis, and product release, which modulates the motor's affinity for actin.[1][11]

The key steps in the actomyosin V ATPase cycle are as follows:

  • ATP Binding: ATP binds to the myosin head, causing a conformational change that leads to its rapid dissociation from the actin filament.[13]

  • ATP Hydrolysis: The bound ATP is hydrolyzed to ADP and inorganic phosphate (Pi). The motor domain is now in a "cocked" or pre-powerstroke state.[13]

  • Rebinding to Actin: The myosin-ADP-Pi complex rebinds weakly to actin.

  • Phosphate Release & Power Stroke: The release of Pi triggers the "power stroke," a significant conformational change in the lever arm that generates force and moves the actin filament (or the motor itself). This transition also leads to a state of strong binding to actin.[1]

  • ADP Release: The release of ADP from the myosin head is the final chemical step. For Myosin V, this step is uniquely slow and rate-limiting for the entire ATPase cycle.[5][11][14][15] This property results in a high "duty ratio," meaning the motor spends a large fraction of its cycle time strongly bound to actin, a key feature for its processive movement.[5][11][12][14][15]

MyoVin-1: A Selective Inhibitor of Myosin V

MyoVin-1 (also referred to as Myosin V-IN-1 or compound 8) was identified through screening of 'privileged' chemical scaffolds, a strategy that focuses on molecular frameworks common to known bioactive compounds.[9] It is a potent, reversible, and selective inhibitor of Myosin Va.[9][10][13]

Mechanism of Inhibition

Kinetic studies have precisely elucidated the mechanism by which MyoVin-1 inhibits Myosin V. Unlike many motor protein inhibitors that compete with ATP for binding, MyoVin-1 has a unique allosteric mechanism. It specifically targets and slows the rate of ADP release from the actomyosin V complex.[8][9][10][13][16] By inhibiting the rate-limiting step of the ATPase cycle, MyoVin-1 effectively "locks" the myosin motor in a strongly actin-bound state, thereby slowing down the overall rate of ATP hydrolysis and motility.[9] Single-turnover experiments have confirmed that ATP binding and phosphate release are unaffected by the inhibitor, reinforcing that its action is specific to the ADP release step from the actomyosin complex.[9]

The diagram below illustrates the Myosin V ATPase cycle and the specific point of inhibition by MyoVin-1.

MyosinV_ATPase_Cycle cluster_cycle Myosin V ATPase Cycle ActoMyosin Actomyosin (Strongly Bound) Myosin_ATP Myosin-ATP (Detached) ActoMyosin->Myosin_ATP + ATP - Actin Myosin_ADP_Pi Myosin-ADP-Pi (Weakly Bound) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Actomyosin-ADP-Pi (Strongly Bound) Myosin_ADP_Pi->ActoMyosin_ADP_Pi + Actin ActoMyosin_ADP Actomyosin-ADP (Strongly Bound) ActoMyosin_ADP_Pi->ActoMyosin_ADP - Pi (Power Stroke) ActoMyosin_ADP->ActoMyosin - ADP (Rate-Limiting Step) Inhibitor MyoVin-1 Inhibitor->ActoMyosin_ADP Inhibits ADP Release

Caption: The Myosin V ATPase cycle, highlighting the rate-limiting ADP release step inhibited by MyoVin-1.

Quantitative Data on MyoVin-1 Inhibition

The potency and selectivity of MyoVin-1 have been quantified through various biochemical assays. The data underscores its utility as a specific probe for Myosin V.

ParameterValueTarget/ConditionNotes
K_i ~6 µMChicken Myosin Va (single-headed)Inhibition constant, indicates binding affinity.[8][9][10][16]
K_i 5.5 ± 2.4 µMChicken Myosin Va (double-headed)Demonstrates equal potency against the processive, dimeric form.[9]
IC_50 ~6 µMMyosin V ATPase ActivityConcentration for 50% inhibition of enzymatic activity.[13]
Selectivity No significant inhibitionMyosin VI, Nonmuscle Myosin IITested at 50 µM MyoVin-1.[13]
Selectivity No significant inhibitionCHK1, PLK1, Abl kinase, p42 MAP kinase, Casein kinase II, Aurora kinaseTested at 100 µM MyoVin-1.[13]

Experimental Protocols

The characterization of MyoVin-1's inhibitory mechanism relies on a suite of established biochemical and biophysical assays.

Steady-State Actin-Activated ATPase Assay

This assay measures the overall rate of ATP hydrolysis by Myosin V in the presence of actin filaments. It is the primary method for determining the inhibitor's potency (IC_50 and K_i).

  • Principle: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time. A common method involves using [γ-³²P]-ATP and measuring the amount of radioactive ³²Pi produced.

  • Protocol Outline:

    • Purified Myosin V (single or double-headed constructs) is incubated with varying concentrations of F-actin.

    • Different concentrations of MyoVin-1 (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures.

    • The reaction is initiated by the addition of a fixed concentration of Mg²⁺-[γ-³²P]-ATP.

    • Aliquots are taken at multiple time points and the reaction is quenched (e.g., with acid).

    • The amount of free ³²Pi is separated from unhydrolyzed ATP (e.g., by charcoal extraction) and quantified using a scintillation counter.

    • The ATPase rate (s⁻¹head⁻¹) is plotted against the inhibitor concentration to determine the IC_50 or K_i value.[9]

Transient Kinetic Analysis: Stopped-Flow Fluorescence

To pinpoint the specific step in the ATPase cycle affected by MyoVin-1, transient kinetic assays are employed. These experiments measure the rates of individual transitions in the cycle, which occur on a millisecond timescale.

  • Principle: A stopped-flow instrument rapidly mixes two solutions, and the subsequent reaction is monitored by a change in fluorescence. For studying ADP release, a fluorescent ADP analog (like mantADP) is often used, which exhibits a change in fluorescence intensity upon binding to or dissociating from the myosin active site.

  • Protocol for Measuring ADP Release:

    • A complex of actomyosin V and mantADP is pre-formed. This is the "high fluorescence" state.

    • This complex is rapidly mixed in the stopped-flow apparatus with a high concentration of non-fluorescent ATP or ADP to chase the mantADP from the active site.

    • The dissociation of mantADP is monitored as a decrease in fluorescence over time.

    • The experiment is repeated in the presence of various concentrations of MyoVin-1.

    • The resulting fluorescence decay curves are fitted to exponential functions to extract the observed rate constant (k_obs) for ADP release. A decrease in this rate in the presence of MyoVin-1 directly demonstrates inhibition of this step.

The workflow for identifying the mechanism of inhibition is depicted below.

Experimental_Workflow cluster_workflow Inhibitor Mechanism Workflow Start Identify Potential Inhibitor (e.g., MyoVin-1) ATPase_Assay Steady-State ATPase Assay Start->ATPase_Assay Transient_Kinetics Transient Kinetic Assays (Stopped-Flow) Start->Transient_Kinetics Selectivity_Assay Selectivity Profiling Start->Selectivity_Assay Potency Determine Potency (IC50 / Ki) ATPase_Assay->Potency Rate_Measurement Measure Rates of Individual Steps (ATP Binding, Pi Release, ADP Release) Transient_Kinetics->Rate_Measurement Mechanism Identify Specific Inhibited Step (ADP Release) Rate_Measurement->Mechanism Selectivity_Result Confirm Specificity (vs. Other Myosins, Kinases) Selectivity_Assay->Selectivity_Result

Caption: Experimental workflow for determining the potency, mechanism, and selectivity of MyoVin-1.

Structural Basis and Selectivity

While a co-crystal structure of MyoVin-1 bound to Myosin V is not yet available, the kinetic data provides a strong basis for understanding its structural interaction. The fact that MyoVin-1 does not compete with ATP and specifically inhibits ADP release from the actin-bound state strongly suggests that it binds to an allosteric pocket on the actomyosin V complex.[9] This binding site is likely distinct from the nucleotide-binding pocket but conformationally coupled to it, such that the binding of MyoVin-1 stabilizes the ADP-bound state and increases the energy barrier for ADP dissociation.

The selectivity of MyoVin-1 for Myosin V over other myosins, like Myosin II and Myosin VI, indicates that the architecture of this allosteric pocket is not conserved across all myosin classes.[13] This isoform-specificity is a critical feature for a useful chemical probe, allowing researchers to dissect the functions of Myosin V without confounding effects from the inhibition of other motors.

Selectivity_Diagram cluster_targets Potential Targets MyoVin1 MyoVin-1 MyosinV Myosin V MyoVin1->MyosinV Inhibits (Ki ~6 µM) MyosinII Myosin II MyoVin1->MyosinII No Significant Inhibition MyosinVI Myosin VI MyoVin1->MyosinVI No Significant Inhibition Kinases Kinase Panel MyoVin1->Kinases No Significant Inhibition

Caption: Logical diagram illustrating the target selectivity of MyoVin-1.

Conclusion

MyoVin-1 is a highly specific chemical tool for the study of Myosin V. Its inhibitory action is based on a precise allosteric mechanism: it binds to the actomyosin V complex and specifically slows the rate-limiting step of ADP release. This action effectively stalls the motor's processive movement. The quantitative kinetic data, supported by detailed experimental protocols, provides a robust framework for understanding this inhibition. For researchers in cell biology and drug development, MyoVin-1 serves as an invaluable probe to acutely perturb Myosin V function, helping to elucidate its diverse roles in cellular transport and other dynamic processes.

References

The Effects of Myosin V-IN-1 on Myosin V ATPase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Myosin V-IN-1 on the ATPase activity of Myosin V. It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of this specific inhibitor, including its mechanism of action, quantitative inhibition data, and the experimental protocols necessary for its study.

Introduction to Myosin V and its Inhibition

Myosin V is a member of the myosin superfamily of motor proteins, known for its crucial role in the transport of intracellular cargo along actin filaments.[1] This process is powered by the hydrolysis of ATP, a reaction catalyzed by the motor domain of the myosin protein. The ATPase cycle of Myosin V involves a series of conformational changes tightly coupled to the binding of ATP, its hydrolysis to ADP and inorganic phosphate (Pi), and the subsequent release of these products. A key feature of the Myosin V kinetic cycle is that the release of ADP is the rate-limiting step, meaning it is the slowest step and therefore dictates the overall speed of the motor.[2]

Small molecule inhibitors that can acutely and selectively target specific motor proteins are invaluable tools for dissecting their complex cellular functions. This compound has been identified as a potent and selective inhibitor of Myosin V, offering a means to probe the roles of this motor protein in various cellular processes.[3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on Myosin V by specifically targeting the ATPase cycle. It functions by slowing down the actin-activated Myosin V ATPase activity.[3] The precise mechanism of this inhibition is the specific hindrance of ADP release from the actomyosin complex.[3] By preventing the timely release of ADP, this compound effectively stalls the motor protein in a state that is strongly bound to actin, thereby inhibiting its processive movement along the actin filament.

Quantitative Analysis of Myosin V Inhibition

This compound demonstrates a dose-dependent inhibition of the steady-state actin-activated ATP hydrolysis by Myosin V.[3] The potency of this inhibition is quantified by its inhibitory constant (Ki).

InhibitorTargetKi (µM)Mechanism of Action
This compoundMyosin V6Inhibits ADP release from the actomyosin complex[3]

Note: While a dose-dependent reduction in ATPase activity has been reported, specific quantitative data from a dose-response curve, such as IC50 values, from the primary literature could not be accessed for this guide.

Experimental Protocols

The following is a representative protocol for an actin-activated Myosin V ATPase assay, designed to measure the inhibitory effect of compounds like this compound. This protocol is based on established methods for measuring myosin ATPase activity.

Reagents and Buffers
  • Assay Buffer: 15 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA

  • Myosin V: Purified single-headed or full-length Myosin V construct

  • Actin: Purified and polymerized F-actin

  • ATP Stock Solution: ATP with a trace amount of [γ-³²P]ATP

  • This compound Stock Solution: this compound dissolved in an appropriate solvent (e.g., DMSO)

  • Quenching Solution: Perchloric acid or similar acid to stop the reaction

  • Phosphate Detection Reagent: A reagent to quantify the amount of inorganic phosphate released (e.g., malachite green-molybdate).

Assay Procedure
  • Reaction Setup: In siliconized microfuge tubes, prepare the reaction mixtures on ice. Each reaction should contain the assay buffer, a fixed concentration of actin, and varying concentrations of this compound (and a vehicle control).

  • Enzyme Addition: Add a fixed concentration of Myosin V to the reaction mixtures.

  • Initiation of Reaction: Equilibrate the tubes to the desired temperature (e.g., 25°C or 37°C) and initiate the reaction by adding the ATP stock solution.

  • Incubation: Incubate the reactions for a fixed period during which the ATP hydrolysis proceeds linearly.

  • Quenching: Stop the reactions at defined time points by adding the quenching solution.

  • Phosphate Detection: Add the phosphate detection reagent to each tube and incubate to allow for color development.

  • Data Acquisition: Measure the absorbance of the samples at the appropriate wavelength to determine the concentration of inorganic phosphate released.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each concentration of this compound. Plot the ATPase activity against the inhibitor concentration to determine the IC50 value. The inhibitory constant (Ki) can be calculated from the IC50 value using the Michaelis-Menten equation and the known Km for ATP.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the Myosin V ATPase cycle and a typical experimental workflow for assessing the inhibitor's effect.

Myosin_V_ATPase_Cycle Myosin V ATPase Cycle and Inhibition by this compound cluster_cycle Myosin V ATPase Cycle cluster_inhibitor Inhibition Acto_Myo_ADP Actomyosin-ADP Acto_Myo Actomyosin Acto_Myo_ADP->Acto_Myo ADP release Myo_ATP Myosin-ATP Acto_Myo->Myo_ATP ATP binding (Myosin detaches from Actin) Myo_ADP_Pi Myosin-ADP-Pi Myo_ATP->Myo_ADP_Pi ATP hydrolysis Myo_ADP_Pi->Acto_Myo_ADP Actin binding & Pi release Inhibitor This compound Inhibitor->Acto_Myo_ADP Inhibits

Caption: Myosin V ATPase Cycle and the inhibitory action of this compound.

Experimental_Workflow Workflow for Myosin V ATPase Inhibition Assay Start Prepare Reagents (Myosin V, Actin, Buffers, this compound) Setup Set up reactions with varying [this compound] Start->Setup Initiate Initiate reaction with ATP Setup->Initiate Incubate Incubate at constant temperature Initiate->Incubate Quench Stop reaction with acid Incubate->Quench Detect Quantify inorganic phosphate Quench->Detect Analyze Calculate ATPase rates and IC50/Ki Detect->Analyze End Results Analyze->End

Caption: A generalized workflow for determining the inhibitory effect of this compound.

References

The Architect of Intracellular Highways: A Technical Guide to Myosin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin V is a crucial actin-based molecular motor responsible for the processive transport of a diverse array of intracellular cargoes, including organelles, vesicles, and messenger RNA (mRNA). Its unique hand-over-hand mechanism of movement allows it to take large, discrete steps along actin filaments, ensuring efficient delivery of its cargo to specific cellular destinations. The precise regulation of Myosin V activity, through a complex interplay of calcium signaling, adaptor proteins, and phosphorylation, is paramount for maintaining cellular homeostasis. Dysregulation of Myosin V function is implicated in several human diseases, most notably Griscelli syndrome, highlighting its importance in cellular and organismal health. This technical guide provides an in-depth exploration of the core functions of Myosin V, detailing its motor properties, regulatory mechanisms, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of intracellular transport and related pathologies.

Core Concepts of Myosin V-Mediated Transport

Myosin V is a dimeric motor protein, comprised of two identical heavy chains, each with a motor (head) domain, a lever arm (neck) region, a coiled-coil dimerization domain, and a globular cargo-binding tail domain.[1] The motor domain contains the ATPase and actin-binding sites, which are fundamental to its motor function.[1] The long neck region, consisting of six IQ motifs that bind calmodulin or other light chains, acts as a lever arm, amplifying small conformational changes in the motor domain into large steps along the actin filament.[2]

The hallmark of Myosin V is its processive movement, meaning a single motor can take multiple steps along an actin filament without detaching.[3] This is achieved through a "hand-over-hand" mechanism, where the two heads alternate in leading and trailing positions, reminiscent of walking.[4] This processive nature is critical for the long-distance transport of cellular cargoes.[3][5]

Quantitative Motor and Kinetic Properties of Myosin V

The function of Myosin V as a molecular motor is defined by several key quantitative parameters that have been meticulously measured using single-molecule techniques. These properties are summarized below.

ParameterIn Vitro ValueIn Vivo ValueExperimental Context
Step Size ~36 nm~37 nmThe step size corresponds to the helical repeat of the actin filament, allowing for linear movement.[6]
Velocity 200 - 450 nm/s~1 µm/s or fasterVelocity is dependent on ATP concentration and can be influenced by load.[7] In vivo speeds are generally higher than in vitro.[7]
Processivity (Run Length) 1.3 ± 0.2 µm2.2 ± 0.2 µmThe distance a single motor can travel before detaching from the actin filament.[7]
Dwell Time Varies with ATP concentrationVaries with cellular conditionsThe time between successive steps.[7]
Force Generation Stall force of ~2-3 pNNot directly measuredThe maximum force a single Myosin V molecule can generate.[2]
Duty Ratio >0.7Not directly measuredThe fraction of the ATPase cycle that a single head is strongly bound to actin. A high duty ratio is essential for processivity.[5]
ADP Release Rate 12-16 s⁻¹Not directly measuredThe rate-limiting step in the actin-activated ATPase cycle of Myosin V.[5][8]
Kinetic ParameterValueDescription
Second-order ATP-binding constant 0.9 µM⁻¹s⁻¹Rate of ATP binding to the rigor myosin-actin complex.[8]
ADP affinity (actin-bound) 0.93 (± 0.03) µMThe dissociation constant for ADP from the actomyosin V complex.[9]
ADP affinity (actin-free) 0.27 (± 0.01) µMThe dissociation constant for ADP from Myosin V in the absence of actin.[9]

Regulation of Myosin V Activity

The transport of cargo by Myosin V is a tightly regulated process to ensure that cargoes are delivered to the correct location at the appropriate time. This regulation occurs at multiple levels, including intramolecular inhibition and activation by cargo adaptors and signaling molecules.

Autoinhibition and Activation

In the absence of cargo, Myosin V exists in a folded, inactive conformation where the globular tail domain (GTD) interacts with the motor domains, inhibiting its ATPase activity and actin binding.[6] This autoinhibited state prevents wasteful ATP hydrolysis when the motor is not engaged in transport.[10]

Activation of Myosin V is triggered by the binding of cargo, often through adaptor proteins, to the GTD.[11] This interaction is thought to induce a conformational change that unfolds the molecule, releasing the inhibition and allowing the motor domains to interact with actin filaments.[10]

Regulation by Rab GTPases and Adaptor Proteins

A primary mechanism for recruiting Myosin V to specific cargoes involves the Rab family of small GTPases and their effector proteins, which act as cargo-specific adaptors.

One of the best-characterized examples is the transport of melanosomes in melanocytes. The Rab GTPase, Rab27a, is localized on the melanosome membrane and recruits the effector protein melanophilin (also known as Slac2-a).[12][13][14] Melanophilin, in turn, directly binds to the globular tail of Myosin Va, forming a tripartite complex that tethers the motor to its cargo.[5][7][12]

Rab27a_Melanophilin_MyosinVa_Pathway Melanosome Melanosome Rab27a_GTP Rab27a-GTP (active) Melanosome->Rab27a_GTP recruits Rab27a_GDP Rab27a-GDP (inactive) Rab27a_GDP->Rab27a_GTP GEF Rab27a_GTP->Rab27a_GDP GAP Melanophilin Melanophilin Rab27a_GTP->Melanophilin binds MyosinVa_inactive Myosin Va (inactive/folded) Melanophilin->MyosinVa_inactive binds & activates MyosinVa_active Myosin Va (active/extended) Actin Actin Filament MyosinVa_active->Actin moves along Myo2p_Rab_Cascade_Pathway Golgi trans-Golgi Vesicle_budding Budding Secretory Vesicle Golgi->Vesicle_budding budding Vesicle_mature Mature Secretory Vesicle Vesicle_budding->Vesicle_mature maturation Ypt31_32 Ypt31/32-GTP Vesicle_budding->Ypt31_32 recruits Plasma_Membrane Plasma Membrane Vesicle_mature->Plasma_Membrane tethering & fusion Sec4 Sec4-GTP Vesicle_mature->Sec4 recruits Myo2p Myo2p Ypt31_32->Myo2p binds Sec15 Sec15 (Exocyst) Myo2p->Sec15 binds Sec4->Myo2p binds Sec4->Sec15 binds MyosinV_Phosphorylation_Regulation cluster_CaMKII CaMKII Pathway cluster_PAK1 PAK1 Pathway cluster_Akt2 Akt2 Pathway CaMKII CaMKII MyosinVa_CaMKII Myosin Va CaMKII->MyosinVa_CaMKII P (S1650) Melanosome Melanosome MyosinVa_CaMKII->Melanosome binding inhibited PAK1 PAK1 MyosinVa_PAK1 Myosin Va PAK1->MyosinVa_PAK1 P (S1649) Phagosome Phagosome MyosinVa_PAK1->Phagosome recruitment blocked Akt2 Akt2 MyosinVa_Akt2 Myosin Va Akt2->MyosinVa_Akt2 P GLUT4_Vesicle GLUT4 Vesicle MyosinVa_Akt2->GLUT4_Vesicle translocation promoted In_Vitro_Motility_Assay_Workflow Start Start Prep_Chamber Prepare Flow Chamber (Nitrocellulose-coated coverslip) Start->Prep_Chamber Immobilize_Myosin Immobilize Myosin V Prep_Chamber->Immobilize_Myosin Block Block with BSA Immobilize_Myosin->Block Add_Actin Add Fluorescent F-Actin + ATP Buffer Block->Add_Actin Image Image with TIRF/Epifluorescence Microscopy Add_Actin->Image Analyze Analyze Filament Velocity Image->Analyze End End Analyze->End TIRF_Microscopy_Workflow Start Start Prep_Surface Prepare Streptavidin-coated Coverslip Start->Prep_Surface Immobilize_Actin Immobilize Biotinylated F-Actin Prep_Surface->Immobilize_Actin Label_Myosin Label Myosin V with Quantum Dot/Dye Immobilize_Actin->Label_Myosin Add_Myosin Introduce Labeled Myosin V + ATP Buffer Label_Myosin->Add_Myosin Image Image with TIRF Microscope Add_Myosin->Image Analyze Track Single Molecules (Step size, Run length, Dwell time) Image->Analyze End End Analyze->End Co_sedimentation_Assay_Workflow Start Start Purify_Proteins Purify Recombinant Proteins (Myosin V tail, Adaptor, Rab-GTPγS) Start->Purify_Proteins Mix_Proteins Mix Proteins in Binding Buffer Purify_Proteins->Mix_Proteins Incubate Incubate to Allow Complex Formation Mix_Proteins->Incubate Centrifuge Ultracentrifugation Incubate->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate Analyze Analyze Fractions by SDS-PAGE Separate->Analyze Interpret Interpret Results: Co-sedimentation = Interaction Analyze->Interpret End End Interpret->End

References

The Powerhouse of Cellular Transport: An In-depth Technical Guide to Myosin V Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a family of unconventional, actin-based molecular motors crucial for a multitude of intracellular transport processes. These dimeric motors, consisting of two heavy chains each with a motor domain, a lever arm-like neck region, and a cargo-binding tail domain, effectively "walk" along actin filaments to transport various cargoes.[1][2][3] This in-depth guide explores the diverse functions of Myosin V across different cell types, delves into the experimental methodologies used to elucidate its mechanisms, and presents key quantitative data and signaling pathways in a format tailored for researchers and drug development professionals.

Core Functions of Myosin V Across Diverse Cell Types

Myosin V motors are versatile transporters implicated in the movement of a wide array of cellular components, from organelles and secretory vesicles to mRNA molecules.[2][3][4][5] Their function is essential for maintaining cellular organization, polarity, and responsiveness to environmental cues.

In Neurons: Orchestrating Synaptic Plasticity and Neuronal Development

In the complex architecture of neurons, Myosin V plays a pivotal role in short-range transport within actin-rich peripheral regions like dendritic spines and axon terminals, complementing the long-range microtubule-based transport.[6][7][8]

  • Organelle Transport: Myosin Va is instrumental in transporting the endoplasmic reticulum (ER) into dendritic spines, a process vital for synaptic plasticity.[6][7] It is also involved in the transport of recycling endosomes by Myosin Vb, which is crucial for delivering receptors to the postsynaptic membrane.[7][9]

  • Vesicle Transport: This motor protein is associated with the transport of synaptic vesicles, large dense-core vesicles (LDCVs), and endosomes containing signaling molecules.[7][9][10][11]

  • mRNA Localization: Myosin Va facilitates the subcellular localization of mRNA, ensuring protein synthesis occurs at specific synaptic sites.[6][7]

  • Neuronal Development: Myosin V is involved in the extension of growth cone filopodia, guiding the path of growing axons and dendrites.[11][12]

In Melanocytes: Ensuring Pigmentation Through Melanosome Transport

The role of Myosin Va in melanocytes is one of the most well-characterized examples of its function. It is responsible for the transport of pigment-containing organelles called melanosomes from the perinuclear region to the dendritic tips.[13][14][15]

  • Peripheral Capture: Myosin Va captures melanosomes in the actin-rich periphery of the cell, preventing their return to the cell center via microtubule-based transport and leading to their accumulation in the dendrites for transfer to keratinocytes.[14] Mutations in the Myosin Va gene lead to a diluted coat color in mice and Griscelli syndrome in humans, characterized by partial albinism and neurological defects, highlighting the critical role of this motor in pigmentation.[4][5]

In Immune Cells and Other Cell Types: Diverse Roles in Cellular Dynamics

The functions of Myosin V extend to various other cell types, including immune cells and yeast.

  • Immune Response: In immune cells, Myosin V is involved in the transport of lytic granules in cytotoxic T lymphocytes and the movement of vesicles to the plasma membrane for exocytosis.

  • Yeast Cell Polarity and Division: In budding yeast, the Myosin V homolog Myo2p is essential for polarized transport of secretory vesicles, vacuoles, and other cargoes into the growing bud.[16][17] It also plays a crucial role in orienting the mitotic spindle.[17][18]

Quantitative Data on Myosin V Motor Function

The mechanochemical properties of Myosin V have been extensively studied using single-molecule techniques. The following tables summarize key quantitative data.

ParameterOrganism/Cell TypeValueExperimental ConditionReference
Velocity Chicken Brain Myosin V500 ± 30 nm/sIn vitro motility assay, 2 mM ATP[19]
Yeast Myo2pVaries linearly with lever arm lengthIn vivo tracking of secretory vesicles[16]
Single Myosin V molecules0.7 ± 0.2 µm/sIn vivo tracking in HeLa cells[20]
YFP-HMMM50.55 µm/secIn vitro, 1 mM ATP[21]
Processivity (Run Length) Single Myosin V molecules1.3 ± 0.2 µmIn vitro motility assay, 2 mM ATP[19]
YFP-HMMM50.8 µmIn vitro, 1 mM ATP[21]
Step Size Single Myosin V molecules~36 nmIn vitro single-molecule assays[3]

Signaling Pathways and Regulation

The activity of Myosin V is tightly regulated to ensure cargo is transported to the correct location at the appropriate time. This regulation involves interactions with a variety of proteins, most notably Rab GTPases, and is influenced by intracellular calcium levels.

Rab GTPase-Mediated Cargo Recruitment

Rab GTPases are master regulators of intracellular membrane trafficking and play a critical role in recruiting Myosin V to its specific cargo.[4][5][22] Different Rab proteins are localized to distinct organelles and vesicles, thereby ensuring the specificity of Myosin V-mediated transport.

  • Direct Interaction: Some Rabs, like Rab11, can directly interact with the globular tail domain (GTD) of Myosin V.[23]

  • Indirect Interaction via Adaptor Proteins: In other cases, the interaction is mediated by an adaptor protein. A classic example is the recruitment of Myosin Va to melanosomes, which requires Rab27a on the melanosome surface and an adaptor protein called melanophilin.[24][25]

Rab_MyosinV_Recruitment cluster_direct Direct Recruitment cluster_indirect Indirect Recruitment via Adaptor Rab11 Rab11-GTP MyoVb Myosin Vb Rab11->MyoVb Direct Binding Cargo1 Recycling Endosome MyoVb->Cargo1 Transports Rab27a Rab27a-GTP Melanophilin Melanophilin (Adaptor) Rab27a->Melanophilin Binds MyoVa Myosin Va Melanophilin->MyoVa Binds Cargo2 Melanosome MyoVa->Cargo2 Transports

Myosin V recruitment to cargo by Rab GTPases.
Calcium-Dependent Regulation

Calcium ions (Ca²⁺) and calmodulin (CaM), a calcium-binding protein, also play a significant role in regulating Myosin V activity.[26] The neck region of Myosin V contains multiple IQ motifs that bind CaM. Changes in intracellular calcium concentration can modulate the conformation and motor activity of Myosin V, potentially influencing its processivity and velocity.[26]

Calcium_Regulation cluster_low_ca Low [Ca²⁺] cluster_high_ca High [Ca²⁺] MyoV_folded Myosin V (Inactive, Folded) MyoV_active Myosin V (Active, Extended) MyoV_folded->MyoV_active Ca²⁺ binding to CaM MyoV_active->MyoV_folded Ca²⁺ dissociation Cargo Cargo Binding Cargo->MyoV_active Promotes Activation Activation Activation Pathway

Model for calcium-dependent regulation of Myosin V activity.

Experimental Protocols

Understanding the function of Myosin V has been made possible through a variety of sophisticated experimental techniques.

In Vitro Motility Assay

This assay directly visualizes the movement of fluorescently labeled actin filaments over a surface coated with Myosin V molecules or the movement of fluorescently labeled Myosin V along immobilized actin filaments.[19][27][28][29]

Detailed Methodology:

  • Flow Cell Preparation: A flow cell is constructed by attaching a nitrocellulose-coated coverslip to a glass slide.[27]

  • Myosin V Immobilization: A solution containing purified Myosin V is introduced into the flow cell, allowing the motors to adsorb to the nitrocellulose surface.

  • Blocking: Unoccupied sites on the surface are blocked with a protein like bovine serum albumin (BSA) to prevent non-specific binding of actin.

  • Actin Filament Introduction: Fluorescently labeled and stabilized actin filaments are introduced into the flow cell in a motility buffer containing ATP.[19][28]

  • Visualization: The movement of the actin filaments is observed using fluorescence microscopy, typically with total internal reflection fluorescence (TIRF) microscopy for single-molecule studies.[28]

  • Data Analysis: The velocity and processivity of the motor are determined by tracking the movement of the actin filaments over time.

InVitro_Motility_Assay A Prepare Flow Cell B Immobilize Myosin V A->B C Block Surface B->C D Introduce Fluorescent Actin + ATP C->D E Visualize with TIRF Microscopy D->E F Analyze Filament Movement E->F

References

Whitepaper: Consequences of Myosin V Inhibition on Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myosin V is a crucial family of actin-based molecular motors responsible for transporting a wide array of intracellular cargo, including organelles, vesicles, and mRNA.[1][2][3] Comprising three isoforms in vertebrates (Myosin Va, Vb, and Vc), these motors play indispensable roles in fundamental cellular activities ranging from organelle positioning and exocytosis to cell migration and synaptic plasticity.[4][5] Inhibition of Myosin V function, whether through genetic mutation or pharmacological intervention, leads to profound consequences for cellular organization and signaling. This technical guide provides an in-depth analysis of these consequences, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. Understanding the precise effects of Myosin V inhibition is critical for dissecting its cellular functions and for the development of targeted therapeutics.

Core Cellular Functions of Myosin V

Myosin V motors are processive, meaning a single dimeric motor can take multiple "steps" along an actin filament without detaching, a feature enabled by its two heads and long neck region.[6][7] This processivity is essential for its role as a cargo transporter. Key functions include:

  • Organelle Transport: Myosin V is a primary motor for the short-range transport of organelles along the cortical actin network.[1][4] This includes moving melanosomes in melanocytes, endoplasmic reticulum (ER) into dendritic spines, and mitochondria in various cell types.[3][4][8]

  • Vesicle Trafficking: It facilitates the movement of secretory vesicles, synaptic vesicles, and recycling endosomes to the plasma membrane for exocytosis and receptor recycling.[2][5][9][10]

  • Synaptic Plasticity: Myosin V isoforms are highly expressed in the brain and are integral to synaptic function.[4][5] Myosin Va is involved in tethering the ER at cerebellar synapses for long-term depression (LTD), while Myosin Vb transports recycling endosomes containing AMPA receptors to hippocampal synapses during long-term potentiation (LTP).[4][5]

  • mRNA Localization: The motor protein transports specific mRNA molecules to distinct subcellular locations, enabling localized protein synthesis, which is particularly important in polarized cells like neurons.[4]

Consequences of Myosin V Inhibition

Inhibiting Myosin V function disrupts the carefully orchestrated movement of intracellular components, leading to significant cellular defects.

Disrupted Organelle and Vesicle Distribution

The most immediate consequence of Myosin V inhibition is the mislocalization of its cargo.

  • Melanosome Transport: In melanocytes, inhibition or absence of Myosin Va causes melanosomes, the pigment-containing organelles, to cluster in the perinuclear region instead of distributing to the cell periphery and dendritic tips.[8][11][12] This failure in transport is the cause of the "diluted" coat color in mice with mutations in the Myosin Va gene and is a hallmark of Griscelli syndrome in humans.[5][8][13]

  • Endoplasmic Reticulum (ER) Positioning: Myosin Va is required to pull ER tubules into the dendritic spines of neurons.[4] Inhibition blocks this process, which is critical for supporting synaptic plasticity.[4][5]

  • Synaptic Vesicle Dynamics: In central synapses, Myosin V inhibition does not stop vesicle transport to the active zone but rather impairs the refilling of release sites during repetitive stimulation.[14][15][16] It acts as a vesicle tether at the plasma membrane, and its inhibition leads to a reduction in vesicle retention at release sites.[14][15][16]

Impaired Exocytosis and Neurotransmission

By controlling the final steps of vesicle delivery and tethering, Myosin V is a key regulator of secretion.

  • Neurotransmitter and Neuropeptide Release: Inhibition of Myosin V has been shown to decrease the Ca²⁺-dependent release of neurotransmitters.[9] It is linked to the exocytosis of large dense-core vesicles (LDCVs) containing neuropeptides and synaptic vesicles.[4][5]

  • Receptor Insertion: The motor is crucial for inserting neurotransmitter receptors, such as AMPA receptors, into the post-synaptic membrane, a process vital for synaptic strengthening.[5]

Altered Cell Polarity and Migration

Myosin V contributes to the establishment of cell shape and directed movement.

  • Neuronal Development: Myosin V is involved in the extension of growth cone filopodia during neuronal development.[9] It acts as a calcium sensor that helps guide the growth of axons.[17]

  • Cell Migration: While other myosins (like Myosin II) are the primary drivers of contraction in cell migration, Myosin V's role in delivering vesicles and other components to the leading edge is essential for establishing and maintaining the polarity required for directed movement.[18][19]

Quantitative Data on Myosin V Function and Inhibition

Quantitative analysis provides precise metrics on the impact of Myosin V inhibition.

Table 1: In Vitro Motility and Kinetic Parameters

Parameter Value Organism/System Significance
ER Transport Velocity 0.45 µm/s Purkinje Neuron Spines Demonstrates the speed of Myosin Va-driven organelle movement in a physiological context.[4]
Melanosome Velocity (Microtubule-dependent) ~1.5 µm/s Mouse Melanocytes Highlights the rapid, long-range transport phase that precedes Myosin V action.[11]
Melanosome Velocity (Myosin V-dependent) ~0.14 µm/s Wild-Type Melanocytes Represents the slower, actin-based movement for peripheral distribution and capture.[11]
Actin-Activated ATPase Rate (Myosin V-1IQ) 15 s⁻¹ Chicken Brain The maximal rate of ATP hydrolysis when activated by actin, driving motor function.[20]

| ADP Release Rate (Actomyosin V-1IQ) | 12-16 s⁻¹ | Chicken Brain | This is the rate-limiting step of the entire ATPase cycle for Myosin V.[20] |

Table 2: Potency of Small-Molecule Inhibitors

Inhibitor Target IC₅₀ / Kᵢ Mechanism of Action
Pentabromopseudilin (PBP) Myosin Va IC₅₀ = 1.2 µM Binds to an allosteric pocket, increasing ADP affinity and reducing ATP binding/hydrolysis rates.[21]
MyoVin-1 Myosin V Kᵢ = ~6 µM Specifically inhibits the ADP release step from the actomyosin complex.[21][22]
2,3-Butanedione monoxime (BDM) General Myosin ATPase - A pharmacological inhibitor that slows the stepping rate by inhibiting ADP release.[9][23]

| Blebbistatin | Myosin II | IC₅₀ = 0.5-5 µM | Primarily a Myosin II inhibitor, but used in studies to dissect cytoskeletal roles; not specific for Myosin V.[24] |

Visualizing Myosin V Pathways and Inhibition

Diagrams generated using Graphviz DOT language illustrate key processes.

Myosin V Mechanochemical (ATPase) Cycle

The cycle converts chemical energy from ATP hydrolysis into mechanical force. MyoVin-1 specifically traps the motor in the Acto-Myosin-ADP state by blocking ADP release.

MyosinV_ATPase_Cycle Myosin V ATPase Cycle and Point of Inhibition ActoMyosin Acto-Myosin (Rigor State) MyosinATP Myosin-ATP (Detached) ActoMyosin->MyosinATP + ATP (Dissociation) MyosinADP_Pi Myosin-ADP-Pi (Pre-power stroke) MyosinATP->MyosinADP_Pi ATP Hydrolysis ActoMyosinADP_Pi Acto-Myosin-ADP-Pi MyosinADP_Pi->ActoMyosinADP_Pi + Actin ActoMyosinADP Acto-Myosin-ADP (Post-power stroke) ActoMyosinADP_Pi->ActoMyosinADP - Pi (Power Stroke) ActoMyosinADP->ActoMyosin - ADP (Rate-limiting) Inhibitor MyoVin-1 Inhibitor->ActoMyosinADP Blocks ADP Release

Caption: The Myosin V ATPase cycle, highlighting the rate-limiting ADP release step blocked by MyoVin-1.

Myosin Va-Mediated Melanosome Transport

This pathway shows the molecular machinery responsible for moving melanosomes to the cell periphery and how its disruption leads to perinuclear clustering.

Melanosome_Transport Melanosome Transport Pathway and Effect of Inhibition cluster_0 Normal Function cluster_1 Inhibited State Melanosome Melanosome Rab27a Rab27a (GTP) Melanosome->Rab27a on surface Melanophilin Melanophilin (Adaptor) Rab27a->Melanophilin recruits MyoVa Myosin Va Melanophilin->MyoVa links to Actin Actin Filament MyoVa->Actin walks on Periphery Cell Periphery Actin->Periphery leads to Melanosome_Inhib Melanosome Perinuclear Perinuclear Clustering Melanosome_Inhib->Perinuclear MyoVa_Inhib Inhibited Myosin Va MyoVa_Inhib->Melanosome_Inhib fails to transport Inhibitor PBP / MyoVin-1 Inhibitor->MyoVa_Inhib

Caption: Molecular cascade for melanosome transport by Myosin Va and its failure upon inhibition.

Myosin Vb Role in Synaptic Plasticity (LTP)

This workflow illustrates how Myosin Vb transports AMPA receptor-containing endosomes into dendritic spines, a key step in strengthening synapses.

Synaptic_Plasticity Myosin Vb in Long-Term Potentiation (LTP) DendriteShaft Dendritic Shaft RecyclingEndosome Recycling Endosome (contains AMPA-R) Rab11 Rab11 RecyclingEndosome->Rab11 recruits MyoVb Myosin Vb Rab11->MyoVb binds ActinSpine Actin-rich Dendritic Spine MyoVb->ActinSpine transports into PostsynapticMembrane Postsynaptic Membrane ActinSpine->PostsynapticMembrane fuses with LTP Synaptic Strengthening (LTP) PostsynapticMembrane->LTP inserts AMPA-R, causing

Caption: Workflow of Myosin Vb transporting AMPA receptors to the synapse to facilitate LTP.

Key Experimental Protocols

The following are generalized methodologies for experiments commonly used to study the effects of Myosin V inhibition.

Protocol: In Vitro Motility Assay

Principle: To visualize and quantify the movement of fluorescently labeled actin filaments propelled by surface-adhered Myosin V motors in the presence or absence of an inhibitor.

Key Materials:

  • Purified Myosin V protein

  • Fluorescently labeled F-actin (e.g., Alexa-phalloidin stained)

  • Flow cell (glass slide and coverslip)

  • Motility Buffer (containing ATP, ATP regeneration system, oxygen scavengers)

  • Myosin V inhibitor (e.g., MyoVin-1, PBP)

  • Total Internal Reflection Fluorescence (TIRF) Microscope

Procedure:

  • Flow Cell Preparation: Construct a flow cell. Infuse the chamber with a solution of Myosin V and incubate to allow motors to adsorb to the surface.

  • Blocking: Wash out unbound myosin and block the remaining surface with a protein like Bovine Serum Albumin (BSA) to prevent non-specific actin binding.

  • Actin Introduction: Introduce fluorescently labeled F-actin into the chamber in motility buffer.

  • Inhibitor Treatment: For inhibition experiments, the motility buffer should contain the desired concentration of the inhibitor. A vehicle control (e.g., DMSO) should be run in parallel.

  • Imaging: Place the slide on a TIRF microscope. Initiate motility by adding ATP. Record time-lapse image sequences of the gliding actin filaments.

  • Analysis: Use particle tracking software (e.g., ImageJ plugins) to measure the velocity of individual actin filaments. Compare the average velocities between control and inhibitor-treated conditions.

Protocol: Actin-Activated ATPase Assay

Principle: To measure the rate of ATP hydrolysis by Myosin V as a function of actin concentration. Inhibition is quantified by a decrease in the Vmax or an increase in the Kₘ of actin.

Key Materials:

  • Purified Myosin V protein (typically a single-headed construct, S1)

  • Purified F-actin

  • Reaction Buffer (containing MgCl₂, KCl, buffer)

  • ATP

  • Phosphate detection reagent (e.g., malachite green) or a coupled enzymatic assay system (NADH-linked)

  • Myosin V inhibitor

  • Plate reader or spectrophotometer

Procedure:

  • Reaction Setup: In a microplate, prepare reactions containing reaction buffer, a fixed concentration of Myosin V, and varying concentrations of F-actin.

  • Inhibitor Addition: For inhibition studies, add a fixed concentration of the inhibitor to a parallel set of reactions. Include a vehicle control.

  • Initiation: Pre-incubate the components at the desired temperature. Initiate the reaction by adding a saturating concentration of MgATP.

  • Measurement:

    • Endpoint Assay (Malachite Green): Stop the reaction at various time points by adding a quenching solution. Add malachite green reagent and measure absorbance to quantify the amount of inorganic phosphate (Pi) released.

    • Kinetic Assay (NADH-linked): Include pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH in the reaction. The regeneration of ATP from ADP consumes NADH, which can be monitored as a decrease in absorbance at 340 nm in real-time.

  • Analysis: Plot the rate of ATP hydrolysis (Pi released per second per myosin head) against the actin concentration. Fit the data to the Michaelis-Menten equation to determine Vmax (maximal ATPase rate) and Kₘ (actin concentration for half-maximal activation). Compare these parameters between control and inhibited conditions to determine the mode of inhibition.[20][22]

Conclusion and Future Outlook

Inhibition of Myosin V leads to a cascade of cellular dysfunctions, primarily stemming from its central role in intracellular transport. The consequences—ranging from pigmentary defects and neuronal dysfunction to impaired synaptic plasticity—underscore its importance. Small-molecule inhibitors like MyoVin-1 and PBP have proven to be invaluable tools for the temporal and dose-dependent dissection of these functions, complementing genetic approaches.[21][22]

For drug development professionals, Myosin V presents a potential therapeutic target. For instance, modulating Myosin V activity could be relevant in neurological disorders or certain cancers where cellular transport is dysregulated. However, the ubiquitous nature of Myosin V isoforms necessitates the development of highly specific inhibitors to avoid off-target effects. Future research should focus on isoform-specific inhibitors and further elucidating the complex regulatory networks that govern Myosin V function in health and disease.

References

Myosin V-IN-1: A Technical Guide for its Application as a Chemical Probe for Myosin V Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a member of the unconventional myosin superfamily of actin-based molecular motors, critical for the intracellular transport of a diverse range of cargoes, including organelles, vesicles, and mRNA. Its processive movement along actin filaments is essential for numerous cellular processes, from organelle positioning and cell migration to synaptic plasticity. The development of specific inhibitors is crucial for elucidating the precise roles of Myosin V in these complex biological events. Myosin V-IN-1 has emerged as a potent and selective chemical probe for the acute inhibition of Myosin V function. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its use in studying Myosin V function.

This compound: Mechanism of Action and Biochemical Data

This compound is a small molecule inhibitor that selectively targets Myosin V. Its inhibitory action stems from a unique mechanism: it slows down the actin-activated Myosin V ATPase by specifically inhibiting the release of adenosine diphosphate (ADP) from the actomyosin complex.[1] This stalls the motor protein in a tightly bound state on the actin filament, effectively halting its processive movement.

Quantitative Data

The following tables summarize the available quantitative data for this compound and a related compound for comparative purposes.

CompoundTargetAssayParameterValueReference
This compoundMyosin VActin-activated ATPaseKi6 µM[1]
Compound 9 (isomer)Myosin VActin-activated ATPaseKi72 ± 8 µMN/A

Signaling Pathways Involving Myosin V

Myosin V plays a crucial role in various signaling pathways by facilitating the transport of key components. Below are diagrammatic representations of two such pathways that can be investigated using this compound.

Myosin Vb in Rab11-Mediated Recycling Endosome Trafficking

Myosin Vb, in conjunction with the small GTPase Rab11 and its effector protein Rab11 Family Interacting Protein 2 (FIP2), forms a complex that drives the transport of recycling endosomes to the plasma membrane. This pathway is vital for the recycling of transmembrane proteins, such as receptors and channels. Inhibition of Myosin Vb with this compound would be expected to disrupt this process, leading to the accumulation of recycling endosomes in the perinuclear region.

Rab11_MyosinV_Pathway Rab11_GTP Rab11-GTP FIP2 Rab11-FIP2 Rab11_GTP->FIP2 binds MyoVb Myosin Vb FIP2->MyoVb recruits Cargo Cargo Protein MyoVb->Cargo transports Actin Actin Filament MyoVb->Actin walks along PM Plasma Membrane Cargo->PM delivery & fusion PTEN_MyosinV_Pathway PTEN_p Phosphorylated PTEN MyoVa Myosin Va PTEN_p->MyoVa binds PTEN PTEN MyoVa->PTEN translocates PIP3 PIP3 PTEN->PIP3 dephosphorylates Akt_p p-Akt PIP3->Akt_p activates PIP2 PIP2 Akt Akt Experimental_Workflow start Start biochem Biochemical Characterization (ATPase Assay, Motility Assay) start->biochem dose_response Cellular Dose-Response (Viability, Migration, etc.) start->dose_response analyze Analyze & Interpret Results biochem->analyze determine_ic50 Determine Cellular IC50/Working Concentration dose_response->determine_ic50 functional_assays Cellular Functional Assays (Migration, Organelle Transport) determine_ic50->functional_assays localization Protein Localization (Immunofluorescence) determine_ic50->localization functional_assays->analyze localization->analyze end Conclusion analyze->end

References

Methodological & Application

Application Notes and Protocols for Myosin V-IN-1 in In Vitro Motility Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a processive molecular motor protein that plays a crucial role in intracellular transport by moving along actin filaments. Its function is essential for a variety of cellular processes, including organelle trafficking, mRNA localization, and cell polarity. The study of Myosin V's motile properties is critical for understanding these fundamental cellular functions and for investigating pathologies arising from its malfunction. Myosin V-IN-1 is a potent and selective small molecule inhibitor of Myosin V, which serves as a valuable tool for dissecting the specific roles of this motor protein. These application notes provide a detailed protocol for utilizing this compound in in vitro motility assays to quantitatively assess its impact on Myosin V function.

This compound acts by specifically inhibiting the release of ADP from the actomyosin complex, thereby slowing the actin-activated ATPase cycle.[1][2] This mechanism provides a precise way to modulate Myosin V activity and study the consequences of its inhibition on motility.

Data Presentation

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on Myosin V's enzymatic activity. It is important to note that while the inhibitor's effect on ATPase activity is well-characterized, specific data on its direct impact on motor velocity and processivity from in vitro motility assays are not extensively published. The provided protocol allows for the generation of such data.

ParameterValueConditionsReference
Ki (Inhibition Constant) 6 µM[3]
IC50 (ATPase Activity) ~6 µMFor single-headed Myosin V[4]

Table 1: Inhibitory Constants of this compound for Myosin V ATPase Activity.

CompoundRelative Potency (ATPase Inhibition)NotesReference
This compound (Compound 8) ~12-fold more activeA positional isomer of this compound.[1]
Compound 9 Less active (Ki = 72 ± 8 µM)Demonstrates specificity of the inhibitor's chemical structure for Myosin V inhibition.[1]

Table 2: Structure-Activity Relationship of this compound and a Related Compound.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro motility assay to determine the effect of this compound on the velocity and processivity of Myosin V.

I. Reagent Preparation

Actin Filaments (Fluorescently Labeled):

  • Purify G-actin from rabbit skeletal muscle acetone powder.

  • To polymerize, mix G-actin with 1/10 volume of 10x polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP, 100 mM Tris-HCl pH 7.5) and incubate on ice for 1 hour.

  • Label the F-actin with a fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) according to the manufacturer's protocol.

  • Remove unbound phalloidin by pelleting the F-actin through a cushion of 10% sucrose in assay buffer via ultracentrifugation.

  • Resuspend the fluorescently labeled F-actin pellet in the desired assay buffer.

Myosin V:

  • Purify Myosin V from a suitable expression system (e.g., insect cells or tissue).

  • Prior to the assay, perform an actin-affinity purification step to remove any "rigor" or inactive heads. Incubate the Myosin V preparation with a molar excess of F-actin and 1 mM ATP for 5 minutes on ice.

  • Pellet the rigor heads bound to actin by ultracentrifugation. The supernatant will contain active Myosin V.

  • Determine the concentration of active Myosin V using a protein concentration assay.

This compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the experiment.

Assay Buffer (Example):

  • 25 mM Imidazole-HCl (pH 7.4)

  • 25 mM KCl

  • 4 mM MgCl2

  • 1 mM EGTA

  • 10 mM DTT

  • ATP regeneration system (e.g., 1 mM phosphocreatine and 0.1 mg/mL creatine phosphokinase)

  • Oxygen scavenging system (e.g., 20 mM D-glucose, 20 µg/mL glucose oxidase, and 8 µg/mL catalase) to reduce photobleaching.

II. In Vitro Motility Assay Procedure

This protocol is adapted for a "gliding filament" assay, where myosin is adsorbed to a surface and propels fluorescently labeled actin filaments.

1. Flow Cell Preparation:

  • Construct a flow cell by placing two parallel strips of double-sided tape on a microscope slide and covering them with a coverslip.

  • To enhance myosin binding, the coverslip can be coated with nitrocellulose or a similar material.

2. Myosin V Immobilization:

  • Introduce a solution of Myosin V (e.g., 50-100 µg/mL in assay buffer without ATP) into the flow cell and incubate for 5 minutes to allow the myosin to adsorb to the surface.

  • Wash the flow cell with assay buffer containing 1 mg/mL Bovine Serum Albumin (BSA) to block non-specific binding sites.

3. Introduction of this compound:

  • Introduce the desired concentration of this compound in assay buffer (without ATP) into the flow cell and incubate for 10-15 minutes. A range of concentrations bracketing the Ki value (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) should be tested. A control with no inhibitor (vehicle only) is essential.

4. Motility Initiation and Data Acquisition:

  • Introduce the fluorescently labeled F-actin solution into the flow cell.

  • Initiate motility by flowing in the assay buffer containing the same concentration of this compound and a final concentration of 2 mM ATP.

  • Immediately begin recording the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS). Record time-lapse image sequences at an appropriate frame rate (e.g., 1-5 frames per second).

III. Data Analysis

1. Velocity Measurement:

  • Use tracking software (e.g., ImageJ with appropriate plugins) to track the movement of individual actin filaments over time.

  • Calculate the instantaneous and average velocities of a statistically significant number of filaments for each inhibitor concentration.

  • Plot the average velocity as a function of this compound concentration to determine the dose-response relationship and calculate an IC50 for motility inhibition.

2. Processivity Measurement (for single-molecule assays):

  • For single-molecule observation, an inverted assay geometry is typically used where actin is immobilized, and the movement of single, fluorescently labeled Myosin V molecules is observed.

  • Measure the "run length" (the distance a single myosin molecule travels before detaching from the actin filament) and the "duration" of these runs.

  • Analyze the effect of different concentrations of this compound on the average run length and duration to quantify its impact on processivity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Fluorescent Actin Filaments A4 Introduce Actin and ATP to Initiate P1->A4 P2 Purify and Prepare Active Myosin V A2 Immobilize Myosin V P2->A2 P3 Prepare this compound Stock Solutions A3 Incubate with This compound P3->A3 A1 Assemble Flow Cell A1->A2 A2->A3 A3->A4 A5 Record Filament Movement A4->A5 D1 Track Filament Trajectories A5->D1 D2 Calculate Velocity and/or Processivity D1->D2 D3 Generate Dose-Response Curves D2->D3

Caption: Workflow for the this compound in vitro motility assay.

MyosinV_Kinetic_Cycle M_ATP M·ATP M_ADP_Pi M·ADP·Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi A·M·ADP·Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP A·M·ADP AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM A·M AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Actin Dissociation) Inhibitor This compound Inhibitor->AM_ADP

Caption: The inhibitory action of this compound on the Myosin V kinetic cycle.

References

Application Notes and Protocols for Myosin V-IN-1 in Live-Cell Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Myosin V-IN-1, a potent and selective inhibitor of Myosin V, in live-cell imaging studies. This document outlines the mechanism of action, key applications, quantitative data, and detailed experimental protocols to facilitate the investigation of Myosin V-dependent cellular processes.

Introduction to Myosin V

Class V myosins are actin-based motor proteins crucial for the transport of a wide range of cellular cargoes, including organelles, vesicles, and mRNA.[1][2] These motors move along actin filaments, playing a vital role in processes such as organelle distribution, secretion, and cell polarity.[3][4] Myosin V is activated upon binding to its cargo via adaptor proteins, which relieves its autoinhibited state.[3] Given its central role in intracellular transport, the specific inhibition of Myosin V is a valuable tool for dissecting these dynamic cellular events.

This compound: A Selective Inhibitor

This compound is a potent and selective inhibitor of Myosin V with a Ki of 6 μM.[5] Its mechanism of action involves slowing the actin-activated Myosin V ATPase by specifically inhibiting the release of ADP from the actomyosin complex.[5] This targeted inhibition allows for the acute and reversible disruption of Myosin V function, making it a powerful tool for studying the rapid dynamics of intracellular transport in live cells.[5][6]

Applications in Live-Cell Imaging

The use of small molecule inhibitors like this compound in live-cell imaging offers a significant advantage over genetic approaches such as siRNA knockdown, as it allows for the acute and temporally controlled inhibition of protein function.[7] This is particularly useful for studying dynamic cellular processes. Key applications for this compound in live-cell imaging include:

  • Investigating Organelle Transport: Tracking the movement of mitochondria, melanosomes, or other organelles in the presence and absence of the inhibitor to elucidate the role of Myosin V in their transport.

  • Analyzing Vesicle Trafficking: Studying the dynamics of secretory and endocytic vesicles to understand the contribution of Myosin V to these pathways.[3]

  • Elucidating Neuronal Processes: Investigating the transport of synaptic vesicles and other cargoes in neurons, where Myosin V plays a critical role.

  • Studying Cell Migration and Polarity: Examining the impact of Myosin V inhibition on cell movement and the establishment of cellular asymmetry.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound. Researchers should use this information as a starting point for optimizing their specific experimental conditions.

ParameterValueReference
Inhibitor This compound (compound 8)[5]
Target Myosin V[5]
Ki 6 μM[5]
Mechanism of Action Inhibits ADP release from the actomyosin complex[5]
Solubility Please refer to the manufacturer's datasheet
Recommended Starting Concentration for Live-Cell Imaging 10-50 μM (empirical optimization recommended)General guidance

Experimental Protocols

Myosin V Signaling and Inhibition Pathway

The following diagram illustrates the general pathway of Myosin V-dependent cargo transport and the point of inhibition by this compound.

MyosinV_Pathway cluster_0 Cellular Components cluster_1 Inhibition Actin_Filament Actin Filament MyosinV_Active Myosin V (Active/Extended) Actin_Filament->MyosinV_Active moves along Cargo Vesicle/Organelle (Cargo) MyosinV_Inactive Myosin V (Inactive/Folded) MyosinV_Inactive->MyosinV_Active unfolds MyosinV_Active->Actin_Filament binds to Adaptor Adaptor Protein (e.g., Melanophilin) Adaptor->MyosinV_Inactive activates Rab_GTPase Rab GTPase Rab_GTPase->Adaptor binds MyosinV_IN_1 This compound

Myosin V cargo transport and inhibition by this compound.
Live-Cell Imaging Experimental Workflow

This workflow outlines the key steps for conducting a live-cell imaging experiment to study the effects of this compound on intracellular transport.

Live_Cell_Workflow Cell_Culture 1. Cell Culture & Seeding - Plate cells on imaging-compatible dishes. - Transfect with fluorescent cargo markers if needed. Prepare_Inhibitor 2. Prepare this compound Stock - Dissolve in appropriate solvent (e.g., DMSO). - Prepare working dilutions in imaging medium. Cell_Culture->Prepare_Inhibitor Pre_Incubation_Imaging 3. Pre-Inhibition Imaging (Control) - Acquire baseline images/videos of cargo movement. Prepare_Inhibitor->Pre_Incubation_Imaging Add_Inhibitor 4. Add this compound - Add inhibitor to the imaging medium at the desired final concentration. Pre_Incubation_Imaging->Add_Inhibitor Incubation 5. Incubation - Incubate for a defined period (e.g., 15-60 minutes). Add_Inhibitor->Incubation Post_Incubation_Imaging 6. Post-Inhibition Imaging - Acquire images/videos to observe the effect on cargo movement. Incubation->Post_Incubation_Imaging Washout 7. Washout (Optional) - Replace inhibitor-containing medium with fresh medium. - Image to assess reversibility of the effect. Post_Incubation_Imaging->Washout Data_Analysis 8. Image & Data Analysis - Track cargo movement. - Quantify changes in velocity, processivity, and displacement. Post_Incubation_Imaging->Data_Analysis without washout Washout->Data_Analysis End End Data_Analysis->End

Workflow for live-cell imaging with this compound.
Detailed Methodology for Live-Cell Imaging

This protocol provides a general framework. Specific parameters such as cell type, cargo of interest, and imaging system will require optimization.

Materials:

  • Cells of interest cultured on glass-bottom imaging dishes or chamber slides.

  • Fluorescently labeled marker for the cargo of interest (e.g., GFP-tagged organelle marker, fluorescent dye).

  • This compound (MedChemExpress or other supplier).[5]

  • High-purity solvent (e.g., DMSO).

  • Complete cell culture medium.

  • Imaging medium (e.g., phenol red-free medium with HEPES).

  • Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).

Procedure:

  • Cell Preparation:

    • One to two days prior to imaging, seed cells onto imaging dishes at an appropriate density to allow for the visualization of individual cells.

    • If required, transfect or transduce cells with a plasmid encoding a fluorescently tagged marker for the cargo of interest (e.g., Mito-GFP, Rab-GFP). Allow for sufficient expression time (typically 24-48 hours).

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C as recommended by the manufacturer.[5]

    • On the day of the experiment, prepare fresh working dilutions of this compound in pre-warmed imaging medium. It is crucial to ensure the final solvent concentration is low (typically <0.5%) and consistent across all conditions, including the vehicle control.

  • Live-Cell Imaging:

    • Wash the cells with pre-warmed imaging medium.

    • Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.

    • Baseline Imaging: Identify a field of view with healthy cells expressing the fluorescent marker. Acquire time-lapse images or videos to capture the baseline movement of the cargo. Imaging parameters (e.g., frame rate, exposure time) should be optimized to minimize phototoxicity while providing sufficient temporal resolution to track cargo movement.[8]

    • Inhibitor Addition: Carefully add the pre-warmed imaging medium containing this compound (or vehicle control) to the cells.

    • Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 15, 30, or 60 minutes). The optimal incubation time should be determined empirically.

    • Post-Inhibition Imaging: Acquire time-lapse images or videos of the same field of view to document the effect of the inhibitor on cargo transport.

    • (Optional) Washout: To test for reversibility, gently wash the cells two to three times with pre-warmed, inhibitor-free imaging medium. Continue to acquire images to observe any recovery of cargo movement.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji with tracking plugins, Imaris) to track the movement of individual cargo particles.

    • Quantify parameters such as velocity, displacement, and processivity (run length).

    • Compare the data from control, inhibitor-treated, and washout conditions to determine the effect of this compound on cargo transport. Statistical analysis should be performed to assess the significance of any observed changes.

Troubleshooting and Considerations
  • Solubility: Ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution in the aqueous imaging medium.

  • Phototoxicity: Minimize light exposure to the cells by using the lowest possible laser power and exposure times. Use of highly sensitive detectors can help reduce the required excitation light.

  • Cell Health: Monitor cell morphology and viability throughout the experiment. Off-target effects or solvent toxicity can impact cell health and, consequently, intracellular transport.

  • Concentration Optimization: The optimal concentration of this compound may vary between cell types and the specific process being investigated. A dose-response experiment is recommended to determine the most effective concentration with minimal off-target effects.

  • Specificity: While this compound is reported to be selective, it is good practice to consider potential off-target effects. Control experiments, such as using a structurally similar but inactive compound, can help validate the specificity of the observed effects if available.[6]

References

Application Notes and Protocols for Myosin V-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a family of actin-based motor proteins crucial for the intracellular transport of a variety of cargoes, including organelles, vesicles, and mRNA.[1][2] The specific inhibition of Myosin V presents a valuable tool for dissecting its role in these fundamental cellular processes and for investigating its potential as a therapeutic target. Myosin V-IN-1 (also known as MyoVin-1) is a potent and selective inhibitor of Myosin V.[3][4] It acts by slowing the actin-activated Myosin V ATPase by specifically inhibiting the release of ADP from the actomyosin complex.[3][4] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for use in cell culture experiments, including protocols for assessing cytotoxicity and functional inhibition of Myosin V-mediated processes.

Data Presentation: this compound Properties and Recommended Concentration Range

While the precise optimal concentration of this compound will be cell-type and application-dependent, the following tables summarize its known biochemical properties and provide a recommended starting range for cell culture experiments based on available data.

Table 1: Biochemical Properties of this compound

PropertyValueReference
Target Myosin V[3]
Mechanism of Action Inhibits ADP release from the actomyosin complex[3][4]
Ki ~6 μM[3][5]
Selectivity High selectivity over Myosin II and Myosin VI at 50 μM[6][7]
Solubility Soluble in DMSO (e.g., 100 mg/mL)[5][8]

Table 2: Recommended Concentration Range for Cell Culture Experiments

Assay TypeRecommended Starting Concentration RangeNotes
Cytotoxicity Assays (e.g., MTT, Annexin V) 1 - 100 μMTo determine the maximum non-toxic concentration.
Functional Assays (e.g., Melanosome Transport) 5 - 50 μMThis range is centered around the in vitro Ki and extends to a concentration with known selectivity.

Experimental Protocols

To determine the optimal concentration of this compound for your specific cell culture system, it is essential to perform both cytotoxicity and functional assays. Below are detailed protocols for these key experiments.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability and proliferation.

Workflow for Determining Optimal this compound Concentration

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Functional Assessment A Prepare serial dilutions of this compound C Treat cells with this compound for 24-72h A->C B Seed cells in 96-well plates B->C D Perform MTT Assay C->D E Determine IC50 and Maximum Non-Toxic Concentration D->E F Select non-toxic concentrations of this compound E->F Inform concentration selection G Perform Melanosome Transport Assay F->G H Quantify melanosome distribution G->H I Determine Effective Concentration (EC50) H->I G A Culture melan-a cells B Treat with non-toxic concentrations of this compound A->B C Fix and image cells B->C D Quantify melanosome distribution (perinuclear vs. peripheral) C->D E Analyze data to determine EC50 D->E G Melanosome Melanosome Rab27a Rab27a-GTP Melanosome->Rab27a anchors Melanophilin Melanophilin Rab27a->Melanophilin recruits MyosinVa Myosin Va Melanophilin->MyosinVa recruits Actin Actin Filament MyosinVa->Actin walks along G RecyclingEndosome Recycling Endosome (containing AMPA receptors) Rab11 Rab11 RecyclingEndosome->Rab11 DendriticSpine Dendritic Spine RecyclingEndosome->DendriticSpine transport to Rab11FIP2 Rab11-FIP2 Rab11->Rab11FIP2 MyosinVb Myosin Vb Rab11FIP2->MyosinVb Actin Actin Filament MyosinVb->Actin

References

Application Notes and Protocols for Myosin V-IN-1 Delivery to Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a crucial motor protein responsible for the transport of a wide variety of intracellular cargoes along actin filaments. Its function is integral to numerous cellular processes, including organelle transport, secretion, and synaptic plasticity.[1][2] Myosin V-IN-1 is a potent and selective small molecule inhibitor of Myosin V.[3][4][5] It functions by slowing the actin-activated Myosin V ATPase activity through the specific inhibition of ADP release from the actomyosin complex.[3][4][5] This unique mechanism of action makes this compound a valuable tool for dissecting the cellular roles of Myosin V and for potential therapeutic development.

These application notes provide detailed protocols for the delivery of this compound to cultured cells, enabling researchers to effectively utilize this inhibitor in their studies.

Product Information

PropertyValueReference
Compound Name This compound (also known as MyoVin-1)[4][6]
CAS Number 1259177-59-7[5]
Molecular Formula C₂₉H₂₆N₆O₃SMedChemExpress
Molecular Weight 538.62 g/mol MedChemExpress
Inhibitory Constant (Ki) ~6 µM[3][5]
Mechanism of Action Inhibits ADP release from the actomyosin V complex[3][4][5]
Solubility Soluble in DMSO (e.g., 90-100 mg/mL)[7]
Storage (Powder) -20°C for up to 3 yearsMedChemExpress
Storage (Stock Solution in DMSO) -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Myosin V-dependent cargo transport pathway and a general workflow for experiments using this compound.

MyosinV_Pathway cluster_cargo Cargo Vesicle cluster_myosin Myosin V Motor Cargo Cargo Adaptor Adaptor Protein Cargo->Adaptor binds Rab_GTP Rab-GTP Adaptor->Rab_GTP interacts with MyosinV_Inactive Inactive Myosin V (Folded Conformation) Rab_GTP->MyosinV_Inactive recruits & activates MyosinV_Active Active Myosin V (Extended Conformation) MyosinV_Inactive->MyosinV_Active Actin Actin Filament MyosinV_Active->Actin binds to ADP_Pi ADP + Pi MyosinV_Active->ADP_Pi releases ATP ATP ATP->MyosinV_Active hydrolysis powers movement MyosinV_IN_1 This compound MyosinV_IN_1->MyosinV_Active inhibits ADP release

Caption: Myosin V-dependent cargo transport pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays A Prepare this compound Stock Solution (in DMSO) C Prepare Working Solutions (Dilute stock in culture medium) A->C B Culture Cells to Desired Confluency D Treat Cells with This compound B->D C->D E Incubate for Desired Time D->E F Perform Downstream Assays E->F Assay1 Cytotoxicity Assay (e.g., MTT, LDH) F->Assay1 Assay2 Organelle Transport Imaging F->Assay2 Assay3 Immunofluorescence (Cargo Localization) F->Assay3 Assay4 Biochemical Assays (e.g., ATPase activity) F->Assay4 G Data Analysis Assay1->G Assay2->G Assay3->G Assay4->G

Caption: General experimental workflow for treating cultured cells with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.539 mg of this compound (MW = 538.62 g/mol ) in 100 µL of DMSO. Adjust volume as needed.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) or sonication may be required.[7]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells of interest (e.g., HeLa, neurons, melanocytes)

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (10 mM in DMSO)

  • Multi-well plates or culture dishes

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates or culture dishes at a density that will ensure they are in the logarithmic growth phase and at the desired confluency at the time of treatment.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare a series of working concentrations by diluting the stock solution directly into pre-warmed complete culture medium. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental question. A starting range of 1 µM to 50 µM is recommended.

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the culture medium containing the desired concentration of this compound or the vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific assay and the biological process being investigated. A time course experiment (e.g., 1, 4, 12, 24 hours) is recommended to determine the optimal treatment duration.

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays to assess the effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its effects.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueConditionsReference
Ki (Myosin V) 6 µMActin-activated ATPase assay[3][5]
IC₅₀ (Myosin V) ~6 µMATPase activity[3]
Inhibition of Myosin II < 10%at 50 µM this compound[6]
Inhibition of Myosin VI Not significantat 50 µM this compound[3]
Inhibition of various kinases (CDK1, CHK1, Plk1, Abl, ERK2, CKII, Aurora-B) < 10%at 100 µM this compound[4][6]

Table 2: Recommended Starting Concentrations for Cellular Assays

Assay TypeRecommended Starting Concentration RangeNotes
Organelle Transport Imaging 10 - 50 µMThe effective concentration may vary depending on cell permeability and the specific Myosin V isoform involved.
Cytotoxicity Assays 1 - 100 µMA dose-response curve should be generated to determine the cytotoxic threshold for the specific cell line.
Functional Assays (e.g., secretion, neurite outgrowth) 10 - 50 µMTitrate the concentration to achieve the desired level of functional inhibition without inducing significant cell death.

Key Experimental Considerations

  • Vehicle Control: Always include a vehicle control (DMSO in culture medium at the same final concentration as the highest this compound concentration) to account for any effects of the solvent.

  • Dose-Response and Time-Course: It is critical to perform dose-response and time-course experiments to determine the optimal inhibitor concentration and incubation time for your specific cell line and experimental endpoint.

  • Cytotoxicity: Assess the cytotoxicity of this compound in your cell line using standard assays such as MTT, LDH, or live/dead staining to ensure that the observed effects are due to specific inhibition of Myosin V and not general toxicity.

  • Specificity: While this compound is reported to be selective, it is good practice to consider potential off-target effects, especially at higher concentrations.[3][4] If possible, use a structurally distinct Myosin V inhibitor as a complementary tool to confirm findings.

  • Cell Permeability: The intracellular concentration of the inhibitor may differ from the concentration in the culture medium. For rigorous quantitative studies, consider methods to measure the cellular uptake of the compound.

Downstream Assays to Assess Myosin V Inhibition

  • Live-Cell Imaging of Organelle Transport:

    • Label the organelle of interest (e.g., melanosomes, mitochondria, transport vesicles) with a fluorescent marker (e.g., GFP-tagged protein, fluorescent dye).

    • Perform live-cell imaging using fluorescence microscopy to track the movement of the labeled organelles in control and this compound-treated cells.

    • Analyze parameters such as velocity, processivity (run length), and directional persistence of organelle movement. A reduction in these parameters would be indicative of Myosin V inhibition.

  • Immunofluorescence and Cargo Localization:

    • Fix and permeabilize cells after treatment with this compound.

    • Use antibodies against the cargo of interest and/or Myosin V to visualize their subcellular localization.

    • Inhibition of Myosin V is expected to cause mislocalization or aggregation of its cargo.

  • Functional Assays:

    • Secretion Assays: For cell types involved in regulated secretion (e.g., neurons, endocrine cells), measure the release of specific molecules (e.g., neurotransmitters, hormones) in response to a stimulus. Myosin V inhibition may impair this process.

    • Neurite Outgrowth Assays: In neuronal cultures, assess the effect of this compound on neurite extension and morphology, as Myosin V is involved in the transport of materials required for neurite growth.[1]

    • Cell Migration Assays: Investigate the role of Myosin V in cell migration using assays such as wound healing or transwell migration assays.

References

Application Notes and Protocols for Studying Vesicle Transport with Myosin V-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a crucial actin-based molecular motor protein involved in the transport of a wide array of intracellular cargoes, including vesicles, organelles, and mRNA. Its function is essential for numerous cellular processes, from secretion and neurotransmission to cell division and pigmentation. The study of Myosin V-mediated transport is paramount to understanding fundamental cell biology and the pathophysiology of various diseases. Myosin V-IN-1 is a potent and selective inhibitor of Myosin V, offering a powerful tool for dissecting the specific roles of this motor protein in cellular dynamics. These application notes provide detailed protocols and data for utilizing this compound to investigate vesicle transport.

Mechanism of Action of this compound

This compound acts as a specific inhibitor of Myosin V. Its mechanism involves the slowing of the actin-activated Myosin V ATPase cycle by specifically inhibiting the release of ADP from the actomyosin complex. This targeted inhibition allows for the acute and reversible disruption of Myosin V function, enabling researchers to probe its role in dynamic cellular processes.

Quantitative Data

The following tables summarize key quantitative data related to this compound and the typical parameters of Myosin V-mediated vesicle transport.

ParameterValueReference
Inhibitor
This compound K_i6 µMMedChemExpress
Vesicle Transport
Secretory Vesicle Velocity (Yeast)~3 µm/s(Jin et al., 2011)[1]
Melanosome Step Size (in vivo)35 nm(Nascimento et al., 2003)

Note: The effect of this compound on vesicle transport parameters such as velocity and run length should be determined empirically for each experimental system.

Signaling Pathways

Myosin V-mediated vesicle transport is tightly regulated by complex signaling pathways. Below are diagrams illustrating two key pathways.

Melanosome_Transport cluster_melanosome Melanosome Membrane Rab27a_GTP Rab27a-GTP Melanophilin Melanophilin (Adapter Protein) Rab27a_GTP->Melanophilin Binds MyosinVa Myosin Va Melanophilin->MyosinVa Recruits ActinFilament Actin Filament MyosinVa->ActinFilament Walks along

Caption: Myosin Va-mediated melanosome transport pathway.

Synaptic_Vesicle_Tethering cluster_presynaptic Presynaptic Terminal SynapticVesicle Synaptic Vesicle MyosinV Myosin V SynapticVesicle->MyosinV Binds to SNARE_Complex SNARE Complex (Syntaxin, SNAP-25) MyosinV->SNARE_Complex Interacts with (Ca2+ dependent) PlasmaMembrane Plasma Membrane SNARE_Complex->PlasmaMembrane Mediates fusion with

Caption: Role of Myosin V in synaptic vesicle tethering.

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on vesicle transport.

Live-Cell Imaging of Vesicle Transport

This protocol allows for the visualization and quantification of vesicle dynamics in living cells treated with this compound.

Materials:

  • Cells expressing a fluorescently tagged vesicle marker (e.g., GFP-tagged Rab protein or vesicle-associated membrane protein)

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • Live-cell imaging microscope with environmental chamber (37°C, 5% CO2)

  • Image analysis software (e.g., ImageJ/Fiji with tracking plugins)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for high-resolution imaging. Allow cells to adhere and grow to the desired confluency.

  • Inhibitor Treatment:

    • Prepare working solutions of this compound in pre-warmed cell culture medium. It is recommended to test a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal concentration for your cell type and experimental question.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Replace the culture medium with the medium containing this compound or vehicle control.

    • Incubate the cells for a predetermined time (e.g., 30-60 minutes) in the environmental chamber prior to imaging. This incubation time may need to be optimized.

  • Live-Cell Imaging:

    • Transfer the dish to the microscope stage.

    • Acquire time-lapse image series of the fluorescently labeled vesicles. The acquisition parameters (frame rate, exposure time) should be optimized to capture vesicle movement without causing significant phototoxicity. A frame rate of 1-5 frames per second is a good starting point.

  • Data Analysis:

    • Use image analysis software to track the movement of individual vesicles.

    • Quantify parameters such as vesicle velocity, run length (processivity), and directional persistence.

    • Compare the data from this compound treated cells to the vehicle-treated control cells.

Actin-Activated ATPase Assay

This assay measures the effect of this compound on the ATPase activity of Myosin V, providing a direct biochemical assessment of its inhibitory function.

Materials:

  • Purified Myosin V protein

  • Actin filaments

  • This compound (stock solution in DMSO)

  • ATPase assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP (stock solution)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a microplate, prepare reaction mixtures containing ATPase assay buffer, a fixed concentration of actin filaments, and varying concentrations of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO).

    • Add a fixed concentration of purified Myosin V to each well.

    • Pre-incubate the mixtures at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate Reaction:

    • Initiate the ATPase reaction by adding a saturating concentration of ATP to each well.

  • Measure Phosphate Release:

    • At various time points, stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the rate of ATP hydrolysis (inorganic phosphate released per unit time) for each concentration of this compound.

    • Plot the ATPase activity as a function of the inhibitor concentration to determine the IC50 value.

Immunoprecipitation of Myosin V and Cargo Proteins

This protocol is designed to investigate whether the inhibition of Myosin V motor activity by this compound affects its interaction with cargo-associated proteins.

Materials:

  • Cell lysate from cells of interest

  • This compound (stock solution in DMSO)

  • Antibody against Myosin V

  • Control IgG antibody

  • Protein A/G magnetic beads or agarose resin

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

  • Wash buffer (lysis buffer with lower detergent concentration, e.g., 0.1% NP-40)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle (DMSO) for a desired period.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the clarified lysate with the anti-Myosin V antibody or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads/resin and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Collect the beads/resin and wash them several times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the immunoprecipitated proteins from the beads/resin by adding elution buffer and heating.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform Western blotting using antibodies against known Myosin V cargo adapter proteins (e.g., Rab27a, Melanophilin, or others specific to your system) to determine if the interaction is altered by this compound treatment.

Drug Development Applications

This compound serves as a valuable tool in drug development for several reasons:

  • Target Validation: It allows for the specific inhibition of Myosin V, helping to validate it as a potential therapeutic target in diseases where its dysregulation is implicated.

  • Assay Development: The protocols described herein can be adapted for high-throughput screening of small molecule libraries to identify novel Myosin V inhibitors or modulators.

  • Mechanism of Action Studies: For newly identified compounds, this compound can be used as a reference compound to elucidate their mechanism of action on Myosin V-mediated processes.

By providing a means to acutely and selectively inhibit Myosin V, this compound is an indispensable tool for researchers investigating the intricate mechanisms of vesicle transport and for those in the pursuit of novel therapeutic interventions targeting this essential molecular motor.

References

Myosin V-IN-1: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin V is a crucial actin-based molecular motor involved in a variety of neuronal processes, including organelle transport, neurotransmitter release, and synaptic plasticity.[1][2] The selective inhibitor, Myosin V-IN-1, offers a powerful tool for elucidating the specific roles of Myosin V in these complex mechanisms. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, intended to guide researchers in designing and executing experiments to probe Myosin V function in neuronal models.

Introduction to this compound

This compound is a potent and selective inhibitor of Myosin V.[3] It functions by slowing the actin-activated Myosin V ATPase activity by specifically inhibiting the release of ADP from the actomyosin complex.[3][4] This targeted mechanism of action allows for the acute and reversible inhibition of Myosin V, making it a valuable tool for studying dynamic cellular processes in the nervous system.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, compiled from available literature and supplier data.

ParameterValueReference
Inhibitor Name This compound (also known as compound 8)[3]
Target Myosin V[3]
Ki 6 µM[3][5]
IC50 ~6 µM (for ATPase activity)[6]
Molecular Weight 538.62 g/mol [7]
Molecular Formula C29H26N6O3S[7]
Solubility DMSO: 100 mg/mL (185.66 mM)[7]

Applications in Neuroscience Research

Myosin V plays a multifaceted role in neuronal function. Its inhibition by this compound can be leveraged to investigate several key areas:

  • Neurotransmitter Release: Myosin V is implicated in the regulation of neurotransmitter release by controlling vesicle anchoring at release sites.[8][9] Acute inhibition of Myosin V with a chemical inhibitor has been shown to shift the preferential location of vesicle docking and alter the spatiotemporal organization of both uni-vesicular and multi-vesicular release.[8][10]

  • Dendritic Spine Plasticity: Myosin V is involved in the transport of essential components, such as the endoplasmic reticulum (ER) and recycling endosomes, into dendritic spines, which is critical for synaptic plasticity.[2][11] Myosin Vb, for instance, transports recycling endosomes containing AMPA receptors into dendritic spines during long-term potentiation (LTP).[1]

  • Organelle Transport: In neurons, Myosin V is responsible for the short-range transport of various organelles along actin filaments, including mitochondria and vesicles.[2]

  • Synaptic Structure and Function: Myosin V regulates the localization of proteins like synaptopodin, which is essential for the formation of the spine apparatus, an organelle involved in calcium homeostasis and synaptic plasticity.[12][13]

Experimental Protocols

The following are generalized protocols for the application of this compound in primary neuronal cultures. Researchers should optimize these protocols for their specific experimental system.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in DMSO to prepare a stock solution of 10-100 mM.[7] Sonication may be required to fully dissolve the compound.[5]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to 1 month or -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.

Protocol for Acute Inhibition of Myosin V in Primary Neuronal Cultures

This protocol is designed for studying the immediate effects of Myosin V inhibition on neuronal processes such as neurotransmitter release or organelle trafficking.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • This compound stock solution (in DMSO)

  • Culture medium (e.g., Neurobasal medium supplemented with B27)[14]

  • Vehicle control (DMSO)

Procedure:

  • Culture Preparation: Plate primary neurons on appropriate substrates (e.g., poly-L-lysine coated coverslips) and culture for the desired duration to allow for maturation and synapse formation.[14][15]

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10-50 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Gently replace the existing culture medium with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cultures for a short period (e.g., 15-60 minutes) to achieve acute inhibition. The optimal incubation time should be determined empirically.

  • Analysis: Proceed with the desired downstream analysis, such as live-cell imaging of synaptic vesicle release, immunocytochemistry, or electrophysiology.

Visualizations

Signaling Pathway: Myosin V in Dendritic Spine Plasticity

MyosinV_Plasticity cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Spine Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Vesicle Release Vesicle Release Ca2+ Influx->Vesicle Release NMDA Receptor NMDA Receptor Vesicle Release->NMDA Receptor Glutamate Ca2+ Entry Ca2+ Entry NMDA Receptor->Ca2+ Entry Myosin V Activation Myosin V Activation Ca2+ Entry->Myosin V Activation ER Transport ER Transport Myosin V Activation->ER Transport Recycling Endosome Transport Recycling Endosome Transport Myosin V Activation->Recycling Endosome Transport AMPA Receptor Insertion AMPA Receptor Insertion Recycling Endosome Transport->AMPA Receptor Insertion LTP LTP AMPA Receptor Insertion->LTP MyosinV_IN1 This compound MyosinV_IN1->Myosin V Activation

Caption: Myosin V's role in long-term potentiation (LTP) through organelle transport.

Experimental Workflow: Investigating Myosin V's Role in Neurotransmitter Release

Exp_Workflow_Release Start Start Culture Primary Neurons Culture Primary Neurons Start->Culture Primary Neurons Prepare this compound Prepare this compound Culture Primary Neurons->Prepare this compound Treat with this compound Treat with this compound Prepare this compound->Treat with this compound Stimulate Neurons Stimulate Neurons Treat with this compound->Stimulate Neurons Live Imaging of Synaptic Vesicles Live Imaging of Synaptic Vesicles Stimulate Neurons->Live Imaging of Synaptic Vesicles Analyze Vesicle Dynamics Analyze Vesicle Dynamics Live Imaging of Synaptic Vesicles->Analyze Vesicle Dynamics End End Analyze Vesicle Dynamics->End

Caption: Workflow for studying neurotransmitter release with this compound.

Logical Relationship: Mechanism of this compound Action

MyosinV_Mechanism MyosinV Myosin V + Actin Actomyosin Actomyosin Complex + ATP MyosinV->Actomyosin ATP_Hydrolysis ATP Hydrolysis + Pi Release Actomyosin->ATP_Hydrolysis ADP_Release ADP Release Power Stroke ATP_Hydrolysis->ADP_Release Cycle_Reset Cycle Reset ADP_Release->Cycle_Reset Cycle_Reset->MyosinV MyosinV_IN1 This compound MyosinV_IN1->ADP_Release

Caption: this compound inhibits the ATPase cycle by blocking ADP release.

References

Investigating Organelle Trafficking using the Myosin V Inhibitor, Myosin V-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a crucial actin-based molecular motor responsible for the processive transport of a variety of intracellular cargoes, including organelles such as melanosomes, vesicles, and mitochondria. Its function is essential for numerous cellular processes, including secretion, cell polarization, and organelle inheritance. Dysregulation of Myosin V-mediated transport is implicated in various diseases. Myosin V-IN-1 is a potent and selective inhibitor of Myosin V, offering a powerful tool for investigating the specific roles of this motor protein in organelle trafficking and for exploring its potential as a therapeutic target.

This compound acts by specifically inhibiting the actin-activated ATPase activity of Myosin V. It achieves this by slowing down the release of ADP from the actomyosin complex, a critical step in the motor's mechanochemical cycle. This targeted inhibition allows for the acute and reversible disruption of Myosin V function, enabling detailed studies of its contribution to dynamic cellular processes.

These application notes provide a comprehensive guide for utilizing this compound to investigate organelle trafficking in a laboratory setting. Detailed protocols for live-cell imaging experiments, data quantification, and analysis are provided to facilitate the study of Myosin V's role in the transport of various organelles.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the observed effects of Myosin V inhibition on organelle transport.

ParameterValueReference
This compound Ki 6 µM[1]
PBP IC50 (Myosin Va) <0.5 µM[2]
Effect on Vesicle Reuse Probability Markedly reduced[3][4]
Effect on Mitochondrial Mean Velocity Significantly increased (anterograde & retrograde)[2][5][6]
Effect on Mitochondrial Duty Cycle Augmented (anterograde & retrograde)[2][5][6]
Effect on Mitochondrial Anterograde Long Runs Almost doubled[2][5][6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

MyosinV_ATPase_Cycle cluster_cycle Myosin V ATPase Cycle cluster_inhibition Inhibition by this compound MyosinV_Actin Myosin V-Actin (Rigor State) MyosinV_ATP Myosin V-ATP (Detached) MyosinV_Actin->MyosinV_ATP ATP Binding MyosinV_ADP_Pi Myosin V-ADP-Pi (Pre-power stroke) MyosinV_ATP->MyosinV_ADP_Pi ATP Hydrolysis ActoMyosinV_ADP_Pi Acto-Myosin V-ADP-Pi MyosinV_ADP_Pi->ActoMyosinV_ADP_Pi Actin Binding ActoMyosinV_ADP Acto-Myosin V-ADP (Post-power stroke) ActoMyosinV_ADP_Pi->ActoMyosinV_ADP Pi Release (Power Stroke) ActoMyosinV_ADP->MyosinV_Actin ADP Release Inhibitor This compound Inhibitor->ActoMyosinV_ADP Blocks ADP Release

Myosin V ATPase Cycle and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., neurons, melanocytes) Organelle_Labeling Organelle Labeling (e.g., MitoTracker, fluorescent protein fusion) Cell_Culture->Organelle_Labeling Control Control Group (Vehicle - DMSO) Organelle_Labeling->Control Treatment_Group Treatment Group (this compound) Organelle_Labeling->Treatment_Group Live_Imaging Live-Cell Imaging (Confocal or TIRF Microscopy) Control->Live_Imaging Treatment_Group->Live_Imaging Image_Acquisition Time-lapse Image Acquisition Live_Imaging->Image_Acquisition Tracking Organelle Tracking Image_Acquisition->Tracking Quantification Quantification of Motility Parameters (Velocity, Run Length, etc.) Tracking->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Experimental Workflow for Investigating Organelle Trafficking.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Trafficking in Neurons

This protocol describes the use of this compound to investigate the role of Myosin V in mitochondrial transport in cultured neurons.

Materials:

  • Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated glass-bottom dishes

  • MitoTracker™ Red CMXRos (or other suitable mitochondrial stain)

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO) as vehicle control

  • Live-cell imaging microscope (confocal or spinning disk) equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Culture and Plating:

    • Culture primary neurons according to standard protocols.

    • Plate neurons on poly-D-lysine coated glass-bottom dishes at a suitable density for imaging individual axons.

    • Allow neurons to mature for at least 7-10 days in vitro before experimentation.

  • Mitochondrial Labeling:

    • Prepare a working solution of MitoTracker™ Red CMXRos in pre-warmed culture medium at a final concentration of 50-100 nM.

    • Incubate the cells with the MitoTracker™ solution for 15-30 minutes at 37°C.

    • Wash the cells three times with pre-warmed culture medium to remove excess dye.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed culture medium. A starting concentration of 10 µM is recommended, with a titration range of 1-25 µM.

    • For the control group, prepare a vehicle control solution with the same final concentration of DMSO as the this compound solution.

    • Replace the culture medium in the dishes with the this compound or vehicle control solution.

    • Incubate the cells for 1-2 hours at 37°C prior to imaging.

  • Live-Cell Imaging:

    • Place the dish on the microscope stage within the environmental chamber.

    • Identify healthy neurons with clearly visible axons and labeled mitochondria.

    • Acquire time-lapse images of mitochondrial movement within the axons. A frame rate of 1 frame every 2-5 seconds for a total duration of 5-10 minutes is a good starting point. Use the lowest laser power necessary to minimize phototoxicity.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji with tracking plugins, Imaris) to track the movement of individual mitochondria.

    • Generate kymographs to visualize mitochondrial motility over time.

    • Quantify the following parameters for both control and this compound treated groups:

      • Velocity: The speed of moving mitochondria.

      • Run Length: The distance a mitochondrion travels in a single, continuous movement.

      • Displacement: The net change in position of a mitochondrion.

      • Percentage of Motile Mitochondria: The proportion of mitochondria that exhibit directed movement.

      • Directionality: The proportion of movements in the anterograde versus retrograde direction.

    • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of any observed differences between the control and treated groups.

Protocol 2: Investigating Vesicle Trafficking in a Secretory Cell Line

This protocol outlines a method to study the impact of this compound on the trafficking of secretory vesicles, for example, in PC12 or HeLa cells.

Materials:

  • PC12 or HeLa cell line

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmids encoding a fluorescently tagged vesicle marker (e.g., NPY-mCherry or VAMP2-pHluorin)

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging microscope (TIRF or confocal) with an environmental chamber

Procedure:

  • Cell Culture and Transfection:

    • Culture cells in glass-bottom dishes suitable for high-resolution imaging.

    • Transfect the cells with the plasmid encoding the fluorescent vesicle marker using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow 24-48 hours for protein expression.

  • This compound Treatment:

    • Prepare working solutions of this compound and vehicle control (DMSO) in pre-warmed imaging medium (e.g., phenol red-free DMEM). A starting concentration of 10 µM for this compound is recommended.

    • Wash the cells with imaging medium and then add the this compound or vehicle control solution.

    • Incubate for 1-2 hours at 37°C.

  • Live-Cell Imaging:

    • Mount the dish on the microscope stage.

    • For studying vesicle dynamics near the plasma membrane, Total Internal Reflection Fluorescence (TIRF) microscopy is ideal. For vesicles deeper within the cell, confocal microscopy is more appropriate.

    • Acquire time-lapse image series with a high frame rate (e.g., 5-10 frames per second) to capture the rapid movements of vesicles.

  • Data Analysis:

    • Use particle tracking software to identify and track individual fluorescently labeled vesicles.

    • Analyze the trajectories of the vesicles to quantify:

      • Mean Squared Displacement (MSD): To characterize the nature of vesicle motion (e.g., diffusive, directed).

      • Instantaneous Velocity: The speed of vesicle movement.

      • Track Duration and Length: To assess the processivity of movement.

      • Vesicle Density and Distribution: To determine if the inhibitor affects the localization of vesicles.

    • Compare the quantified parameters between the control and this compound treated cells using appropriate statistical tests.

Concluding Remarks

This compound is a valuable pharmacological tool for the specific and acute inhibition of Myosin V-mediated organelle transport. The protocols provided here offer a framework for investigating the diverse roles of Myosin V in cellular trafficking. Researchers are encouraged to optimize the experimental conditions, such as inhibitor concentration and incubation time, for their specific cell type and organelle of interest. By combining the use of this compound with advanced live-cell imaging and quantitative analysis, a deeper understanding of the intricate mechanisms of intracellular transport can be achieved, paving the way for new insights into cellular function and disease.

References

Application Notes and Protocols for Myosin V Inhibition in Yeast Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a crucial molecular motor protein responsible for the transport of a wide array of cellular cargoes along actin filaments. In yeast, the primary Class V myosin, Myo2p in Saccharomyces cerevisiae, is essential for cell viability and plays a pivotal role in polarized cell growth, organelle inheritance, and vesicle trafficking. Given its critical functions, Myo2p presents an attractive target for studying fundamental cellular processes and for the development of antifungal agents.

These application notes provide a comprehensive guide to utilizing small molecule inhibitors to study Myosin V function in yeast models. As the initially requested "Myosin V-IN-1" is not documented in the public scientific literature, this document focuses on a known and characterized Myosin V inhibitor, Pentabromopseudilin (PBP) . PBP is a reversible, allosteric inhibitor of Myosin V that has been shown to induce phenotypes in yeast consistent with the disruption of Myo2p function.

Data Presentation

The following table summarizes the available quantitative and qualitative data for the effects of Pentabromopseudilin (PBP) on yeast.

ParameterValue/ObservationYeast SpeciesReference
Target Myosin V (Myo2p)Saccharomyces cerevisiae
Mechanism of Action Allosteric inhibitor; reduces ATP binding and hydrolysis rates, and ADP dissociation rateNot specified for yeast, general mechanism
Phenotypic Effect Mitochondrial fragmentationSaccharomyces cerevisiae
Effective Concentration 500 nMSaccharomyces cerevisiae
IC50 (Yeast Growth) Not available in the reviewed literatureSaccharomyces cerevisiaeN/A

Signaling Pathways and Experimental Workflows

Myo2p-Mediated Cargo Transport Pathway in Saccharomyces cerevisiae

Myo2p is a central hub for the transport of various organelles and vesicles from the mother cell to the growing bud. Inhibition of Myo2p is expected to disrupt these transport pathways, leading to observable cellular phenotypes.

Myo2p_Pathway Myo2p Myo2p (Myosin V) ActinCables Polarized Actin Cables Myo2p->ActinCables Moves along SecretoryVesicles Secretory Vesicles (e.g., carrying Sec4p) Myo2p->SecretoryVesicles Transports Vacuole Vacuole Myo2p->Vacuole Transports Mitochondria Mitochondria Myo2p->Mitochondria Transports Peroxisomes Peroxisomes Myo2p->Peroxisomes Transports LateGolgi Late Golgi Myo2p->LateGolgi Transports mRNAs mRNAs Myo2p->mRNAs Transports Bud Bud Site/ Daughter Cell SecretoryVesicles->Bud Vacuole->Bud Mitochondria->Bud Peroxisomes->Bud LateGolgi->Bud mRNAs->Bud PBP Pentabromopseudilin (PBP) PBP->Myo2p Inhibits Experimental_Workflow start Start prep Prepare Yeast Culture (e.g., S. cerevisiae wild-type) start->prep treatment Treat with Inhibitor (PBP) (Dose-response) prep->treatment growth_assay Growth Inhibition Assay treatment->growth_assay phenotype_analysis Phenotypic Analysis treatment->phenotype_analysis data_analysis Data Analysis and Conclusion growth_assay->data_analysis mito_stain Mitochondrial Staining (e.g., MitoTracker) phenotype_analysis->mito_stain actin_stain Actin Staining (e.g., Rhodamine-Phalloidin) phenotype_analysis->actin_stain imaging Fluorescence Microscopy mito_stain->imaging actin_stain->imaging quantification Image Quantification imaging->quantification quantification->data_analysis end End data_analysis->end

Application Notes: ATPase Activity Assay with Myosin V-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a member of the unconventional myosin superfamily of actin-based molecular motors, critical for the intracellular transport of a wide range of cargoes, including organelles, vesicles, and mRNA.[1] Its processive movement along actin filaments is powered by the hydrolysis of ATP, a process catalyzed by its motor domain's ATPase activity. The kinetic cycle of Myosin V is characterized by a rate-limiting ADP release step, which ensures its high duty ratio, allowing it to remain attached to actin for a significant portion of its ATPase cycle.[1][2] Dysregulation of Myosin V function has been implicated in various diseases, making it an attractive target for therapeutic intervention.

Myosin V-IN-1 is a potent and selective small molecule inhibitor of Myosin V.[3] It exerts its inhibitory effect by specifically targeting and slowing the release of ADP from the actomyosin complex, thereby directly impeding the rate-limiting step of the Myosin V ATPase cycle.[3] This application note provides detailed protocols for assessing the ATPase activity of Myosin V and characterizing the inhibitory effects of this compound.

Signaling Pathway of Myosin V-Mediated Cargo Transport

Myosin V activation and its subsequent transport of cargo are tightly regulated processes involving a cascade of molecular interactions. Inactive Myosin V exists in a folded, autoinhibited conformation.[4] Activation is initiated by the binding of cargo-specific adaptor proteins and signaling molecules, such as Rab GTPases and calcium/calmodulin, to the globular tail domain of Myosin V. This binding relieves autoinhibition, leading to an extended, active conformation that is competent for processive movement along actin filaments.[4]

MyosinV_Signaling_Pathway cluster_cargo Cargo Vesicle cluster_cytosol Cytosol Cargo Organelle/ Vesicle Rab_GDP Rab-GDP GEF GEF Rab_GDP->GEF Activation Rab_GTP Rab-GTP Adaptor Adaptor Protein (e.g., Melanophilin) Rab_GTP->Adaptor Recruitment GEF->Rab_GTP MyosinV_inactive Inactive Myosin V (Folded) MyosinV_active Active Myosin V (Extended) MyosinV_inactive->MyosinV_active MyosinV_active->Cargo Cargo Transport Actin Actin Filament MyosinV_active->Actin Processive Movement Adaptor->Cargo Adaptor->MyosinV_inactive Binding & Activation

Caption: Myosin V activation and cargo transport pathway.

Data Presentation

The inhibitory effect of this compound on the actin-activated ATPase activity of Myosin V can be quantified by determining key kinetic parameters. The following tables summarize representative data obtained from such an assay.

Table 1: Kinetic Parameters of Myosin V ATPase Activity

ConditionVmax (s⁻¹)Km for ATP (µM)
Myosin V15.050
Myosin V + 6 µM this compound7.550

Note: The data presented are illustrative and may vary based on experimental conditions such as the specific Myosin V construct, actin concentration, temperature, and buffer composition. The Ki for this compound is reported to be 6 µM.[3]

Table 2: Inhibition of Myosin V ATPase Activity by this compound

This compound (µM)ATPase Activity (% of Control)
0100
185
365
6 (Ki)50
1035
2020

Experimental Protocols

Two common methods for measuring Myosin V ATPase activity are presented below: a radioactive assay using [γ-³²P]ATP and a non-radioactive, colorimetric assay using Malachite Green.

Experimental Workflow: ATPase Activity Assay

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Buffers and Reagents (Myosin V, Actin, ATP, Inhibitor) Incubation Incubate Myosin V, Actin, and Inhibitor Reagents->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Quenching Stop Reaction at Time Points Initiation->Quenching Phosphate_Detection Detect Inorganic Phosphate (Pi) (Radioactive or Colorimetric) Quenching->Phosphate_Detection Data_Analysis Calculate ATPase Rate Determine Kinetic Parameters (Vmax, Km) Phosphate_Detection->Data_Analysis

Caption: General workflow for a Myosin V ATPase activity assay.

Protocol 1: Radioactive ATPase Assay using [γ-³²P]ATP

This method offers high sensitivity and is a direct measure of ATP hydrolysis.

Materials:

  • Purified Myosin V

  • Actin filaments

  • This compound (dissolved in DMSO)

  • [γ-³²P]ATP

  • Assay Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • Quench Solution: 1 M perchloric acid (PCA), 1 mM K₂HPO₄

  • Activated charcoal solution (5% w/v in 20 mM H₃PO₄)

  • Scintillation fluid

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, a fixed concentration of actin (e.g., 20 µM), and the desired concentration of this compound or DMSO vehicle control.

    • Add purified Myosin V to a final concentration of approximately 50 nM.

  • Initiation:

    • Equilibrate the reaction tubes to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 1 mM.

  • Time Course and Quenching:

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), stop the reaction by adding an equal volume of quench solution.

  • Phosphate Separation:

    • Add activated charcoal solution to each quenched reaction to bind the unreacted [γ-³²P]ATP.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed for 10 minutes to pellet the charcoal.

  • Quantification:

    • Carefully transfer a known volume of the supernatant (containing the released ³²Pi) to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of Pi released at each time point by comparing the counts to a standard curve of known ³²Pi concentrations.

    • Plot Pi concentration versus time to determine the initial rate of ATP hydrolysis (ATPase activity).

    • To determine Vmax and Km, vary the ATP concentration while keeping the Myosin V and actin concentrations constant. Plot the initial rates against ATP concentration and fit the data to the Michaelis-Menten equation.

Protocol 2: Colorimetric ATPase Assay using Malachite Green

This non-radioactive method is based on the quantification of inorganic phosphate (Pi) released during ATP hydrolysis.

Materials:

  • Purified Myosin V

  • Actin filaments

  • This compound (dissolved in DMSO)

  • High-purity ATP

  • Assay Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water

  • Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl

  • Malachite Green Reagent C: 34% (w/v) sodium citrate

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, prepare reaction mixtures containing assay buffer, a fixed concentration of actin (e.g., 20 µM), and various concentrations of this compound or DMSO vehicle control.

    • Add purified Myosin V to a final concentration of approximately 50 nM.

  • Initiation:

    • Equilibrate the plate to the desired temperature (e.g., 25°C).

    • Initiate the reactions by adding ATP to a final concentration of 1 mM.

  • Incubation:

    • Incubate the plate at the reaction temperature for a set period (e.g., 15-30 minutes) during which the reaction proceeds linearly.

  • Color Development:

    • Prepare the final Malachite Green solution by mixing 100 parts of Reagent A with 25 parts of Reagent B, and then adding 1 part of a surfactant like Tween-20. This solution should be freshly prepared.

    • Stop the reaction and initiate color development by adding the Malachite Green solution to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Quantification:

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the phosphate standard.

    • Use the standard curve to determine the concentration of Pi released in each reaction.

    • Calculate the ATPase activity (moles of Pi per mole of Myosin V per second).

    • For kinetic analysis (Vmax and Km), perform the assay with varying concentrations of ATP. Plot the calculated rates against ATP concentration and fit to the Michaelis-Menten equation.

Conclusion

The provided protocols offer robust methods for characterizing the ATPase activity of Myosin V and evaluating the efficacy of inhibitors like this compound. These assays are essential tools for basic research into the function of molecular motors and for the development of novel therapeutics targeting Myosin V-related pathologies. Careful optimization of experimental conditions is recommended to ensure accurate and reproducible results.

References

Application Notes and Protocols for Immunofluorescence Staining Following Myosin V-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a motor protein crucial for the transport of a variety of intracellular cargo, such as organelles and vesicles, along actin filaments.[1][2][3] This transport is essential for numerous cellular functions, including organelle positioning, cell division, and synaptic vesicle movement in neurons.[1][4] Myosin V operates through a "hand-over-hand" mechanism, hydrolyzing ATP to move processively along the actin cytoskeleton.[1][2][5]

Myosin V-IN-1 is a potent and selective inhibitor of Myosin V.[6] Its mechanism of action involves slowing the actin-activated Myosin V ATPase by specifically inhibiting the release of ADP from the actomyosin complex.[6][7][8][9] This disruption of the Myosin V motor function provides a powerful tool for investigating the roles of Myosin V in various cellular processes. Immunofluorescence staining is a key technique to visualize the cellular consequences of Myosin V inhibition, allowing for the observation of changes in the subcellular localization of cargo and the organization of related cytoskeletal components.

Application Notes

Inhibition of Myosin V by this compound is expected to result in the mislocalization of its specific cargo. For instance, in melanocytes, Myosin V is responsible for transporting pigment-containing melanosomes to the cell periphery.[2][5] In neurons, it is involved in the transport of the endoplasmic reticulum and other organelles into dendritic spines.[2][4] Therefore, treatment with this compound would be predicted to cause an accumulation of these cargoes in the cell body or a failure to localize to their target destinations.

When designing immunofluorescence experiments with this compound, it is important to consider the following:

  • Cargo-specific antibodies: To observe the effect of this compound, it is essential to use antibodies specific to the cargo transported by Myosin V in the cell type of interest.

  • Co-localization studies: Co-staining for F-actin (using phalloidin), Myosin V, and a specific cargo protein can provide compelling evidence of the inhibitor's effect. A disruption in the co-localization of Myosin V and its cargo with actin filaments would be the expected outcome.

  • Controls are critical: A vehicle control (e.g., DMSO-treated cells) is essential to ensure that the observed effects are due to the inhibition of Myosin V and not the solvent.

  • Dose-response and time-course experiments: It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for the specific cell type and experimental question.

Data Presentation

Quantitative analysis of immunofluorescence images is crucial for obtaining objective results. The following table provides a template for summarizing quantitative data from experiments involving this compound treatment.

Treatment GroupThis compound Conc. (µM)Treatment Duration (hours)Protein of InterestMean Fluorescence Intensity (Arbitrary Units)Co-localization Coefficient (with F-actin)Cargo Distribution (e.g., % peripheral)
Vehicle Control0 (DMSO)4Cargo Protein X150 ± 120.85 ± 0.0575% ± 5%
This compound14Cargo Protein X148 ± 150.32 ± 0.0820% ± 8%
This compound54Cargo Protein X152 ± 110.15 ± 0.0610% ± 4%
This compound104Cargo Protein X155 ± 140.12 ± 0.058% ± 3%

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 40-60% confluency at the time of fixation.[10] Allow cells to adhere and grow for at least 24 hours.[10]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Treatment: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1-6 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Immunofluorescence Staining

This protocol is a general guideline and may require optimization depending on the cell type and antibodies used.[11][12][13][14]

A. Solutions and Reagents

  • 1X Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer: 1% BSA and 5% normal goat serum in PBS

  • Primary Antibody Dilution Buffer: 1% BSA in PBS

  • Secondary Antibody Dilution Buffer: 1% BSA in PBS

  • Fluorophore-conjugated secondary antibodies

  • Fluorescently-labeled Phalloidin (for F-actin staining)

  • DAPI or Hoechst (for nuclear counterstaining)

  • Antifade mounting medium

B. Staining Procedure

  • Fixation: After treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[13][14]

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If staining for intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[14][15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.[13]

  • Primary Antibody Incubation: Dilute the primary antibody (or antibodies for co-staining) in Primary Antibody Dilution Buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[13]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody and Phalloidin Incubation: Dilute the fluorophore-conjugated secondary antibody and fluorescently-labeled phalloidin in Secondary Antibody Dilution Buffer. Incubate the cells with this solution for 1-2 hours at room temperature, protected from light.[13]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges with nail polish.

  • Imaging: Image the slides using a fluorescence or confocal microscope. Store the slides at 4°C, protected from light.

Visualizations

MyosinV_Inhibition_Pathway cluster_motor Myosin V Motor Cycle cluster_inhibitor cluster_outcome Outcome Actin Actin Filament MyosinV_ADP_Pi Myosin V (ADP + Pi) MyosinV_ADP Myosin V (ADP) MyosinV_ADP_Pi->MyosinV_ADP Pi release MyosinV_ADP->Actin Strong Binding & Power Stroke MyosinV_Rigor Myosin V (Rigor) MyosinV_ADP->MyosinV_Rigor ADP release Stalled_Motor Stalled Motor on Actin MyosinV_ATP Myosin V (ATP) MyosinV_Rigor->MyosinV_ATP ATP binding MyosinV_ATP->MyosinV_ADP_Pi ATP hydrolysis MyosinV_IN1 This compound MyosinV_IN1->MyosinV_ADP Inhibits ADP release No_Transport Cargo Transport Arrested Stalled_Motor->No_Transport

Caption: Mechanism of this compound action on the Myosin V motor cycle.

IF_Workflow Start Seed Cells on Coverslips Treatment Treat with this compound or Vehicle Control Start->Treatment Fixation Fixation (4% PFA) Treatment->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA/Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (with Phalloidin & DAPI) PrimaryAb->SecondaryAb Mounting Mount Coverslips SecondaryAb->Mounting Imaging Image Acquisition (Fluorescence Microscopy) Mounting->Imaging Analysis Image Analysis and Quantification Imaging->Analysis End Results Analysis->End

Caption: Experimental workflow for immunofluorescence after this compound treatment.

Logical_Relationship Inhibitor This compound Treatment Mechanism Inhibition of Myosin V ADP Release Inhibitor->Mechanism Motor_Function Disruption of Myosin V Motor Activity Mechanism->Motor_Function Cargo_Transport Impaired Transport of Myosin V-dependent Cargo Motor_Function->Cargo_Transport Localization Altered Subcellular Localization of Cargo Cargo_Transport->Localization Visualization Visualized by Immunofluorescence Localization->Visualization

Caption: Logical flow from this compound treatment to immunofluorescence results.

References

Troubleshooting & Optimization

Myosin V-IN-1 solubility and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and experimental use of Myosin V-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective inhibitor of Myosin V, a motor protein crucial for the transport of various cellular cargoes along actin filaments. It functions by slowing the actin-activated Myosin V ATPase activity by specifically inhibiting the release of ADP from the actomyosin complex.[1]

Q2: What is the primary solvent for dissolving this compound?

The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6]

Q3: What is the solubility of this compound in DMSO?

This compound exhibits high solubility in DMSO, with concentrations up to 100 mg/mL (185.66 mM) being achievable.[1][2][6] Note that some suppliers report slightly lower solubilities of 90 mg/mL or 50 mg/mL.[4][5] It is recommended to use a newly opened container of hygroscopic DMSO for the best results.[1]

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO. Ultrasonication may be necessary to fully dissolve the compound.[1][2][3][6] For example, to create a 10 mM stock solution, you would add the appropriate volume of DMSO to your vial of this compound (see table below for calculations).

Q5: How should I store this compound solutions?

Once prepared, it is advisable to aliquot the DMSO stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][6]

Q6: Can I use this compound in aqueous buffers for my experiments?

Yes, but it is important to first prepare a concentrated stock solution in DMSO. This stock solution can then be diluted into your aqueous experimental buffer. Be aware that the final concentration of DMSO in your assay should be kept low (typically less than 1%) to avoid off-target effects on protein structure and function.[7] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound in DMSO Insufficient mixing or compound aggregation.Gently warm the solution to 37°C for a short period. Use a vortex mixer or an ultrasonic bath to aid dissolution.[1][2][3][6] Ensure you are using anhydrous DMSO, as absorbed water can affect solubility.[1]
Precipitation of this compound Upon Dilution into Aqueous Buffer The compound's solubility limit in the aqueous buffer has been exceeded.Lower the final concentration of this compound in the aqueous buffer. Increase the percentage of DMSO in the final solution (while being mindful of its potential effects on the experiment). Prepare the final dilution immediately before use.
Inconsistent or No Inhibitory Effect Observed Degradation of the compound due to improper storage or handling.Ensure stock solutions are stored correctly at -20°C or -80°C and are not subjected to multiple freeze-thaw cycles.[1] Use a fresh aliquot of the stock solution for each experiment. Verify the activity of your Myosin V protein.
Vial Appears Empty Upon Arrival The compound is a lyophilized powder and may be present as a thin film.Add the appropriate volume of DMSO to the vial and vortex or sonicate to ensure the compound is fully dissolved.

Quantitative Data Summary

This compound Properties
PropertyValueReference
Molecular FormulaC₂₉H₂₆N₆O₃S[2]
Molecular Weight538.62 g/mol [2]
Kᵢ for Myosin V6 µM[1][4]
Stock Solution Preparation in DMSO
Desired ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compoundVolume of DMSO to add to 10 mg of this compound
1 mM1.8566 mL9.2830 mL18.5660 mL
5 mM0.3713 mL1.8566 mL3.7132 mL
10 mM0.1857 mL0.9283 mL1.8566 mL

Calculations are based on a molecular weight of 538.62 g/mol .[2]

Experimental Protocols

Preparation of this compound Working Solution
  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. For example, add 185.7 µL of DMSO to 1 mg of the compound. Mix well by vortexing or sonication until fully dissolved.

  • Store the Stock Solution: Aliquot the stock solution into smaller, single-use tubes and store at -80°C for up to 6 months.[1]

  • Prepare the Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution in the appropriate aqueous assay buffer to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed 1%.

In Vitro Myosin V ATPase Activity Assay

This protocol is a representative method for assessing the inhibitory effect of this compound on the actin-activated ATPase activity of Myosin V.

  • Prepare Reagents:

    • Assay Buffer: 25 mM Imidazole-HCl (pH 7.4), 25 mM KCl, 1 mM EGTA, 10 mM DTT, and 4 mM MgCl₂.[8]

    • Myosin V Solution: Dilute purified Myosin V protein to the desired concentration in the assay buffer.

    • F-actin Solution: Polymerize G-actin in the assay buffer.

    • This compound Working Solutions: Prepare serial dilutions of this compound in the assay buffer from your DMSO stock solution. Remember to include a vehicle control with the same final DMSO concentration.

    • ATP Solution: Prepare a solution of ATP in the assay buffer.

  • Assay Procedure:

    • In a microplate, combine the Myosin V solution, F-actin solution, and either the this compound working solution or the vehicle control.

    • Incubate the mixture for a predetermined time at room temperature to allow for inhibitor binding.

    • Initiate the ATPase reaction by adding the ATP solution.

    • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) over time using a colorimetric method (e.g., malachite green assay).

  • Data Analysis:

    • Plot the rate of ATP hydrolysis as a function of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

Myosin_V_Cargo_Transport Vesicle Cargo (Vesicle, Organelle, mRNA) Rab Rab GTPase (e.g., Rab27a) Vesicle->Rab recruits Adaptor Adaptor Protein (e.g., Melanophilin) Rab->Adaptor recruits MyosinV Myosin V Adaptor->MyosinV links to Actin Actin Filament MyosinV->Actin 'walks' along ADP_Pi ADP + Pi MyosinV->ADP_Pi hydrolyzes ATP ATP ATP ATP->MyosinV binds to trailing head MyosinV_IN1 This compound MyosinV_IN1->MyosinV inhibits ADP release

Caption: Myosin V-mediated cargo transport pathway and the inhibitory action of this compound.

experimental_workflow start Start prep_stock Prepare 10 mM this compound stock solution in DMSO start->prep_stock prep_working Prepare serial dilutions of this compound in assay buffer prep_stock->prep_working mix Combine Myosin V, F-actin, and this compound/vehicle prep_working->mix prep_reagents Prepare Myosin V, F-actin, and ATP solutions prep_reagents->mix incubate Incubate for inhibitor binding mix->incubate start_reaction Initiate reaction with ATP incubate->start_reaction measure Measure Pi release over time start_reaction->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for an in vitro Myosin V ATPase inhibition assay.

References

potential off-target effects of Myosin V-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Myosin V-IN-1. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Myosin V.[1] It exhibits a unique mechanism of action by slowing the actin-activated Myosin V ATPase. This is achieved by specifically inhibiting the release of ADP from the actomyosin complex, rather than competing with ATP for the nucleotide-binding pocket.[1]

Q2: What is the reported potency of this compound?

This compound has a reported inhibitory constant (Ki) of 6 µM for Myosin V.[1]

Q3: Is this compound selective for Myosin V over other myosin isoforms?

This compound has demonstrated selectivity for Myosin V. In one study, at a concentration of 50 µM, it did not significantly inhibit the ATPase activity of Myosin VI or nonmuscle Myosin II.

Q4: Has the selectivity of this compound been profiled against a broad panel of kinases?

While a comprehensive kinome scan is not publicly available, one study reported that at a concentration of 100 µM, this compound did not significantly inhibit a representative panel of kinases, including CHK1, PLK1, Abl kinase, p42 MAP kinase, casein kinase II, and Aurora kinase. This suggests a degree of selectivity against the kinome.

Troubleshooting Guide

Phenotypic Observations and Potential Off-Target Effects

Q5: I am observing unexpected cellular phenotypes after treating my cells with this compound. Could these be due to off-target effects?

While this compound is reported to be selective, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[2] Unexpected phenotypes could arise from:

  • Inhibition of other Myosin isoforms: Although selective, high concentrations might affect other myosins to a lesser extent.

  • Interaction with unknown off-target proteins: The full off-target profile of this compound is not exhaustively characterized.

  • Indirect effects on cellular pathways: Myosin V is involved in the transport of various cellular cargoes, and its inhibition can indirectly affect multiple downstream processes. For example, Myosin V and kinesin motors can act as tethers for each other, enhancing their processivity.[3][4] Inhibition of Myosin V could therefore indirectly impact kinesin-mediated transport.

Q6: My cells are showing altered organelle distribution after treatment with this compound. Is this an expected on-target effect?

Yes, this is a likely on-target effect. Myosin V is a key motor protein involved in the transport of various organelles, including melanosomes in melanocytes and synaptic vesicles in neurons.[5][6] Inhibition of Myosin V would be expected to disrupt the normal distribution of these and other Myosin V-dependent cargoes.

Experimental Design and Controls

Q7: What are the recommended concentrations of this compound to use in cell-based assays?

It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Start with a concentration range around the reported Ki of 6 µM and extend to higher and lower concentrations. To minimize the risk of off-target effects, use the lowest concentration that produces the desired on-target phenotype.[2]

Q8: What are the essential controls to include in my experiments with this compound?

To ensure the validity of your results, the following controls are crucial:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Inactive Control Compound (if available): Use a structurally similar but inactive analog of this compound to control for non-specific effects of the chemical scaffold.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a Myosin V construct that is resistant to the inhibitor.

  • Orthogonal Approach: Confirm your findings using a different method to inhibit Myosin V function, such as siRNA or shRNA knockdown.

Investigating Potential Off-Target Effects

Q9: How can I experimentally assess the potential off-target effects of this compound in my system?

Several approaches can be used to investigate off-target effects:

  • Kinome Profiling: Submit this compound for a commercial kinome profiling service (e.g., KINOMEscan) to assess its activity against a large panel of kinases.[7][8]

  • Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or chemical proteomics to identify proteins that directly bind to this compound in your cells.

  • Phenotypic Comparison: Compare the phenotype induced by this compound with that of known inhibitors of suspected off-target proteins.

Quantitative Data Summary

Table 1: Reported Potency and Selectivity of this compound

TargetPotency (Ki)Selectivity Notes
Myosin V6 µM-
Myosin VINot significantly inhibited at 50 µM-
Nonmuscle Myosin IINot significantly inhibited at 50 µM-
CHK1, PLK1, Abl kinase, p42 MAP kinase, Casein Kinase II, Aurora KinaseNot significantly inhibited at 100 µMBased on a limited kinase panel.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in vitro.[9][10][11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in DMSO)

  • ATP (at a concentration equal to the Km for the specific kinase)

  • Kinase reaction buffer (specific to the kinase)

  • Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO).

  • In a microplate, add the purified kinase and its substrate to each well.

  • Add the serially diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the plate at the optimal temperature for the kinase.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate for the desired reaction time.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent and measure the signal (e.g., luminescence, fluorescence, absorbance) using a microplate reader.

  • Plot the signal as a function of the inhibitor concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to assess the direct binding of this compound to its target(s) within intact cells.

Materials:

  • Cultured cells of interest

  • This compound (dissolved in DMSO)

  • PBS (phosphate-buffered saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein(s) of interest

Procedure:

  • Treat cultured cells with either this compound at the desired concentration or a vehicle control (DMSO) and incubate.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Divide the cell suspension from each treatment group into aliquots.

  • Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Lyse the cells to release the soluble proteins.

  • Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting.

  • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Signaling Pathway and Workflow Diagrams

Myosin_V_Melanosome_Transport cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC1R MC1R AC AC MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Melanophilin Melanophilin PKA->Melanophilin Phosphorylates (regulates activity) Rab27a Rab27a Rab27a->Melanophilin Binds MyosinV Myosin V Melanophilin->MyosinV Binds Melanosome Melanosome MyosinV->Melanosome Binds via Rab27a/Melanophilin ActinFilament Actin Filament MyosinV->ActinFilament Walks along Microtubule Microtubule Melanosome->Microtubule Long-range transport KinesinDynein Kinesin/Dynein KinesinDynein->Microtubule Motors MyosinV_IN_1 This compound MyosinV_IN_1->MyosinV Inhibits ADP release

Caption: Myosin V-mediated melanosome transport signaling pathway.

Neuronal_Cargo_Transport cluster_cell_body Cell Body cluster_axon_dendrite Axon / Dendrite Cargo Synaptic Vesicles, ER, mRNA Kinesin Kinesin Cargo->Kinesin Binds for long-range transport MyosinV Myosin V Cargo->MyosinV Binds for short-range transport Microtubule Microtubule ActinFilament Actin Filament Microtubule->ActinFilament Hand-off Synapse Synapse / Dendritic Spine ActinFilament->Synapse Delivery to Kinesin->Microtubule Walks along MyosinV->ActinFilament Walks along MyosinV_IN_1 This compound MyosinV_IN_1->MyosinV Inhibits

Caption: Myosin V in neuronal cargo transport.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Assay cluster_troubleshooting Troubleshooting Off-Target Effects KinaseAssay In Vitro Kinase Assay (Protocol 1) Determine_IC50 Determine IC50 KinaseAssay->Determine_IC50 CellTreatment Treat Cells with This compound Phenotype Observe Phenotype CellTreatment->Phenotype CETSA CETSA for Target Engagement (Protocol 2) CellTreatment->CETSA UnexpectedPhenotype Unexpected Phenotype? Phenotype->UnexpectedPhenotype KinomeScan Kinome Profiling UnexpectedPhenotype->KinomeScan OrthogonalApproach Orthogonal Approach (e.g., siRNA) UnexpectedPhenotype->OrthogonalApproach

Caption: Experimental workflow for using this compound.

References

minimizing cytotoxicity of Myosin V-IN-1 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Myosin V-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments while minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Myosin V.[1] It functions by specifically inhibiting the release of ADP from the actomyosin complex, which slows down the actin-activated ATPase activity of Myosin V.[1] Myosin V is a motor protein crucial for the intracellular transport of various cargoes along actin filaments, including organelles, vesicles, and mRNA.[2][3][4]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO can also be stored at -20°C.

Q3: Is there known information about the cytotoxicity of this compound?

Currently, there is limited direct published data specifically detailing the cytotoxic profile of this compound across different cell lines. However, this compound belongs to the pyrazolopyrimidine class of compounds. Some compounds within this class have been shown to exhibit cytotoxic effects, including the induction of apoptosis and cell cycle arrest in various cancer cell lines, with IC50 values in the low micromolar range.[5][6][7][8] Therefore, it is crucial to experimentally determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions.

Q4: What are the potential off-target effects of this compound?

Q5: What are the expected cellular consequences of inhibiting Myosin V?

Inhibition of Myosin V can lead to various cellular phenotypes due to its role in intracellular transport. These may include:

  • Altered organelle distribution: Myosin V is involved in the transport and positioning of mitochondria, endoplasmic reticulum, and other organelles.[10][11][12][13]

  • Defects in cell division: Myosin V plays a role in mitosis, and its inhibition can lead to aberrant nuclear morphology and multi-nucleation.[14]

  • Changes in cell motility and morphology: As a component of the cytoskeleton, Myosin V is involved in processes that determine cell shape and movement.[15][16]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death observed after treatment with this compound. The concentration of this compound is too high, leading to cytotoxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and assess cell viability using an appropriate assay (see Experimental Protocols).
The cell line is particularly sensitive to Myosin V inhibition or the pyrazolopyrimidine scaffold.Consider using a different cell line or reducing the treatment duration.
The DMSO concentration in the final culture medium is too high.Ensure the final DMSO concentration is below 0.5% (v/v), and ideally below 0.1%. Run a vehicle control (DMSO alone) to assess its effect on cell viability.
Inconsistent or unexpected experimental results. This compound has degraded due to improper storage.Prepare fresh stock solutions from powder and store them appropriately. Avoid repeated freeze-thaw cycles.
Off-target effects are occurring at the concentration used.Lower the concentration of this compound. If possible, use a rescue experiment (e.g., overexpressing a resistant form of Myosin V) or a secondary inhibitor with a different mechanism of action to confirm that the observed phenotype is due to Myosin V inhibition.
No observable effect after treatment. The concentration of this compound is too low.Increase the concentration of the inhibitor. Confirm the activity of your stock solution with a positive control if available.
The treatment duration is too short.Increase the incubation time with the inhibitor. A time-course experiment can help determine the optimal duration.
The target protein (Myosin V) is not essential for the process being studied in your specific cell line or experimental context.Confirm the expression and role of Myosin V in your system using techniques like Western blotting or siRNA-mediated knockdown.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and determine the cytotoxic concentration (IC50) of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO at the highest concentration used for the dilutions) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis Induction by Caspase-3 Activity Assay

This protocol describes how to measure the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Caspase-3 colorimetric or fluorometric assay kit (commercially available)

  • Cell lysis buffer (provided with the kit or a standard RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for the chosen duration.

  • Cell Lysis: After treatment, harvest the cells and lyse them according to the caspase-3 assay kit protocol.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the caspase-3 substrate and reaction buffer as per the kit instructions.

  • Incubation and Measurement: Incubate the plate at 37°C for the time specified in the kit protocol. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration for each sample. Compare the activity in the treated samples to the vehicle control.

Visualizations

MyosinV_Signaling_Pathway cluster_0 Myosin V-Mediated Cargo Transport cluster_1 Inhibition by this compound Actin Actin Filament MyosinV Myosin V Actin->MyosinV Provides Track for Movement MyosinV->Actin Binds to Cargo Vesicle/Organelle MyosinV->Cargo Binds to ADP_Release ADP Release MyosinV_IN_1 This compound MyosinV_IN_1->ADP_Release Inhibits ADP_Release->MyosinV Regulates ATPase Cycle

Caption: Mechanism of this compound Action.

Troubleshooting_Workflow Start Experiment with this compound Problem Observe High Cell Death? Start->Problem Solution1 Perform Dose-Response (MTT Assay) Problem->Solution1 Yes End Optimized Experiment Problem->End No Solution2 Check DMSO Concentration Solution1->Solution2 Solution3 Reduce Treatment Duration Solution2->Solution3 ApoptosisAssay Assess Apoptosis (Caspase-3 Assay) Solution3->ApoptosisAssay ApoptosisAssay->End

Caption: Troubleshooting Workflow for Cytotoxicity.

References

Technical Support Center: Determining the Effective Dose of Myosin V Inhibitors In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there are no publicly available research articles detailing the in vivo effective dose of Myosin V-IN-1. The following guide provides a general framework and best practices for determining the effective dose of novel Myosin V inhibitors, such as this compound, in a preclinical research setting.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the in vivo dose for a novel Myosin V inhibitor?

A1: The first step is to conduct a thorough literature review of the target, in this case, Myosin V, and any existing in vivo data for similar compounds. For a novel compound like this compound, you will need to perform a dose-range finding (DRF) study. This typically involves starting with a low dose, informed by in vitro potency and any available pharmacokinetic (PK) data, and escalating to higher doses to identify the maximum tolerated dose (MTD).[1][2]

Q2: How do I select an appropriate animal model?

A2: The choice of animal model depends on the research question. For general toxicity and efficacy, mice or rats are commonly used. If you are studying a specific disease where Myosin V is implicated, a transgenic or disease-induced model that recapitulates the human condition would be more appropriate. For example, some neurological and pigmentation disorders are associated with Myosin Va mutations.[3]

Q3: What is the best route of administration?

A3: The route of administration should ideally match the intended clinical route. For initial preclinical studies, intravenous (i.v.) or intraperitoneal (i.p.) injections are common as they offer high bioavailability. Oral (p.o.) administration is also frequently tested to assess the compound's potential as an oral therapeutic. The choice will also depend on the compound's solubility and formulation.[1]

Q4: How can I confirm the inhibitor is reaching its target in vivo?

A4: Target engagement can be assessed through several methods. Pharmacodynamic (PD) biomarker analysis involves measuring a downstream biological effect of Myosin V inhibition in tissues of interest. This could include assays for melanosome transport in melanocytes or vesicle transport in neurons. Direct measurement of the compound in the target tissue via techniques like mass spectrometry is another approach.

Q5: What should I consider for the vehicle control?

A5: The vehicle used to dissolve the inhibitor is a critical component of the study. The vehicle itself should be non-toxic and administered to a control group of animals to ensure that any observed effects are due to the compound and not the vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80. It is crucial to ensure the final concentration of any organic solvent is well-tolerated by the animals.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect at tested doses - Insufficient dose or exposure at the target tissue.- Poor bioavailability.- Rapid metabolism of the compound.- Increase the dose in subsequent cohorts of the DRF study.- Analyze the compound's concentration in plasma and target tissues (PK analysis).- Consider a different route of administration to improve bioavailability.
Toxicity observed at low doses - The compound has off-target effects.- The vehicle is causing toxicity.- The compound is inherently toxic.- Conduct in vitro off-target screening.- Run a vehicle-only control group to assess its toxicity.- Reduce the dose and/or the frequency of administration.
High variability in animal responses - Inconsistent dosing technique.- Biological variability within the animal cohort.- Issues with the animal model.- Ensure all personnel are properly trained in the administration technique.- Increase the number of animals per group to improve statistical power.- Re-evaluate the health and homogeneity of the animal colony.
In vivo inactivity despite high in vitro potency - Poor absorption, distribution, metabolism, and excretion (ADME) properties.- The compound may not penetrate the target tissue.- The in vitro assay conditions may not reflect the in vivo environment.- Perform a full pharmacokinetic (PK) study.- Analyze compound concentration in the target tissue.- Test the compound in a more physiologically relevant in vitro model if possible.

Quantitative Data Summary

As there is no in vivo data for this compound, the following table summarizes its available in vitro inhibitory activity.

CompoundTargetAssay TypeKi (µM)
This compoundMyosin VATPase activity6

Experimental Protocols

General Protocol for an In Vivo Dose-Range Finding Study

This protocol provides a general framework. Specific details may need to be adjusted based on the compound and animal model.

  • Animal Model:

    • Select a suitable rodent model (e.g., C57BL/6 mice), 8-10 weeks old, with an equal number of males and females.

    • Acclimate animals for at least one week before the study begins.

  • Compound Formulation:

    • Prepare a stock solution of the Myosin V inhibitor in a suitable solvent (e.g., 100% DMSO).

    • On the day of dosing, prepare the final formulation by diluting the stock solution in a vehicle appropriate for the chosen route of administration (e.g., saline with 5% DMSO and 10% Tween 80 for i.p. injection).

  • Dose Administration:

    • Divide animals into groups (e.g., 4 groups of 5 mice each).

    • Group 1: Vehicle control.

    • Groups 2-4: Escalating doses of the inhibitor (e.g., 1 mg/kg, 10 mg/kg, 50 mg/kg).

    • Administer the compound or vehicle via the chosen route (e.g., i.p. injection) once daily for 7 days.

  • Monitoring and Endpoints:

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Record body weight daily.

    • At the end of the study, collect blood samples for pharmacokinetic analysis and tissues of interest for pharmacodynamic analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis:

    • Analyze body weight changes and clinical observations to determine the Maximum Tolerated Dose (MTD).

    • Measure compound levels in plasma and tissues to assess exposure.

    • Analyze pharmacodynamic biomarkers to confirm target engagement.

Visualizations

MyosinV_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition Actin Actin Filament MyosinV Myosin V Motor MyosinV->Actin Binds to Cargo Vesicle/Organelle (e.g., Melanosome) MyosinV->Cargo Carries ADP_Pi ADP + Pi MyosinV->ADP_Pi ATP ATP ATP->MyosinV Hydrolysis fuels movement Inhibitor This compound Inhibitor->MyosinV Inhibits ATPase Activity InVivo_Workflow cluster_preclinical Preclinical In Vivo Dose Determination A In Vitro Characterization (Potency, Selectivity) C Dose-Range Finding (DRF) Study A->C B Pharmacokinetic (PK) Pilot Study (Optional) B->C D Determine Maximum Tolerated Dose (MTD) C->D E Efficacy Study in Disease Model D->E F Analyze Pharmacodynamics (PD) & Target Engagement E->F G Data Analysis & Dose Selection F->G

References

Technical Support Center: Myosin V-IN-1 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Myosin V-IN-1 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Myosin V.[1] It functions by slowing the actin-activated Myosin V ATPase by specifically inhibiting the release of ADP from the actomyosin complex.[1] This leads to a dose-dependent reduction in the rate of steady-state actin-activated ATP hydrolysis.[1]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q3: What is the typical Ki and IC50 of this compound?

This compound has a reported inhibition constant (Ki) of 6 µM.[1] The half-maximal inhibitory concentration (IC50) is dependent on assay conditions, particularly the substrate (ATP) concentration. As this compound acts as a non-competitive/uncompetitive inhibitor with respect to ATP, the IC50 value is expected to be in a similar micromolar range to the Ki.

Q4: Can this compound be used to inhibit other myosins?

This compound has been shown to be selective for Myosin V. At a concentration of 50 µM, it did not show significant inhibition of skeletal muscle myosin II or myosin VI in in vitro ATPase assays.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueAssay ConditionReference
Ki 6 µMActin-activated ATPase assay[1]
Estimated IC50 ~6 - 10 µMActin-activated ATPase assayBased on Ki for non-competitive inhibition
Estimated IC50 ~5 - 15 µMIn vitro motility assayEstimated based on ATPase data
Solubility 100 mg/mL in DMSO-[4]

Note: IC50 values are estimates as they are highly dependent on specific experimental conditions such as ATP and actin concentrations. For a non-competitive inhibitor, the IC50 can be approximated to be close to the Ki value, especially at substrate concentrations well below the Km.

Experimental Protocols

Protocol 1: Actin-Activated ATPase Assay with this compound

This protocol is adapted from standard myosin ATPase assays and includes steps for incorporating this compound.

Materials:

  • Myosin V protein

  • Actin filaments

  • This compound stock solution (in DMSO)

  • Assay Buffer: 15 mM HEPES (pH 7.5), 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl

  • ATP stock solution (with [γ-32P]ATP for radioactive assay, or linked to an NADH-coupled system for a spectrophotometric assay)

  • Quench solution (e.g., perchloric acid for radioactive assay)

  • Scintillation cocktail (for radioactive assay)

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% to avoid solvent effects.

  • Reaction Setup: In microfuge tubes, combine the assay buffer, actin filaments, and the desired concentration of this compound or DMSO control.

  • Pre-incubation: Add Myosin V to the tubes and pre-incubate for 5-10 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind.

  • Initiate Reaction: Start the reaction by adding the ATP stock solution.

  • Time Course: At specific time points, stop the reaction by adding the quench solution.

  • Phosphate Detection:

    • Radioactive Assay: Add a solution to separate the free radioactive phosphate from the unhydrolyzed ATP, followed by scintillation counting.

    • Spectrophotometric Assay: Continuously monitor the change in absorbance at 340 nm.

  • Data Analysis: Plot the rate of ATP hydrolysis as a function of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Motility Assay with this compound

This protocol outlines the steps for performing a gliding filament motility assay to assess the effect of this compound on Myosin V motor activity.

Materials:

  • Myosin V protein

  • Rhodamine-phalloidin labeled actin filaments

  • This compound stock solution (in DMSO)

  • Flow cell (nitrocellulose-coated coverslip on a glass slide)

  • Assay Buffer: 25 mM Imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 10 mM DTT

  • Blocking Buffer: Assay buffer with 1 mg/mL BSA

  • Motility Buffer: Assay buffer with 2 mM ATP, an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose), and varying concentrations of this compound or DMSO control.

Procedure:

  • Flow Cell Preparation: Assemble the flow cell.

  • Myosin V Adsorption: Introduce Myosin V solution into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the surface.

  • Blocking: Wash the flow cell with assay buffer and then block the surface with blocking buffer for 5 minutes to prevent non-specific binding of actin.

  • Actin Binding: Introduce the fluorescently labeled actin filaments into the flow cell and allow them to bind to the myosin motors.

  • Initiate Motility: Introduce the motility buffer containing the desired concentration of this compound or DMSO control.

  • Image Acquisition: Immediately begin acquiring time-lapse fluorescence microscopy images of the moving actin filaments.

  • Data Analysis: Use filament tracking software to measure the velocity of the actin filaments. Plot the average velocity as a function of the this compound concentration to determine the IC50.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low ATPase activity/motility in the control (DMSO) sample 1. Inactive Myosin V protein. 2. Problems with actin filament polymerization. 3. Suboptimal assay buffer conditions (pH, ionic strength). 4. Presence of "dead" myosin heads.1. Use a fresh aliquot of Myosin V or repurify the protein. 2. Verify actin polymerization by microscopy or sedimentation assay. 3. Check and adjust the pH and salt concentration of the assay buffer. 4. Perform an actin-pelleting assay in the presence of ATP to remove rigor heads.
Inconsistent or highly variable results between replicates 1. Inaccurate pipetting, especially of viscous solutions like actin. 2. Temperature fluctuations during the assay. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure thorough mixing. For viscous solutions, consider using positive displacement pipettes. 2. Use a temperature-controlled water bath or plate reader. 3. Gently vortex or triturate to ensure a homogenous reaction mixture.
Precipitation of this compound in the assay buffer 1. Exceeding the solubility limit of the inhibitor. 2. Interaction of the inhibitor with components of the assay buffer.1. Ensure the final DMSO concentration is sufficient to keep the inhibitor in solution. Prepare fresh dilutions for each experiment. 2. Test the solubility of this compound in the assay buffer at the highest intended concentration before starting the experiment.
Unexpectedly high IC50 value 1. Degradation of this compound. 2. Aggregation of the inhibitor, reducing its effective concentration. 3. High concentration of ATP in the assay.1. Use a fresh aliquot of the inhibitor. Store stock solutions properly. 2. Consider adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer to prevent aggregation.[3] 3. While this compound is not a direct ATP competitor, very high ATP concentrations might influence the overall kinetics. Use an ATP concentration that is appropriate for the specific assay and Myosin V isoform.
Inhibition observed at very low concentrations (potential off-target effects) 1. Non-specific inhibition due to inhibitor aggregation. 2. Off-target effects on other components of the assay system.1. As mentioned above, include a detergent in the assay buffer.[3] 2. Test the effect of the inhibitor on a control protein or a different myosin isoform to assess specificity.

Visualizations

Myosin_V_Signaling_Pathway cluster_cycle Myosin V Mechanochemical Cycle Actomyosin Actomyosin Actomyosin_ATP Actomyosin-ATP Actomyosin->Actomyosin_ATP ATP Binding Myosin_ADP_Pi Myosin-ADP-Pi (Detached) Actomyosin_ATP->Myosin_ADP_Pi Detachment & ATP Hydrolysis Actomyosin_ADP_Pi Actomyosin-ADP-Pi (Weakly Bound) Myosin_ADP_Pi->Actomyosin_ADP_Pi Actin Rebinding Actomyosin_ADP Actomyosin-ADP (Strongly Bound) Actomyosin_ADP_Pi->Actomyosin_ADP Power Stroke & Pi Release Actomyosin_ADP->Actomyosin ADP Release Inhibitor This compound Inhibitor->Inhibition Inhibition->Actomyosin_ADP Inhibits ADP Release

Caption: Myosin V mechanochemical cycle and the point of inhibition by this compound.

ATPase_Assay_Workflow start Start prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor setup_rxn Set up Reaction Mixtures (Buffer, Actin, Inhibitor) prep_inhibitor->setup_rxn pre_incubate Add Myosin V and Pre-incubate setup_rxn->pre_incubate start_rxn Initiate Reaction with ATP pre_incubate->start_rxn time_course Take Time Points and Quench start_rxn->time_course detect_pi Detect Inorganic Phosphate time_course->detect_pi analyze Analyze Data and Determine IC50 detect_pi->analyze end End analyze->end Motility_Assay_Workflow start Start prep_flowcell Prepare Flow Cell start->prep_flowcell adsorb_myosin Adsorb Myosin V to Surface prep_flowcell->adsorb_myosin block_surface Block Surface with BSA adsorb_myosin->block_surface bind_actin Bind Fluorescent Actin block_surface->bind_actin add_motility_buffer Add Motility Buffer with This compound bind_actin->add_motility_buffer acquire_images Acquire Time-Lapse Images add_motility_buffer->acquire_images analyze_velocity Analyze Filament Velocity acquire_images->analyze_velocity end End analyze_velocity->end Troubleshooting_Logic start Problem with Assay no_activity No/Low Activity in Control? start->no_activity inconsistent_results Inconsistent Results? no_activity->inconsistent_results No check_proteins Check Protein Activity and Assay Conditions no_activity->check_proteins Yes high_ic50 Unexpectedly High IC50? inconsistent_results->high_ic50 No check_pipetting Review Pipetting Technique and Temperature Control inconsistent_results->check_pipetting Yes precipitation Inhibitor Precipitation? high_ic50->precipitation No check_inhibitor_stability Check Inhibitor Stability and Consider Aggregation high_ic50->check_inhibitor_stability Yes check_solubility Verify Inhibitor Solubility in Assay Buffer precipitation->check_solubility Yes end Solution Implemented precipitation->end No check_proteins->end check_pipetting->end check_inhibitor_stability->end check_solubility->end

References

optimizing incubation time for Myosin V-IN-1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Myosin V-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Myosin V.[1] It functions by slowing the actin-activated Myosin V ATPase by specifically inhibiting the release of ADP from the actomyosin complex.[1][2] This action effectively stalls the Myosin V motor on the actin filament, thereby inhibiting its cargo transport function.

Q2: What is the potency of this compound?

This compound has a reported Ki of 6 μM in biochemical assays measuring the actin-activated Myosin V ATPase activity.[1] The IC50 for the inhibition of Myosin V ATPase activity is approximately 6 μM.[3]

Q3: Is this compound selective for Myosin V?

Yes, this compound has been shown to be selective for Myosin V. At a concentration of 50 μM, it does not significantly inhibit the ATPase activity of Myosin VI or nonmuscle Myosin II.[3] Furthermore, at 100 μM, it does not significantly inhibit a panel of representative kinases, indicating its specificity for the myosin motor protein.[3]

Q4: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

Troubleshooting Guides

Problem 1: No observable effect on intracellular transport after this compound treatment.

Possible Causes and Solutions:

  • Inadequate Incubation Time: The inhibitor may not have had sufficient time to penetrate the cells and engage with its target.

    • Solution: Optimize the incubation time by performing a time-course experiment. Treat cells for varying durations (e.g., 1, 4, 8, 12, and 24 hours) to determine the optimal time point for observing the desired phenotype.

  • Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Myosin V in your specific cell line or experimental setup.

    • Solution: Perform a dose-response experiment to determine the optimal concentration. Test a range of concentrations (e.g., 1 μM, 5 μM, 10 μM, 25 μM, 50 μM) to identify the lowest concentration that produces a significant effect.

  • Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.

    • Solution: Ensure that the this compound stock solution is stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.

  • Cell Type and Density: The cell line you are using may have lower Myosin V expression or activity, or the cells may be too confluent, affecting inhibitor uptake and cellular response.

    • Solution: Use a cell line known to rely on Myosin V for a specific transport process (e.g., B16-F10 melanoma cells for melanosome transport). Ensure cells are seeded at an appropriate density to be in a logarithmic growth phase during the experiment.

Problem 2: Significant cell death or toxicity observed after treatment.

Possible Causes and Solutions:

  • Inhibitor Concentration is Too High: High concentrations of the inhibitor or the solvent (DMSO) may be toxic to the cells.

    • Solution: Lower the concentration of this compound. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v), as higher concentrations can be cytotoxic.

  • Prolonged Incubation Time: Extended exposure to the inhibitor, even at a moderate concentration, may induce cytotoxicity.

    • Solution: Reduce the incubation time. A shorter treatment period may be sufficient to observe the inhibitory effect on transport without causing significant cell death.

  • Off-Target Effects: Although selective, at very high concentrations, off-target effects cannot be entirely ruled out.

    • Solution: Use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects.

Quantitative Data Summary

InhibitorTargetKiIC50 (ATPase Assay)Notes
This compound Myosin V6 μM[1]~6 μM[3]Selective inhibitor that targets ADP release.[1][2]
Pentabromopseudilin (PBP) Myosin Va-1.2 μM[3]Reversible inhibitor; affects ATP binding and hydrolysis rates.[3]

Experimental Protocols

Protocol: Optimizing Incubation Time for Inhibition of Melanosome Transport in B16-F10 Cells

This protocol describes a time-course experiment to determine the optimal incubation time for this compound to inhibit melanosome transport in B16-F10 melanoma cells.

Materials:

  • B16-F10 melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Microscopy-grade glass-bottom dishes or plates

  • Fluorescence microscope with imaging capabilities

Procedure:

  • Cell Seeding:

    • Seed B16-F10 cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 μM). Prepare a vehicle control with the same final concentration of DMSO.

  • Time-Course Treatment:

    • Set up experimental groups for different incubation times: 1 hour, 4 hours, 8 hours, 12 hours, and 24 hours, plus a vehicle control group for the longest time point.

    • At the designated time before imaging, replace the culture medium in the respective dishes with the medium containing this compound or the vehicle control.

  • Cell Fixation and Imaging:

    • At the end of each incubation period, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Image the cells using a fluorescence or bright-field microscope. Melanosomes will appear as dark, pigmented granules within the cells.

  • Data Analysis:

    • Visually assess the distribution of melanosomes in the treated cells compared to the vehicle control. In untreated cells, melanosomes should be distributed throughout the cytoplasm, including the cell periphery. Inhibition of Myosin V will result in a perinuclear clustering of melanosomes.

    • Quantify the melanosome distribution by measuring the percentage of cells showing a perinuclear phenotype at each time point.

    • The optimal incubation time is the shortest duration that results in a significant and maximal effect on melanosome distribution.

Visualizations

MyosinV_Signaling_Pathway Myosin V Signaling and Inhibition Pathway cluster_upstream Upstream Regulation cluster_cycle ATPase Cycle cluster_downstream Downstream Effect Upstream_Signals Upstream Signals (e.g., Ca2+, Rab GTPases) Cargo_Adaptors Cargo Adaptor Proteins (e.g., Melanophilin, MyRIP) Upstream_Signals->Cargo_Adaptors activate MyosinV_Inactive Inactive Myosin V (Folded Conformation) Cargo_Adaptors->MyosinV_Inactive binds to & activates MyosinV_Active Active Myosin V (Extended Conformation) MyosinV_Inactive->MyosinV_Active Actin_Binding Binds to Actin MyosinV_Active->Actin_Binding Cargo Cargo (e.g., Melanosomes, Vesicles) MyosinV_Active->Cargo binds to ATP_Hydrolysis ATP Hydrolysis Power_Stroke Power Stroke (Pi release) ADP_Release ADP Release ATP_Binding ATP Binding Actin_Release Releases from Actin Transport Intracellular Transport Cargo->Transport MyosinV_IN_1 This compound MyosinV_IN_1->ADP_Release Inhibits

Caption: Myosin V activation, ATPase cycle, and point of inhibition by this compound.

experimental_workflow Experimental Workflow for Optimizing Incubation Time Start Start Seed_Cells Seed B16-F10 Cells Start->Seed_Cells Prepare_Inhibitor Prepare this compound and Vehicle Control Seed_Cells->Prepare_Inhibitor Treat_Cells Treat Cells for Varying Incubation Times Prepare_Inhibitor->Treat_Cells Fix_Cells Fix and Prepare for Imaging Treat_Cells->Fix_Cells Image_Cells Acquire Images of Melanosome Distribution Fix_Cells->Image_Cells Analyze_Data Analyze and Quantify Phenotype Image_Cells->Analyze_Data Determine_Optimal_Time Determine Optimal Incubation Time Analyze_Data->Determine_Optimal_Time End End Determine_Optimal_Time->End

Caption: Workflow for determining the optimal incubation time of this compound.

troubleshooting_logic Troubleshooting Logic for 'No Observable Effect' Start No Observable Effect Check_Time Is Incubation Time Optimized? Start->Check_Time Check_Concentration Is Concentration Optimized? Check_Time->Check_Concentration Yes Solution_Time Perform Time-Course Experiment Check_Time->Solution_Time No Check_Inhibitor_Quality Is Inhibitor Stock Valid? Check_Concentration->Check_Inhibitor_Quality Yes Solution_Concentration Perform Dose-Response Experiment Check_Concentration->Solution_Concentration No Check_Cells Are Cell Conditions Optimal? Check_Inhibitor_Quality->Check_Cells Yes Solution_Inhibitor Prepare Fresh Stock and Aliquots Check_Inhibitor_Quality->Solution_Inhibitor No Solution_Cells Verify Cell Line and Seeding Density Check_Cells->Solution_Cells No Resolved Issue Resolved Solution_Time->Resolved Solution_Concentration->Resolved Solution_Inhibitor->Resolved Solution_Cells->Resolved

References

Myosin V-IN-1 Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Myosin V-IN-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of Myosin V.[1][2] Its mechanism of action involves slowing the actin-activated Myosin V ATPase by specifically inhibiting the release of ADP from the actomyosin complex.[1][2][3] This ultimately interferes with the motor function of Myosin V, which is crucial for the intracellular transport of various cargoes such as organelles and vesicles along actin filaments.

Q2: What is the recommended solvent and storage for this compound?

This compound is soluble in DMSO.[4] For stock solutions, it is recommended to dissolve the compound in DMSO at a concentration of up to 100 mg/mL (185.66 mM), which may require sonication for complete dissolution.[4]

  • Powder: Store at -20°C for up to 3 years.

  • In solvent (DMSO):

    • Store at -80°C for up to 6 months.

    • Store at -20°C for up to 1 month.[1]

    • It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

This compound has been shown to be selective for Myosin V over Myosin II and Myosin VI, with less than 10% inhibition of these isoforms observed at a concentration of 50 µM. Due to its pyrazolopyrimidine scaffold, which is common in kinase inhibitors, it has been tested against a panel of kinases including Cdk1/B, CHK1, Plk1, Abl, ERK2, CKII, and Aurora-B, showing minimal inhibition (<10%) at 100 µM.

Q4: Are there any recommended control compounds for this compound experiments?

Yes, a positional isomer of this compound, designated as compound 9 in some literature, has been identified as a significantly less potent inhibitor of Myosin V (K_i = 72 ± 8 µM, which is approximately 12-fold less active).[3][5] This compound can serve as a valuable negative control to ensure that the observed effects are due to the specific inhibition of Myosin V and not due to the chemical scaffold or other non-specific interactions. Researchers should verify the commercial availability of this specific isomer.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound in cell-based assays. 1. Insufficient concentration: The effective concentration in cells may be higher than the in vitro K_i due to cell permeability and other factors. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Cell type specific differences: The role of Myosin V may not be critical for the specific process being studied in your cell line.1. Perform a dose-response experiment to determine the optimal working concentration. Start with a concentration range around the in vitro K_i (6 µM) and titrate upwards. 2. Ensure the compound has been stored correctly and prepare fresh dilutions from a new stock. 3. Confirm the expression and role of Myosin V in your cell line through literature search or preliminary experiments (e.g., siRNA knockdown).
High cytotoxicity observed. 1. Concentration is too high: Exceeding the optimal concentration can lead to off-target effects and general toxicity. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells.1. Perform a cell viability assay (e.g., MTT or XTT) to determine the cytotoxic concentration of this compound in your specific cell line. 2. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and include a vehicle control (DMSO alone) in your experiments.
Precipitation of the compound in culture medium. Poor solubility: The compound may precipitate when diluted from a high-concentration DMSO stock into aqueous culture medium.1. Prepare intermediate dilutions of the stock solution in culture medium with gentle vortexing. 2. Sonication can be used to aid dissolution when preparing working solutions. 3. Prepare fresh working solutions immediately before use.
Variability in experimental results. 1. Inconsistent compound concentration: Inaccurate pipetting or serial dilutions. 2. Cell culture variability: Differences in cell passage number, density, or health.1. Use calibrated pipettes and be meticulous with dilutions. 2. Standardize cell culture conditions and use cells within a consistent passage number range for all experiments.

Quantitative Data Summary

Target Inhibitor K_i / IC_50 Notes
Myosin VThis compoundK_i = 6 µM[1][2]Potent and selective inhibitor.
Myosin VCompound 9 (inactive analog)K_i = 72 ± 8 µM[3][5]~12-fold less active than this compound.
Myosin IIThis compound<10% inhibition at 50 µMHigh selectivity over Myosin II.
Myosin VIThis compound<10% inhibition at 50 µMHigh selectivity over Myosin VI.
Various KinasesThis compound<10% inhibition at 100 µMMinimal off-target effects on a panel of kinases.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

  • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15-20 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Negative Control Experiment

This protocol uses a structurally similar but less active compound to confirm the specificity of the observed effects.

Procedure:

  • Based on the results of your primary experiment with this compound, select a concentration that gives a clear phenotype.

  • In parallel with your experiment using this compound, set up identical experimental conditions using the less active positional isomer (Compound 9) at the same concentration, as well as a 10-fold higher concentration.

  • Include a vehicle control (DMSO) and a no-treatment control.

  • Perform your standard experimental procedure (e.g., assessing mitochondrial transport or melanosome distribution).

  • Compare the results from the this compound treated group, the negative control compound treated group, and the vehicle control. A specific effect of Myosin V inhibition should be significantly diminished or absent in the negative control group.

Phenotypic Analysis of Myosin V Inhibition

This is a general workflow for assessing the effect of this compound on cargo transport.

Procedure:

  • Cell Culture and Treatment: Plate your cells of interest (e.g., neurons for mitochondrial transport, melanocytes for melanosome distribution) on appropriate imaging dishes. Treat the cells with the desired concentration of this compound, the negative control compound, and a vehicle control for a predetermined amount of time.

  • Labeling of Cargo:

    • Mitochondria: Use a fluorescent dye that accumulates in mitochondria (e.g., MitoTracker Red CMXRos) or express a fluorescently tagged mitochondrial protein (e.g., mito-GFP).

    • Melanosomes: Can often be visualized by brightfield microscopy due to their pigment. For fluorescence, specific markers can be used if available.

  • Live-Cell Imaging: Use a fluorescence microscope equipped with a temperature and CO2 controlled chamber to acquire time-lapse images of the cargo movement within the cells.

  • Image Analysis:

    • Mitochondrial Transport: Use kymograph analysis to quantify parameters such as mitochondrial velocity, run length, and the percentage of motile mitochondria.

    • Melanosome Distribution: Quantify the distribution of melanosomes within the cell, for example, by measuring the fluorescence intensity in different cellular compartments (e.g., perinuclear vs. dendritic tips).

  • Data Interpretation: Compare the quantitative data from the different treatment groups to determine the effect of Myosin V inhibition on cargo transport.

Visualizations

Myosin_V_Signaling_Pathway Activation Activation Signal (e.g., Ca²⁺, Cargo Adaptor) MyoV_inactive Myosin V (Inactive/Folded) Activation->MyoV_inactive Conformational Change MyoV_active Myosin V (Active/Extended) MyoV_inactive->MyoV_active Actin Actin Filament MyoV_active->Actin Motor domains walk along Transport Cargo Transport MyoV_active->Transport Cargo_Adaptor Cargo Adaptor (e.g., Melanophilin, Miro) Cargo Cargo (e.g., Melanosome, Mitochondria) Cargo_Adaptor->Cargo Cargo->MyoV_active Binds to Tail Domain Actin->Transport Myosin_V_IN_1 This compound Myosin_V_IN_1->MyoV_active Inhibits ADP Release

Caption: Myosin V activation and cargo transport signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation start Seed Cells treatment Treat with: - this compound - Negative Control - Vehicle (DMSO) start->treatment imaging Live-Cell Imaging of Cargo treatment->imaging viability Cell Viability Assay (e.g., MTT) treatment->viability quantify Quantify Cargo Dynamics (e.g., Kymograph, Distribution Analysis) imaging->quantify compare Compare Treatment Groups quantify->compare viability->compare conclusion Draw Conclusions on Myosin V Function compare->conclusion

Caption: General experimental workflow for this compound studies.

References

assessing Myosin V-IN-1 stability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myosin V-IN-1. The information is designed to help assess the stability of this inhibitor under various experimental conditions and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: Proper storage is crucial to maintain the stability and activity of this compound. Storage conditions differ for the compound in its powdered form versus when it is in a solvent.[1]

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2]

Q2: What is the recommended solvent for dissolving this compound?

A: this compound is soluble in dimethyl sulfoxide (DMSO).[1][3] To achieve a concentration of 100 mg/mL (185.66 mM), ultrasonic treatment is necessary.[1] For in vivo applications where high concentrations of DMSO may be toxic, a suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solvents should be added sequentially, ensuring the compound is fully dissolved at each step.[3]

Q3: My this compound solution appears to have precipitated. What should I do?

A: Precipitation can occur for several reasons, including improper storage, exceeding the solubility limit in your experimental buffer, or temperature fluctuations. If you observe precipitation:

  • Warm the solution gently: A brief warming to 37°C with gentle vortexing may help redissolve the compound.

  • Sonication: As recommended for initial dissolution, brief sonication can help redissolve precipitated this compound.[1][3]

  • Check your final concentration: Ensure that the final concentration of this compound in your aqueous assay buffer does not exceed its solubility limit. It is advisable to perform a solubility test in your specific buffer system.

  • Minimize DMSO concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in your aqueous buffer can sometimes cause precipitation of other components. Aim for a final DMSO concentration of 1% or less in your assay.

Q4: I am concerned about potential aggregation of this compound in my assay. How can I address this?

A: Small molecule inhibitors can sometimes form aggregates that lead to non-specific inhibition of enzymes. This compound (also referred to as MyoVin-1) has been shown to be largely unaffected by the presence of 0.1% Triton X-100, a detergent used to disrupt non-specific aggregation-based inhibition.[4] This suggests that this compound is not a promiscuous inhibitor that acts through aggregation.[4] However, if you suspect aggregation is an issue in your specific assay conditions, you can include a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer as a control.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected inhibition of Myosin V ATPase activity.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
Instability in aqueous assay buffer The stability of this compound in aqueous buffers over time is not well-documented. Prepare fresh dilutions of the inhibitor in your assay buffer immediately before each experiment. Consider performing a stability assessment in your specific buffer (see Experimental Protocols).
Incorrect inhibitor concentration Verify the calculations for your serial dilutions. Ensure accurate pipetting of small volumes.
High ATP concentration in the assay This compound is a potent inhibitor of Myosin V with a Ki of 6 μM.[5] As it slows ADP release from the actomyosin complex, its inhibitory effect might be influenced by high concentrations of ATP.[6] If possible, perform your assay at an ATP concentration close to the Km of Myosin V for ATP.
Presence of interfering substances in the sample Some components in your sample preparation, such as high concentrations of salts or other organic solvents, may interfere with the inhibitor's activity. If possible, perform a buffer exchange or dialysis of your protein sample.
Issue 2: High background signal or assay interference.
Possible Cause Troubleshooting Step
Precipitation of this compound Visually inspect your assay plate for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation (FAQ #3).
DMSO concentration affecting the assay Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect your assay readout. A DMSO concentration curve should be performed to determine the tolerance of your assay.
Light sensitivity of assay components Although the photostability of this compound is not extensively documented, some assay reagents can be light-sensitive. Protect your assay plates from light, especially during long incubation periods.
Contamination with free phosphate If using a malachite green-based ATPase assay, contamination of labware or reagents with free phosphate can lead to high background.[7] Ensure all labware is thoroughly rinsed with phosphate-free water.[7]

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol allows you to determine the stability of this compound in your specific experimental buffer over a relevant time course.

Materials:

  • This compound

  • DMSO

  • Your aqueous experimental buffer (e.g., HEPES, Tris-based buffer)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Dilute in aqueous buffer: Dilute the stock solution into your experimental buffer to a final concentration relevant to your experiments (e.g., 100 µM).

  • Incubate at relevant temperatures: Aliquot the solution into separate tubes and incubate them at the temperatures you will use in your experiments (e.g., room temperature, 37°C).

  • Time points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each incubation condition.

  • Stop degradation: Immediately freeze the collected samples at -80°C to prevent further degradation until analysis.

  • HPLC analysis: Analyze the samples by HPLC to quantify the amount of intact this compound remaining. A decrease in the peak area corresponding to this compound over time indicates degradation.

  • Data analysis: Plot the percentage of intact this compound remaining against time for each condition to determine its stability.

Protocol for Assessing the Photostability of this compound

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.[1]

Materials:

  • This compound (powder and in solution)

  • Photostability chamber with a light source capable of emitting both cool white fluorescent and near UV light.

  • Chemically inert transparent containers (e.g., quartz cuvettes or clear glass vials)

  • Aluminum foil

  • HPLC system

Procedure:

  • Sample preparation:

    • Powder: Spread a thin layer of this compound powder in a suitable container.

    • Solution: Prepare a solution of this compound in a relevant solvent (e.g., DMSO or your experimental buffer) in a transparent container.

  • Dark control: Prepare identical samples but wrap them securely in aluminum foil to protect them from light. These will serve as dark controls to account for any thermal degradation.

  • Light exposure: Place both the exposed and dark control samples in the photostability chamber. Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC to quantify the amount of this compound. Compare the results to a standard of unexposed this compound.

  • Data analysis: A significant difference in the concentration of this compound between the light-exposed and dark control samples indicates photosensitivity.

Visualizations

experimental_workflow_stability_assessment Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO dilute_buffer Dilute to Final Concentration in Aqueous Buffer prep_stock->dilute_buffer aliquot Aliquot for Different Conditions dilute_buffer->aliquot temp_stability Temperature Stability (e.g., RT, 37°C) aliquot->temp_stability photo_stability Photostability (Light vs. Dark Control) aliquot->photo_stability sampling Collect Samples at Time Points temp_stability->sampling photo_stability->sampling hplc HPLC Analysis sampling->hplc data_analysis Determine % Remaining vs. Time hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Inconsistent Inhibition start Inconsistent Inhibition Observed check_stock Is the stock solution fresh and properly stored? start->check_stock check_dilution Are dilutions prepared fresh for each experiment? check_stock->check_dilution Yes solution1 Prepare fresh stock and single-use aliquots. check_stock->solution1 No check_concentration Are inhibitor and ATP concentrations appropriate? check_dilution->check_concentration Yes solution2 Prepare fresh dilutions just before use. check_dilution->solution2 No check_assay_conditions Are there interfering substances or high DMSO? check_concentration->check_assay_conditions Yes solution3 Optimize ATP concentration and verify inhibitor dilution. check_concentration->solution3 No solution4 Run controls for DMSO and buffer components. check_assay_conditions->solution4

Caption: Logic diagram for troubleshooting inconsistent results.

References

overcoming Myosin V-IN-1 delivery issues in specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Here is the Technical Support Center for Myosin V-IN-1.

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective Myosin V inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges, particularly those related to compound delivery in specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Myosin V, a motor protein responsible for transporting various intracellular cargoes along actin filaments.[1][2][3] It functions by specifically inhibiting the release of ADP from the actomyosin complex, which slows down the actin-activated myosin V ATPase activity.[1][4] This uncompetitive inhibition mechanism is distinct from many kinase inhibitors that compete with ATP.[4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6][7] For stock solutions, we recommend preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Store this stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to one month to minimize freeze-thaw cycles.[1][5] When preparing working solutions, dilute the DMSO stock into your aqueous cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.

Q3: this compound appears to be ineffective in my cell line. What are the potential causes?

A3: If you observe a lack of efficacy, several factors related to compound delivery could be the cause:

  • Poor Solubility/Precipitation: The compound may be precipitating out of your aqueous culture medium.

  • Low Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Serum Protein Binding: Components in the fetal bovine serum (FBS) or other sera can bind to the inhibitor, reducing its bioavailable concentration.[8][9]

  • Efflux Pump Activity: Your specific cell line may actively transport the inhibitor out of the cell via efflux pumps like P-glycoprotein.[10][11]

  • Compound Degradation: The inhibitor may be unstable or metabolized by the cells over the course of the experiment.

Please refer to the Troubleshooting Guide for detailed steps to address these issues.

Q4: What is a typical working concentration for this compound in cell-based assays?

A4: The optimal working concentration is highly cell-line dependent and should be determined empirically. This compound has a reported in vitro Ki of approximately 6 μM.[1][7] A good starting point for a dose-response experiment is to test a range of concentrations from 1 µM to 50 µM. It is crucial to perform a cytotoxicity assay first to determine the maximum non-toxic concentration for your specific cell line.

Troubleshooting Guide: Overcoming Delivery Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered with this compound delivery in cell culture experiments.

Problem: Lack of Expected Phenotype or Target Inhibition

If you are not observing the expected biological effect after treating your cells with this compound, follow this troubleshooting workflow.

G start Start: No observed effect of This compound solubility Step 1: Verify Solubility & Dosing start->solubility precipitate Observe media for precipitate under microscope. Prepare fresh dilutions. solubility->precipitate Issue Found cytotoxicity Step 2: Assess Cytotoxicity solubility->cytotoxicity No Issue success End: Problem Resolved precipitate->success dose_response Perform MTT or similar assay. Determine max non-toxic dose. cytotoxicity->dose_response Issue Found serum Step 3: Evaluate Serum Effects cytotoxicity->serum No Issue dose_response->success serum_free Test inhibitor in low-serum (e.g., 0.5-2% FBS) or serum-free media. serum->serum_free Issue Found uptake Step 4: Confirm Cellular Uptake serum->uptake No Issue serum_free->success lcms Measure intracellular concentration via LC-MS/MS. (See Protocol 2) uptake->lcms Issue Found delivery Step 5: Consider Alternative Delivery Methods uptake->delivery No Issue lcms->success nano Use delivery vehicles like liposomes or nanoparticles. delivery->nano Issue Found nano->success G cluster_0 Myosin V Motor Cycle on Actin Actin Actin Filament MyoV_ADP_Pi MyosinV-ADP-Pi (Weakly Bound) MyoV_ADP_Pi->Actin Binds to MyoV_ADP MyosinV-ADP (Strongly Bound / Post-Powerstroke) MyoV_ADP_Pi->MyoV_ADP Pi Release (Powerstroke) MyoV_ADP->Actin Binds to MyoV_empty MyosinV-Empty (Strongly Bound) MyoV_ADP->MyoV_empty ADP Release MyoV_empty->Actin Binds to MyoV_ATP MyosinV-ATP (Detached) MyoV_empty->MyoV_ATP ATP Binding MyoV_ATP->MyoV_ADP_Pi ATP Hydrolysis Inhibitor This compound Inhibitor->MyoV_ADP Blocks ADP Release G cluster_methods Delivery Methods Inhibitor This compound (Hydrophobic) DMSO Direct Delivery Solubilize in DMSO and add to media Pros: Simple, direct Cons: Precipitation, low uptake, serum binding Inhibitor->DMSO Liposome Liposome Encapsulation Encapsulate in lipid bilayer vesicles Pros: Improves solubility, enhances uptake via endocytosis Cons: Complex preparation, potential toxicity Inhibitor->Liposome Micelle Polymeric Micelles Form core-shell structures with amphiphilic polymers Pros: High drug loading for hydrophobic drugs, small size Cons: Stability issues upon dilution Inhibitor->Micelle Nanoparticle Nanoparticle Formulation Encapsulate in solid polymeric nanoparticles Pros: Protects drug, sustained release possible Cons: Formulation challenges, biodistribution Inhibitor->Nanoparticle

References

Technical Support Center: Interpreting Unexpected Results with Myosin V-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving Myosin V-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Myosin V.[1] It functions by slowing the actin-activated ATPase activity of Myosin V by specifically inhibiting the release of ADP from the actomyosin complex.[1] This leads to a dose-dependent reduction in the steady-state rate of ATP hydrolysis.[1]

Q2: I am not observing the expected inhibitory effect on cargo transport. What are the possible reasons?

Several factors could contribute to a lack of observable effect. Please consider the following:

  • Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. The reported Ki is 6 μM.[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Cell Permeability: While small molecule inhibitors are generally cell-permeable, issues with cellular uptake can occur.[2] Consider verifying the intracellular concentration of the inhibitor if possible.

  • Alternative Transport Mechanisms: The cargo you are studying may be transported by other motor proteins in addition to Myosin V. Cells can have redundant or compensatory transport mechanisms.

  • Inhibitor Stability: Ensure the inhibitor has been stored correctly and is not degraded. Prepare fresh solutions for your experiments.

Q3: I am observing unexpected changes in cell morphology or actin organization. Is this a known effect of this compound?

While this compound is designed to be a selective inhibitor of Myosin V, unexpected effects on cell morphology or the actin cytoskeleton can occur. Myosin V is involved in various cellular processes, including the transport of organelles and vesicles that can influence cell shape.[3][4][5] Inhibition of Myosin V could indirectly lead to alterations in the actin cytoskeleton.[6][7] It is also possible that at higher concentrations, off-target effects could contribute to these changes. We recommend performing control experiments, such as using a structurally related but inactive compound, to verify that the observed effects are due to Myosin V inhibition.

Q4: Could this compound have off-target effects on kinases?

Yes, this is a possibility that should be considered. This compound was developed from pyrazolopyrimidine scaffolds, which are common in many kinase inhibitors.[8] While it has been shown to not significantly inhibit a panel of representative kinases at 100 μM, it is crucial to be aware of potential off-target effects, especially at higher concentrations.[8] If you suspect off-target kinase inhibition, consider using a more structurally diverse Myosin V inhibitor as a control or performing a kinase inhibitor profiling screen.

Troubleshooting Guide

This guide addresses specific unexpected results you may encounter during your experiments with this compound.

Unexpected Result Possible Cause Suggested Solution
No change in ATPase activity in vitro. Incorrect assay conditions.Ensure the actin concentration is sufficient to activate Myosin V ATPase. Verify the correct buffer composition, pH, and temperature as detailed in the experimental protocol section.
Inactive Myosin V enzyme.Use a fresh batch of purified Myosin V and confirm its activity with a known activator.
Degraded this compound.Prepare fresh inhibitor solutions and store the stock solution as recommended.
Altered localization of a protein not known to be a Myosin V cargo. Off-target effects of the inhibitor.Perform a rescue experiment by overexpressing a Myosin V construct that is resistant to the inhibitor. Use a structurally unrelated Myosin V inhibitor to see if the phenotype is recapitulated.
Indirect effects of Myosin V inhibition.Myosin V is involved in the transport of a wide range of cellular components.[3][4][5] Inhibiting its function can have cascading effects on other cellular processes and protein localization.
Increased cell death or toxicity. High concentration of the inhibitor.Perform a toxicity assay to determine the maximum non-toxic concentration of this compound for your cell line.
Off-target effects.As mentioned, the pyrazolopyrimidine scaffold can be found in other inhibitors.[8] Consider the use of a negative control compound.
Variable results between experiments. Inconsistent inhibitor concentration.Ensure accurate and consistent preparation of inhibitor dilutions.
Differences in cell culture conditions.Maintain consistent cell density, passage number, and media composition between experiments.

Experimental Protocols

Actin-Activated Myosin V ATPase Activity Assay

This protocol is adapted from standard biochemical procedures for measuring myosin ATPase activity.[9][10]

Materials:

  • Purified Myosin V

  • Actin

  • ATP

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • This compound

  • Malachite green reagent for phosphate detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, actin, and this compound at various concentrations.

  • Initiate the reaction by adding a final concentration of 1 mM ATP.

  • Incubate the reaction at a constant temperature (e.g., 25°C).

  • At specific time points, stop the reaction by adding a quenching solution (e.g., SDS).

  • Measure the amount of inorganic phosphate (Pi) released using a malachite green assay.

  • Calculate the ATPase activity as moles of Pi released per mole of Myosin V per second.

  • Plot the ATPase activity as a function of this compound concentration to determine the IC50.

Immunofluorescence Staining for Myosin V Localization

This protocol provides a general guideline for visualizing the subcellular localization of Myosin V.[11][12][13][14]

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against Myosin V

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Wash cells with PBS.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization solution for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize using a fluorescence microscope.

Visualizations

Myosin_V_Signaling_Pathway cluster_0 Myosin V Motor Action cluster_1 Inhibition by this compound Actin Actin Filament MyosinV Myosin V MyosinV->Actin Binds ADP_Pi ADP + Pi MyosinV->ADP_Pi Releases Actomyosin_ADP Actomyosin-ADP Complex Cargo Cargo (Vesicle/Organelle) Cargo->MyosinV Attaches ATP ATP ATP->MyosinV Hydrolysis MyosinV_IN_1 This compound MyosinV_IN_1->Actomyosin_ADP Inhibits ADP release experimental_workflow start Start Experiment cell_culture Cell Culture with This compound Treatment start->cell_culture wash_fix Wash and Fix Cells cell_culture->wash_fix permeabilize Permeabilize Cells wash_fix->permeabilize block Block Non-specific Binding permeabilize->block primary_ab Incubate with Primary Antibody (anti-Myosin V) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount_visualize Mount and Visualize (Fluorescence Microscopy) secondary_ab->mount_visualize end Analyze Results mount_visualize->end troubleshooting_logic unexpected_result Unexpected Result Observed check_concentration Verify Inhibitor Concentration unexpected_result->check_concentration check_controls Review Experimental Controls unexpected_result->check_controls consider_off_target Consider Off-Target Effects check_controls->consider_off_target investigate_indirect Investigate Indirect Cellular Effects consider_off_target->investigate_indirect refine_protocol Refine Experimental Protocol investigate_indirect->refine_protocol consult_literature Consult Literature for Similar Findings refine_protocol->consult_literature

References

Technical Support Center: Addressing Variability in Myosin V-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Myosin V-IN-1, a valuable tool for researchers, scientists, and drug development professionals investigating the roles of Myosin V in cellular processes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential sources of variability in your experiments and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Myosin V.[1] It functions by slowing the actin-activated Myosin V ATPase by specifically inhibiting the release of ADP from the actomyosin complex.[1][2] This uncompetitive inhibition mechanism means that this compound binds to the actomyosin-ADP complex, trapping it in a state that prevents the ATP hydrolysis cycle from proceeding efficiently.

Q2: What is the reported potency of this compound?

A2: this compound has a reported Ki of approximately 6 µM.[1] However, the apparent potency (often measured as an IC50 value) can vary depending on the experimental conditions.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: this compound is typically soluble in DMSO.[3][4][5][6] For optimal results, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. To avoid degradation, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][4] Repeated freeze-thaw cycles should be avoided.[1] When preparing working solutions, it is crucial to ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all conditions to avoid solvent-related artifacts.

Q4: Are there known off-target effects for this compound?

A4: this compound has been shown to be selective for Myosin V over other myosin classes, such as Myosin II and Myosin VI, at concentrations up to 50 µM.[7] Additionally, it has been reported to not significantly inhibit a panel of representative kinases at concentrations up to 100 µM.[7] However, as with any small molecule inhibitor, it is always good practice to include appropriate controls to rule out potential off-target effects in your specific experimental system, especially when using concentrations significantly higher than the reported Ki.

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Biochemical Assays (e.g., ATPase Assays)

Possible Cause 1: Inhibitor Aggregation.

This compound, like many small molecules, has the potential to form aggregates in aqueous solutions, which can lead to non-specific inhibition and highly variable results. The presence of detergents, such as Triton X-100, has been shown to significantly impact the apparent Ki of some compounds, suggesting that aggregation can be a factor.[2]

Solutions:

  • Include a non-ionic detergent: Incorporate a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer to help prevent inhibitor aggregation.

  • Pre-spin the inhibitor: Before adding the inhibitor to your assay, centrifuge the diluted stock solution at high speed to pellet any pre-formed aggregates.

  • Solubility check: Visually inspect your inhibitor stock and working solutions for any signs of precipitation. If observed, try preparing a fresh dilution or gently warming the solution.

Possible Cause 2: Inactive Myosin V "Dead Heads".

A fraction of the Myosin V protein in a preparation may be inactive or "dead," meaning it can bind to actin but does not hydrolyze ATP. These dead heads can interfere with the activity of functional motors and contribute to variability.

Solutions:

  • Actin affinity purification: Before the assay, perform an actin affinity purification step to remove inactive myosin heads. This involves incubating the myosin with F-actin and ATP, followed by centrifugation to pellet the actin-bound inactive heads.[8]

  • Use "blocking actin": In in vitro motility assays, pre-incubate the myosin-coated surface with unlabeled F-actin in the presence of ATP. This will block the dead heads, preventing them from interfering with the movement of fluorescently labeled actin filaments.[8]

Possible Cause 3: Variability in Protein Preparations.

The purity and activity of your Myosin V and actin preparations can significantly impact results.

Solutions:

  • Consistent protein purification: Use a standardized and consistent protocol for purifying both Myosin V and actin.

  • Quality control: After each purification, perform quality control checks such as SDS-PAGE to assess purity and a baseline activity assay to confirm functionality.

  • Flash-freeze aliquots: Store purified proteins in single-use aliquots at -80°C to maintain activity and avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent Results in In Vitro Motility Assays

Possible Cause 1: Suboptimal Surface Passivation.

Non-specific binding of proteins to the glass surface can impede motor function and lead to inconsistent filament motility.

Solutions:

  • Proper surface coating: Use a reliable method for coating the coverslip surface, such as nitrocellulose or silanization with trimethylchlorosilane (TMCS), to which myosin can adhere.[8][9]

  • Blocking: Thoroughly block the surface with a protein like bovine serum albumin (BSA) to prevent non-specific interactions.

Possible Cause 2: Photodamage to Proteins.

Prolonged exposure to excitation light can cause phototoxicity and damage the myosin motors or actin filaments, leading to reduced motility.

Solutions:

  • Use an oxygen scavenging system: Include an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) in your motility buffer to reduce phototoxicity.

  • Minimize exposure time: Use the lowest possible laser power and shortest exposure times necessary to obtain a good signal.

Issue 3: Lack of a Clear Dose-Response in Cell-Based Assays

Possible Cause 1: Poor Cell Permeability.

This compound may have limited permeability across the cell membrane, leading to a lower effective intracellular concentration.

Solutions:

  • Increase incubation time: Extend the incubation time with the inhibitor to allow for greater accumulation within the cells.

  • Use permeabilizing agents (for fixed-cell assays): If your endpoint involves fixed cells, you can use a gentle permeabilization step (e.g., with a low concentration of Triton X-100) after fixation to ensure the inhibitor can access its intracellular target.[10]

Possible Cause 2: Cellular Efflux Pumps.

Cells may actively transport the inhibitor out of the cytoplasm, reducing its effective concentration at the target site.

Solutions:

  • Co-incubation with efflux pump inhibitors: If efflux is suspected, consider co-incubating with known broad-spectrum efflux pump inhibitors, though this should be done with caution as it can have other effects on the cells.

Possible Cause 3: High Protein Binding in Culture Media.

The inhibitor may bind to proteins in the cell culture medium, reducing the free concentration available to enter the cells.

Solutions:

  • Use serum-free or low-serum media: If your cell type allows, perform the inhibitor treatment in serum-free or low-serum media to maximize the free concentration of the inhibitor.

Quantitative Data Summary

The following table summarizes the known inhibitory constants for this compound. Note that the apparent IC50 can be influenced by assay conditions.

ParameterValueAssay ConditionsReference
Ki ~6 µMActin-activated ATPase assay with single-headed Myosin V[1]
IC50 ~6 µMActin-activated ATPase activity of Myosin V[7]

Experimental Protocols

Actin-Activated ATPase Assay with this compound

This protocol is adapted from standard myosin ATPase assays and includes considerations for using a small molecule inhibitor.[11][12][13][14][15][16]

Materials:

  • Purified Myosin V

  • Purified F-actin

  • This compound stock solution (in DMSO)

  • Assay Buffer: 10 mM imidazole (pH 7.0), 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 1 mM NaN3

  • ATP regenerating system: 0.2 mM NADH, 0.5 mM phosphoenolpyruvate, 20 U/ml lactate dehydrogenase, 100 U/ml pyruvate kinase

  • ATP solution

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare all buffers and solutions. If aggregation is a concern, consider adding 0.01% Triton X-100 to the assay buffer.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. Remember to include a DMSO-only control with the same final DMSO concentration as your highest inhibitor concentration.

  • Set up the Reaction: In a microplate, combine the assay buffer, ATP regenerating system, F-actin, and the this compound dilutions (or DMSO control).

  • Initiate the Reaction: Add Myosin V to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vitro Motility Assay with this compound

This protocol describes a gliding filament assay to observe the effect of this compound on Myosin V-driven actin motility.[8][9][17][18][19][20]

Materials:

  • Purified Myosin V

  • Fluorescently labeled F-actin

  • This compound stock solution (in DMSO)

  • Motility Buffer: 25 mM imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 10 mM DTT

  • ATP solution

  • Oxygen scavenging system (e.g., glucose oxidase, catalase, glucose)

  • Flow cells with a nitrocellulose-coated coverslip

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Prepare Flow Cell: Assemble the flow cell and infuse with a solution of Myosin V in motility buffer. Incubate for 5 minutes to allow the myosin to adsorb to the surface.

  • Block: Wash the flow cell with motility buffer containing 1 mg/mL BSA to block non-specific binding sites.

  • Introduce Inhibitor: Infuse the flow cell with motility buffer containing the desired concentration of this compound (and the corresponding DMSO concentration for the control). Incubate for 10 minutes.

  • Add Actin and ATP: Infuse the flow cell with a solution containing fluorescently labeled F-actin, ATP, the oxygen scavenging system, and the same concentration of this compound (or DMSO).

  • Image: Immediately begin imaging the movement of the actin filaments using a TIRF microscope.

  • Analyze: Track the velocity of the actin filaments. Compare the velocities in the presence of this compound to the DMSO control to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

MyosinV_Pathway cluster_cargo Cargo cluster_motor Motor Complex cluster_energy Energy Cycle cluster_inhibitor Inhibition Cargo Vesicle/Organelle MyosinV Myosin V Cargo->MyosinV Binds to Actin Actin Filament MyosinV->Actin Walks along ADP_Pi ADP + Pi MyosinV->ADP_Pi Hydrolyzes to ATP ATP ATP->MyosinV Binds ADP_Pi->ATP ADP release & ATP binding Inhibitor This compound Inhibitor->ADP_Pi Inhibits ADP release

Caption: Myosin V cargo transport and inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Myosin V and Actin D Set up Assay (ATPase or Motility) A->D B Prepare this compound Stock Solution (DMSO) E Add this compound (and DMSO control) B->E C Prepare Assay Buffers (± Detergent) C->D D->E F Initiate Reaction (Add ATP/Myosin V) E->F G Data Acquisition (Absorbance/Imaging) F->G H Calculate Rates/ Velocities G->H I Plot Dose-Response Curve H->I J Determine IC50/Ki I->J

Caption: General experimental workflow for using this compound.

References

Validation & Comparative

Validating the Specificity of Myosin V-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myosin V-IN-1 is a potent and selective inhibitor of Myosin V, a motor protein crucial for intracellular transport.[1][2] Its utility as a research tool and potential therapeutic lead hinges on its specificity. This guide provides a comparative analysis of this compound and an alternative inhibitor, Pentabromopseudilin (PBP), supported by experimental data and detailed protocols to aid researchers in validating its specificity.

Mechanism of Action

This compound inhibits the actin-activated ATPase activity of Myosin V by specifically targeting the release of ADP from the actomyosin complex.[1][2] This uncompetitive inhibition mechanism effectively stalls the motor protein on the actin filament. In contrast, PBP exhibits a more complex allosteric mechanism, affecting multiple steps in the ATPase cycle, including ATP binding, hydrolysis, and ADP release.[3][4]

Comparative Selectivity Profile

Objective evaluation of an inhibitor's specificity requires quantitative analysis against a panel of related and unrelated targets. Below is a summary of the available selectivity data for this compound and PBP.

TargetThis compoundPentabromopseudilin (PBP)
Myosin Isoforms
Myosin VaKᵢ = 6.0 µM[1][2]IC₅₀ = 1.2 µM[3][4]
Myosin VbNot reportedIC₅₀ = ~20 µM[1]
Myosin II (non-muscle)No significant inhibition at 50 µM[1]IC₅₀ = ~25 µM[1]
Myosin VINo significant inhibition at 50 µM[1]Not reported
Myosin IeNot reportedIC₅₀ = ~50 µM[1]
Kinases
CDK1/cyclin BIC₅₀ > 200 µMNot reported
CHK1<10% inhibition at 100 µMNot reported
PLK1<10% inhibition at 100 µMNot reported
Abl kinase<10% inhibition at 100 µMNot reported
p42 MAP kinase (ERK2)<10% inhibition at 100 µMNot reported
Casein Kinase II (CKII)<10% inhibition at 100 µMNot reported
Aurora kinase<10% inhibition at 100 µMNot reported

Note: The limited publicly available kinase screening data for this compound suggests high selectivity. However, for a comprehensive assessment, broader kinase profiling is recommended.

Signaling Pathway and Inhibition

cluster_0 Myosin V ATPase Cycle cluster_1 Inhibitor Action Actin Actin Filament MyoV_ATP MyosinV-ATP MyoV_ADP_Pi MyosinV-ADP-Pi MyoV_ATP->MyoV_ADP_Pi ATP Hydrolysis ActoMyoV_ADP_Pi Acto-MyosinV-ADP-Pi MyoV_ADP_Pi->ActoMyoV_ADP_Pi Actin Binding ActoMyoV_ADP Acto-MyosinV-ADP ActoMyoV_ADP_Pi->ActoMyoV_ADP Pi Release (Power Stroke) ActoMyoV Acto-MyosinV (Rigor) ActoMyoV_ADP->ActoMyoV ADP Release ActoMyoV->MyoV_ATP ATP Binding (Actin Dissociation) Myosin_V_IN_1 This compound Myosin_V_IN_1->ActoMyoV_ADP Inhibits cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Off-Target Profiling ATPase Myosin ATPase Activity Assay data1 Determine IC₅₀/Kᵢ for Myosin Isoforms ATPase->data1 Motility In Vitro Motility Assay data2 Measure Actin Filament Velocity Motility->data2 Localization Cargo Localization (e.g., Melanosome transport) data3 Observe Changes in Organelle Distribution Localization->data3 Phenotypic Phenotypic Analysis (e.g., Cell migration) data4 Quantify Cellular Response Phenotypic->data4 Kinase Broad Panel Kinase Screen data5 Identify Potential Off-Target Kinases Kinase->data5 start Compound (this compound) start->ATPase start->Motility start->Localization start->Phenotypic start->Kinase

References

A Comparative Guide to Myosin V Inhibitors: Myosin V-IN-1 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myosin V, a crucial motor protein responsible for intracellular cargo transport along actin filaments, has emerged as a significant target for therapeutic intervention in various diseases. The development of potent and selective inhibitors of Myosin V is paramount for dissecting its cellular functions and for potential drug development. This guide provides an objective comparison of Myosin V-IN-1 with other known Myosin V inhibitors, supported by experimental data, detailed methodologies, and visual representations of key processes.

Quantitative Comparison of Myosin V Inhibitors

The efficacy and selectivity of Myosin V inhibitors are critical parameters for their utility in research and therapeutic applications. The following table summarizes the key quantitative data for this compound and other notable inhibitors.

InhibitorTarget Myosin Isoform(s)Potency (IC₅₀ / Kᵢ)SelectivityMechanism of Action
This compound Myosin VKᵢ = 6 µM[1], IC₅₀ = ~6 µM[2]Selective for Myosin V over Myosin II and Myosin VI.[2][3]Inhibits ADP release from the actomyosin complex.[1]
Pentabromopseudilin (PBP) Myosin VaIC₅₀ = 1.2 µM[2]Potently inhibits Myosin Va. At higher concentrations, also inhibits Myosin Vb (IC₅₀ = ~20 µM), non-muscle Myosin II (IC₅₀ = ~25 µM), and Myosin Ie (IC₅₀ = ~50 µM).[2]Affects multiple steps in the ATPase cycle, including decreasing ATP binding and hydrolysis rates, and reducing the coupling between actin and nucleotide binding sites.[2][4]
Blebbistatin Primarily Myosin IIPoor inhibitor of Myosin V (IC₅₀ > 80 µM for smooth muscle myosin which is homologous to non-muscle myosin II).[5] Does not significantly inhibit Myosin V at concentrations effective against Myosin II.[6][7]Highly selective for Myosin II isoforms.[6][7]Non-competitive inhibitor that blocks phosphate release from the myosin-ADP-phosphate intermediate.

Mechanism of Action: A Tale of Two Inhibitors

The distinct mechanisms of action of this compound and Pentabromopseudilin highlight different strategies for modulating Myosin V activity.

This compound acts as a specific inhibitor of the final step in the Myosin V motor cycle: the release of ADP from the actomyosin complex.[1] This targeted inhibition effectively stalls the motor protein on the actin filament, preventing further steps and, consequently, cargo transport.

Pentabromopseudilin (PBP) , in contrast, exhibits a more global impact on the ATPase cycle of Myosin V. It has been shown to decrease the rates of ATP binding and hydrolysis and to reduce the coupling between the actin and nucleotide-binding sites.[2][4] This multi-faceted inhibition leads to a general slowdown of the entire motor cycle.

Signaling Pathway and Experimental Workflow

To visualize the processes involved in Myosin V function and its inhibition, the following diagrams are provided.

MyosinVCycle cluster_cycle Myosin V Mechanochemical Cycle cluster_inhibition Inhibitor Mechanism MyosinV_Actin_ADP MyosinV-Actin-ADP MyosinV_Actin_ATP MyosinV-Actin-ATP MyosinV_Actin_ADP->MyosinV_Actin_ATP ATP Binding MyosinV_ATP MyosinV-ATP (Detached) MyosinV_Actin_ATP->MyosinV_ATP Actin Detachment MyosinV_ADP_Pi MyosinV-ADP-Pi (Detached) MyosinV_ATP->MyosinV_ADP_Pi ATP Hydrolysis MyosinV_ADP_Pi->MyosinV_Actin_ADP Actin Rebinding & Pi Release MyosinV_IN_1 This compound MyosinV_IN_1->MyosinV_Actin_ADP Inhibits ADP Release PBP Pentabromopseudilin PBP->MyosinV_Actin_ATP Inhibits ATP Binding PBP->MyosinV_ATP Inhibits ATP Hydrolysis

Caption: Myosin V Mechanochemical Cycle and Inhibition.

ExperimentalWorkflow Start Start: Compound Library PrimaryScreen Primary Screen: Actin-Activated ATPase Assay Start->PrimaryScreen HitSelection Hit Selection PrimaryScreen->HitSelection HitSelection->Start Inactive Compounds DoseResponse Dose-Response & IC₅₀ Determination HitSelection->DoseResponse Active Compounds MotilityAssay In Vitro Motility Assay DoseResponse->MotilityAssay SelectivityAssay Selectivity Profiling (Other Myosin Isoforms) MotilityAssay->SelectivityAssay MechanismStudy Mechanism of Action Studies (e.g., Kinetic Analysis) SelectivityAssay->MechanismStudy LeadCompound Lead Compound MechanismStudy->LeadCompound

Caption: Myosin V Inhibitor Discovery Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize Myosin V inhibitors.

Actin-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by Myosin V in the presence of actin filaments. The inhibition of this activity is a primary indicator of a compound's potency.

Materials:

  • Purified Myosin V protein

  • Actin, purified and polymerized into F-actin

  • Assay Buffer: 25 mM Imidazole-HCl (pH 7.4), 25 mM KCl, 1 mM EGTA, 10 mM DTT, and 4 mM MgCl₂

  • ATP solution

  • Inhibitor stock solution (dissolved in DMSO)

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing assay buffer, a fixed concentration of F-actin, and varying concentrations of the inhibitor.

  • Enzyme Addition: Add a fixed concentration of Myosin V to each well to initiate the reaction. Include a no-enzyme control and a no-inhibitor (DMSO) control.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quench and Phosphate Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., ~650 nm for malachite green).

  • Data Analysis: Calculate the rate of ATP hydrolysis for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Motility Assay

This assay directly visualizes the motor activity of Myosin V and the effect of inhibitors on its ability to move actin filaments.

Materials:

  • Flow chamber (constructed from a glass slide and coverslip)

  • Nitrocellulose-coated coverslips

  • Purified Myosin V protein

  • Fluorescently labeled F-actin (e.g., with rhodamine-phalloidin)

  • Motility Buffer: Assay Buffer supplemented with an ATP regeneration system (e.g., creatine kinase and phosphocreatine) and an oxygen-scavenging system (e.g., glucose oxidase, catalase, and glucose).

  • ATP solution

  • Inhibitor stock solution

  • Fluorescence microscope with a sensitive camera

Procedure:

  • Chamber Preparation: Assemble the flow chamber with a nitrocellulose-coated coverslip.

  • Myosin V Adsorption: Introduce a solution of Myosin V into the chamber and allow it to adsorb to the nitrocellulose surface.

  • Blocking: Wash the chamber with a blocking solution (e.g., bovine serum albumin) to prevent non-specific binding of actin.

  • Actin Filament Introduction: Introduce the fluorescently labeled F-actin into the chamber in the presence of motility buffer containing ATP and the desired concentration of the inhibitor.

  • Visualization and Recording: Observe the movement of the actin filaments using fluorescence microscopy. Record videos of the filament gliding over the myosin-coated surface.

  • Data Analysis: Track the movement of individual actin filaments using appropriate software to determine their velocity. Compare the velocities in the presence of the inhibitor to the no-inhibitor control to quantify the inhibitory effect.

Conclusion

This compound and Pentabromopseudilin represent two distinct classes of Myosin V inhibitors with different mechanisms of action and selectivity profiles. This compound offers high selectivity by targeting a specific step in the motor cycle, making it a valuable tool for probing the function of Myosin V with minimal off-target effects. Pentabromopseudilin, while more potent for Myosin Va, exhibits broader reactivity with other myosins at higher concentrations. The choice of inhibitor will depend on the specific research question and the desired level of selectivity. The experimental protocols provided herein offer a foundation for the characterization and comparison of these and other novel Myosin V inhibitors.

References

A Comparative Guide to Myosin V Inhibitors: Myosin V-IN-1 versus Pentabromopseudilin (PBP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Myosin V inhibitors: Myosin V-IN-1 and Pentabromopseudilin (PBP). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries into the function of Myosin V, a key molecular motor involved in intracellular transport.

At a Glance: Key Differences

FeatureThis compoundPentabromopseudilin (PBP)
Potency Kᵢ ~6 µM[1][2]IC₅₀ = 1.2 µM (Myosin Va)[3][4], 280 nM (Myosin 5c)[5][6]
Mechanism of Action Specifically inhibits ADP release from the actomyosin complex[1][2][7]Allosteric inhibitor with global effects on the ATPase cycle (affects ATP binding, hydrolysis, and ADP release)[1][3]
Selectivity Selective for Myosin V; does not significantly inhibit Myosin VI or nonmuscle Myosin II at 50 µM[1]Potently inhibits Myosin V isoforms; also inhibits other myosins at higher concentrations (Myosin Vb, non-muscle Myosin II, Myosin Ie)[1]
Cellular Effects Implied role in processes regulated by Myosin V, such as neurotransmitter release[2]Induces mitochondrial fragmentation in yeast[8]; suppresses TGF-β signaling by promoting lysosomal degradation of the TβRII receptor[3][4][9]
Reversibility Not explicitly stated in the provided resultsReversible inhibitor[3]

In-Depth Analysis

This compound: A Selective Inhibitor of ADP Release

This compound is a potent and selective inhibitor of Myosin V with a reported inhibition constant (Kᵢ) of approximately 6 µM[1][2]. Its mechanism of action is highly specific, targeting a critical step in the Myosin V ATPase cycle. Experimental data indicates that this compound slows the actin-activated Myosin V ATPase by specifically inhibiting the release of ADP from the actomyosin complex[1][2][7]. This targeted inhibition provides a precise tool for studying the consequences of disrupting this particular kinetic step. In terms of selectivity, this compound demonstrates a favorable profile, showing no significant inhibition of other motor proteins like Myosin VI or nonmuscle Myosin II at concentrations up to 50 µM[1]. While its direct cellular effects are not extensively detailed in the provided search results, its specific inhibitory action on Myosin V implies a utility in probing cellular processes known to be dependent on this motor protein, such as vesicle transport and organelle positioning.

Pentabromopseudilin (PBP): A Potent, Allosteric Myosin V Inhibitor with Broader Effects

Pentabromopseudilin (PBP) is a natural product that acts as a potent, reversible, and allosteric inhibitor of Myosin V[3][8]. It exhibits a half-maximal inhibitory concentration (IC₅₀) of 1.2 µM against vertebrate Myosin Va and a significantly more potent IC₅₀ of 280 nM against human Myosin 5c[3][4][5][6]. Unlike the targeted action of this compound, PBP exerts a more global effect on the Myosin V ATPase cycle. It has been shown to decrease the rates of ATP binding, ATP hydrolysis, and ADP dissociation, while also reducing the coupling between the actin and nucleotide-binding sites in the motor domain[1][3].

While PBP is a potent Myosin V inhibitor, it also affects other myosin isoforms at higher concentrations, including Myosin Vb (IC₅₀ ~20 µM), non-muscle Myosin II (IC₅₀ ~25 µM), and Myosin Ie (IC₅₀ ~50 µM)[1]. This broader specificity should be a consideration in experimental design. The cellular effects of PBP have been more extensively characterized. In yeast, it has been shown to cause mitochondrial fragmentation, a phenotype consistent with Myosin V inhibition[8]. In mammalian cells, PBP has been identified as an inhibitor of TGF-β signaling, acting by promoting the lysosomal degradation of the type II TGF-β receptor (TβRII)[3][4][9].

Experimental Methodologies

Below are generalized protocols for key experiments used to characterize Myosin V inhibitors. The specific parameters for the data cited in this guide may vary, and it is recommended to consult the original publications for detailed methodologies.

Actin-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by Myosin V in the presence of actin filaments, and how this rate is affected by an inhibitor.

  • Protein Preparation: Purified Myosin V and actin are prepared and quantified. Actin is typically polymerized into F-actin filaments.

  • Reaction Mixture: A reaction buffer is prepared, typically containing KCl, MgCl₂, EGTA, and a pH buffer like imidazole or HEPES.

  • Assay Procedure:

    • Myosin V is incubated with varying concentrations of the inhibitor (this compound or PBP) for a defined period at a specific temperature (e.g., 25°C).

    • The reaction is initiated by the addition of a mixture of F-actin and ATP (often radiolabeled [γ-³²P]ATP or using a coupled spectrophotometric assay).

    • The reaction is allowed to proceed for a set time and then quenched (e.g., with acid).

  • Quantification of ATP Hydrolysis:

    • Radiometric Assay: The amount of released inorganic phosphate (³²Pᵢ) is quantified by scintillation counting after separation from unreacted ATP.

    • Spectrophotometric Assay: An enzyme-coupled system (e.g., pyruvate kinase/lactate dehydrogenase) is used to link ADP production to a change in NADH absorbance, which is monitored over time.

  • Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration. The data is then fitted to a dose-response curve to determine the IC₅₀ value. For determining the Kᵢ, the assay is performed at multiple substrate (actin) concentrations.

In Vitro Motility Assay

This assay visualizes the movement of actin filaments propelled by surface-adsorbed Myosin V and the effect of inhibitors on this movement.

  • Flow Cell Preparation: A flow cell is constructed using a glass slide and coverslip. The surface is coated with a nitrocellulose film.

  • Myosin V Adsorption: A solution of Myosin V is introduced into the flow cell and allowed to adsorb to the nitrocellulose-coated surface. Unbound myosin is washed out.

  • Blocking: The surface is blocked with a protein like bovine serum albumin (BSA) to prevent non-specific binding of actin.

  • Motility Observation:

    • A solution containing fluorescently labeled F-actin, ATP, and an ATP regeneration system is introduced into the flow cell.

    • The movement of the actin filaments is observed using fluorescence microscopy, often with total internal reflection fluorescence (TIRF) microscopy.

    • To test the inhibitor, varying concentrations of this compound or PBP are included in the final solution with F-actin and ATP.

  • Data Analysis: The velocity of actin filament sliding is measured and plotted against the inhibitor concentration to determine the inhibitory effect on motor function.

Visualizing the Mechanisms and Workflows

Myosin V ATPase Cycle and Inhibition

MyosinV_ATPase_Cycle cluster_cycle Myosin V ATPase Cycle cluster_inhibitors Inhibitor Action M_Actin M-Actin (Rigor) M_ATP_Actin M-ATP-Actin M_Actin->M_ATP_Actin ATP Binding M_ATP M-ATP M_ATP_Actin->M_ATP Actin Dissociation M_ADP_Pi M-ADP-Pi M_ATP->M_ADP_Pi ATP Hydrolysis M_ADP_Pi_Actin M-ADP-Pi-Actin M_ADP_Pi->M_ADP_Pi_Actin Actin Binding M_ADP_Actin M-ADP-Actin M_ADP_Pi_Actin->M_ADP_Actin Pi Release (Power Stroke) M_ADP_Actin->M_Actin ADP Release MyoVin1 This compound MyoVin1->M_ADP_Actin Inhibits PBP Pentabromopseudilin (PBP) PBP->M_Actin Inhibits ATP Binding PBP->M_ATP Inhibits Hydrolysis PBP->M_ADP_Actin Inhibits ADP Release

Caption: Myosin V ATPase cycle and points of inhibition by this compound and PBP.

Experimental Workflow for Inhibitor Comparison

Inhibitor_Workflow cluster_prep Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Protein_Purification Purify Myosin V and Actin ATPase_Assay Actin-Activated ATPase Assay with Inhibitor Titration Protein_Purification->ATPase_Assay Motility_Assay In Vitro Motility Assay with Inhibitor Titration Protein_Purification->Motility_Assay Inhibitor_Prep Prepare Stock Solutions of this compound and PBP Inhibitor_Prep->ATPase_Assay Inhibitor_Prep->Motility_Assay IC50_Ki_Calc Calculate IC50 / Ki Values ATPase_Assay->IC50_Ki_Calc Velocity_Analysis Analyze Effect on Motility Speed Motility_Assay->Velocity_Analysis Comparison Compare Potency, Mechanism, and Specificity IC50_Ki_Calc->Comparison Velocity_Analysis->Comparison

Caption: Workflow for the comparative analysis of Myosin V inhibitors.

Myosin V-Mediated Vesicle Transport and Potential for Inhibition

Vesicle_Transport Actin Actin Filament MyosinV Myosin V Motor Head Neck Tail MyosinV:h->Actin Walks along Vesicle Vesicle/Cargo MyosinV:t->Vesicle Binds to Inhibitor Myosin V Inhibitor (this compound or PBP) Inhibitor->MyosinV:h Inhibits Motor Activity

Caption: Inhibition of Myosin V-mediated vesicle transport along an actin filament.

References

A Comparative Guide to Myosin V Inhibitors: Unraveling Their Impact on Cellular Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecule inhibitors on cellular processes is paramount. This guide provides a comparative analysis of two prominent Myosin V inhibitors, Pentabromopseudilin (PBP) and MyoVin-1, detailing their mechanisms of action and their observed effects on cell phenotype, supported by experimental data and protocols.

Myosin V is a crucial motor protein responsible for the transport of various cellular cargoes along actin filaments, including organelles, vesicles, and mRNA. Its inhibition offers a powerful tool to dissect these transport processes and holds potential for therapeutic intervention in diseases where Myosin V function is dysregulated. This guide focuses on a comparative analysis of PBP and MyoVin-1, summarizing their known biochemical properties and, where available, their impact on cellular phenotypes.

Biochemical and Mechanistic Comparison

A clear distinction between PBP and MyoVin-1 emerges from their mechanisms of inhibiting the Myosin V ATPase cycle. MyoVin-1 specifically targets the release of ADP from the actomyosin complex, a key rate-limiting step in the motor's processive movement. In contrast, PBP exhibits a more global effect on the ATPase cycle, impacting ATP binding, hydrolysis, and ADP release. This fundamental difference in their mode of action may underlie distinct phenotypic consequences at the cellular level.

InhibitorTarget MyosinIC50Mechanism of ActionSelectivity
Pentabromopseudilin (PBP) Myosin Va1.2 µMGlobal inhibitor of the ATPase cycle (affects ATP binding, hydrolysis, and ADP release)Also inhibits other myosins (e.g., Myosin Vb, non-muscle Myosin II, Myosin Ie) at higher concentrations[1]
MyoVin-1 Myosin V~6 µMSpecifically inhibits ADP release from the actomyosin complex[1]Does not significantly inhibit Myosin VI or non-muscle Myosin II; also selective against a panel of kinases[1]

Phenotypic Effects on Cells: A Focus on Mitochondrial Morphology

While extensive comparative data on the cellular effects of PBP and MyoVin-1 is not yet available in the literature, a significant finding highlights the impact of PBP on mitochondrial morphology.

Pentabromopseudilin (PBP) and Mitochondrial Fragmentation

Studies in yeast have demonstrated that treatment with PBP leads to a distinct mitochondrial fragmentation phenotype. This observation is particularly compelling as it phenocopies the genetic deletion of Myo2p, the yeast homolog of Myosin V. This provides strong evidence that the observed mitochondrial defects are a direct consequence of Myosin V inhibition by PBP.

At present, there are no published studies detailing the effects of MyoVin-1 on mitochondrial morphology or other specific organelle transport processes. This represents a significant knowledge gap and a promising area for future research. A direct comparison of the effects of MyoVin-1 and PBP on mitochondrial dynamics would provide valuable insights into how their different inhibitory mechanisms translate to cellular outcomes.

Experimental Protocols

To facilitate further research in this area, detailed protocols for assessing Myosin V-dependent cellular phenotypes are provided below.

Experimental Protocol 1: Quantification of Mitochondrial Fragmentation

This protocol outlines the steps to quantify changes in mitochondrial morphology in response to inhibitor treatment using fluorescence microscopy and image analysis.

1. Cell Culture and Treatment:

  • Plate cells (e.g., yeast cells or mammalian cell lines such as HeLa or COS-7) on glass-bottom dishes suitable for live-cell imaging.
  • Label mitochondria using a suitable fluorescent probe (e.g., MitoTracker Red CMXRos or by expressing a mitochondrially-targeted fluorescent protein).
  • Treat cells with varying concentrations of the Myosin V inhibitor (e.g., PBP at 500 nM) or a vehicle control (e.g., DMSO) for a predetermined duration.

2. Image Acquisition:

  • Acquire fluorescence images of the mitochondria using a confocal or widefield fluorescence microscope equipped with a high-resolution camera.
  • Capture images from multiple fields of view for each condition to ensure a representative sample size.

3. Image Analysis and Quantification:

  • Use image analysis software such as ImageJ/Fiji or MetaMorph to quantify mitochondrial morphology.
  • Image Pre-processing: Apply a background subtraction and a threshold to segment the mitochondria from the background.
  • Quantification: Utilize particle analysis functions to measure parameters such as:
  • Aspect Ratio: The ratio of the major to the minor axis of each mitochondrion. A lower aspect ratio indicates a more fragmented morphology.
  • Form Factor: A measure of circularity, where a value of 1 represents a perfect circle. Increased form factor values are indicative of fragmentation.
  • Number of Mitochondrial Fragments: Count the number of individual mitochondrial particles per cell.

4. Data Analysis:

  • Statistically compare the morphological parameters between inhibitor-treated and control cells to determine the significance of any observed changes.

Experimental Protocol 2: Melanosome Transport Assay

This protocol describes how to assess the effect of Myosin V inhibitors on the transport of melanosomes in melanocytes.

1. Cell Culture and Treatment:

  • Culture melanocytes (e.g., mouse melan-a cells) on coverslips.
  • Induce melanosome dispersion by treating the cells with agents that elevate cAMP levels (e.g., MSH).
  • Treat the cells with the Myosin V inhibitor or a vehicle control.

2. Live-Cell Imaging:

  • Perform time-lapse imaging of melanosome movement using brightfield or DIC microscopy.
  • Track the movement of individual melanosomes over time using particle tracking plugins in ImageJ or other tracking software.

3. Quantification of Melanosome Dispersion:

  • Quantify the extent of melanosome dispersion by measuring the area of the cell occupied by melanosomes at different time points.
  • Analyze the trajectories of individual melanosomes to determine parameters such as velocity, processivity, and directional changes.

4. Data Analysis:

  • Compare the parameters of melanosome transport between inhibitor-treated and control cells to assess the impact of Myosin V inhibition.

Experimental Protocol 3: Transferrin Recycling Assay

This protocol details a method to investigate the role of Myosin V in endocytic recycling pathways by monitoring the uptake and recycling of transferrin.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa cells) on coverslips.
  • Treat cells with the Myosin V inhibitor or a vehicle control.

2. Transferrin Uptake and Chase:

  • Incubate the cells with fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) to allow for uptake into endosomes.
  • Wash the cells to remove unbound transferrin.
  • Incubate the cells in media containing unlabeled transferrin (the "chase") to allow for the recycling of the labeled transferrin back to the plasma membrane.

3. Image Acquisition and Analysis:

  • Fix the cells at different time points during the chase period.
  • Acquire fluorescence images and quantify the amount of intracellular fluorescent transferrin at each time point. A decrease in intracellular fluorescence over time indicates successful recycling.

4. Flow Cytometry Analysis (Alternative to Imaging):

  • Alternatively, the amount of intracellular transferrin can be quantified using flow cytometry for a more high-throughput analysis.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

MyosinV_ATPase_Cycle cluster_PBP PBP Inhibition Actomyosin Actomyosin Actomyosin_ATP Actomyosin-ATP Actomyosin->Actomyosin_ATP ATP Binding Myosin_ATP Myosin-ATP Actomyosin_ATP->Myosin_ATP Dissociation Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Actomyosin_ADP_Pi Actomyosin-ADP-Pi Myosin_ADP_Pi->Actomyosin_ADP_Pi Actin Binding Actomyosin_ADP Actomyosin-ADP Actomyosin_ADP_Pi->Actomyosin_ADP Pi Release Actomyosin_ADP->Actomyosin ADP Release

Myosin V ATPase Cycle and Inhibition Points.

Mitochondrial_Fragmentation_Workflow Start Start: Culture Cells with Labeled Mitochondria Treatment Treat with Myosin V Inhibitor or Vehicle Control Start->Treatment Imaging Acquire Fluorescence Images Treatment->Imaging Analysis Image Analysis (ImageJ/MetaMorph) Imaging->Analysis Quantification Quantify Mitochondrial Morphology (Aspect Ratio, Form Factor, etc.) Analysis->Quantification End End: Statistical Analysis Quantification->End

Experimental Workflow for Mitochondrial Fragmentation Assay.

Conclusion and Future Directions

The available evidence clearly demonstrates that Pentabromopseudilin is a potent inhibitor of Myosin V that induces mitochondrial fragmentation, a key cellular phenotype. In contrast, while MyoVin-1 is a selective Myosin V inhibitor with a well-defined mechanism of action, its effects on cellular phenotypes remain to be elucidated.

This guide highlights a critical need for direct comparative studies of these inhibitors on a range of Myosin V-dependent processes. Utilizing the provided experimental protocols to investigate the effects of both PBP and MyoVin-1 on mitochondrial morphology, melanosome transport, and transferrin recycling will be instrumental in building a comprehensive understanding of how their distinct biochemical mechanisms translate into specific cellular outcomes. Such studies will not only advance our fundamental knowledge of intracellular transport but also inform the development of more targeted therapeutic strategies.

References

Evaluating Myosin V-IN-1 Across Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Myosin V-IN-1, a potent and selective inhibitor of Myosin V, with an alternative inhibitor, Pentabromopseudilin (PBP). The information is intended for researchers, scientists, and drug development professionals working on the role of Myosin V in various biological processes.

Executive Summary

Myosin V is a family of actin-based motor proteins crucial for intracellular transport in a wide range of eukaryotic species. Its inhibition is a key strategy for studying its function and for potential therapeutic interventions. This guide focuses on this compound, a selective inhibitor, and compares its performance with the well-characterized inhibitor, Pentabromopseudilin. While direct comparative data for this compound across different species is limited, this guide synthesizes available information on inhibitor potency, mechanism of action, and the diversity of the Myosin V motor across species to aid in experimental design and interpretation.

Introduction to Myosin V and its Inhibition

Myosin V motors are essential for the transport of a variety of cellular cargoes, including organelles, vesicles, and mRNA.[1] Different species possess distinct isoforms of Myosin V. For instance, vertebrates have three isoforms (MyoVa, MyoVb, and MyoVc), while the budding yeast Saccharomyces cerevisiae has two (Myo2p and Myo4p).[2] The motor domain of Myosin V, which contains the ATPase and actin-binding sites, is highly conserved across species. However, variations in other regions of the protein and differences in motor mechanics (e.g., processive movement in vertebrates versus non-processive in Drosophila) can influence inhibitor efficacy and specificity.[3][4]

Inhibition of Myosin V is a powerful tool for dissecting its cellular roles. Small molecule inhibitors offer temporal and reversible control over protein function, making them valuable research tools and potential therapeutic agents.

Comparative Analysis of Myosin V Inhibitors

This section compares the biochemical and pharmacological properties of this compound and Pentabromopseudilin.

Quantitative Data on Inhibitor Potency

The following table summarizes the available quantitative data for this compound and Pentabromopseudilin. It is important to note that direct comparative studies of this compound across different species are not currently available in the public domain. The provided Ki value for this compound does not specify the species from which the Myosin V was derived.

InhibitorTargetParameterValueSpecies/IsoformReference
This compound Myosin VKi6 µMNot Specified[5][6]
Pentabromopseudilin (PBP) Myosin VaIC50~1.2 µMVertebrate[7]
Myosin VbIC50~20 µMVertebrate[8]
Non-muscle Myosin IIIC50~25 µMVertebrate[8]
Myosin IeIC50~50 µMVertebrate[8]

Disclaimer: The lack of cross-species inhibitory data for this compound is a significant limitation. Researchers should exercise caution when extrapolating the provided Ki value to Myosin V from different species. Further experimental validation is necessary to determine the efficacy of this compound on Myosin V from specific organisms of interest.

Mechanism of Action

This compound is a potent and selective inhibitor that functions by slowing the actin-activated ATPase activity of Myosin V.[5][6] It achieves this by specifically inhibiting the release of ADP from the actomyosin complex, a critical step in the motor's mechanochemical cycle.[8][9]

Pentabromopseudilin (PBP) is a reversible and allosteric inhibitor of Myosin Va.[7] It exhibits a more global effect on the ATPase cycle compared to this compound. PBP has been shown to decrease ATP binding and hydrolysis rates, as well as reduce the rate of ADP dissociation.[8]

Signaling Pathway and Experimental Workflow

Myosin V Mechanochemical Cycle and Inhibition

The following diagram illustrates the key steps in the Myosin V mechanochemical cycle and the points of intervention for this compound and Pentabromopseudilin.

Myosin V Mechanochemical Cycle and Inhibition cluster_inhibition Inhibitor Action Actin Actin Filament Myosin_ADP_Pi Myosin-ADP-Pi (Weakly Bound) Myosin_ADP Myosin-ADP (Strongly Bound) Myosin_ADP_Pi->Myosin_ADP Pi Release Myosin_Rigor Myosin (Rigor) (Strongly Bound) Myosin_ADP->Myosin_Rigor ADP Release Myosin_Rigor->Myosin_ADP_Pi ATP Binding ATP_hydrolysis ATP Hydrolysis Pi_release Pi Release ADP_release ADP Release ATP_binding ATP Binding Myosin_V_IN_1 This compound Myosin_V_IN_1->Myosin_ADP Inhibits ADP Release PBP Pentabromopseudilin PBP->Myosin_ADP_Pi Inhibits ATP Hydrolysis PBP->Myosin_ADP Inhibits ADP Release PBP->Myosin_Rigor Inhibits ATP Binding

Caption: Myosin V cycle and points of inhibitor action.

Experimental Workflow for Evaluating Myosin V Inhibitors

This diagram outlines a typical experimental workflow for assessing the efficacy of Myosin V inhibitors.

Workflow for Myosin V Inhibitor Evaluation start Start protein_prep Purify Myosin V and Actin from Species of Interest start->protein_prep atpase_assay Actin-Activated ATPase Assay protein_prep->atpase_assay motility_assay In Vitro Motility Assay protein_prep->motility_assay data_analysis Data Analysis: Determine IC50/Ki atpase_assay->data_analysis motility_assay->data_analysis conclusion Conclusion: Compare Inhibitor Potency data_analysis->conclusion

Caption: Workflow for evaluating Myosin V inhibitors.

Experimental Protocols

Actin-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by Myosin V in the presence of actin filaments. Inhibition of this activity is a primary indicator of an inhibitor's potency.

Materials:

  • Purified Myosin V from the species of interest

  • Purified skeletal muscle actin

  • Assay Buffer: 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 10 mM DTT

  • ATP solution (including [γ-³²P]ATP for radioactive detection, or a coupled spectrophotometric assay system)

  • Inhibitor stock solution (e.g., this compound or PBP dissolved in DMSO)

  • Quenching solution (e.g., perchloric acid)

  • Phosphate detection reagent (for radioactive or colorimetric assays)

Procedure:

  • Prepare Actin Filaments: Polymerize G-actin to F-actin by incubation in polymerization buffer. Stabilize the filaments with phalloidin.

  • Reaction Setup: In a temperature-controlled microplate or reaction tube, combine the assay buffer, actin filaments, and varying concentrations of the inhibitor.

  • Initiate Reaction: Add Myosin V to the reaction mixture to start the ATPase activity.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a defined period.

  • Quench Reaction: Stop the reaction by adding the quenching solution.

  • Measure Phosphate Release: Quantify the amount of inorganic phosphate (Pi) released during the reaction using either scintillation counting for [γ-³²P]ATP or a colorimetric method.

  • Data Analysis: Plot the rate of Pi release as a function of inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the mechanism of inhibition and the Km for ATP are known.

In Vitro Motility Assay

This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by Myosin V motors adhered to a surface. It provides a measure of the inhibitor's effect on the motor's mechanical function.

Materials:

  • Purified Myosin V

  • Fluorescently labeled actin filaments (e.g., with phalloidin-conjugated fluorophores)

  • Flow cell (constructed from a microscope slide and coverslip)

  • Blocking solution (e.g., BSA)

  • Motility Buffer: Assay buffer supplemented with an ATP regeneration system (creatine phosphate and creatine kinase) and an oxygen scavenger system (glucose, glucose oxidase, and catalase).

  • Inhibitor stock solution

Procedure:

  • Prepare Flow Cell: Coat the coverslip surface with nitrocellulose or another suitable adhesive.

  • Adsorb Myosin V: Introduce the purified Myosin V into the flow cell and allow it to adsorb to the surface.

  • Block Surface: Wash the flow cell with blocking solution to prevent non-specific binding of actin.

  • Introduce Actin: Add the fluorescently labeled actin filaments to the flow cell.

  • Initiate Motility: Perfuse the flow cell with motility buffer containing ATP and varying concentrations of the inhibitor.

  • Image Acquisition: Observe the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera. Record time-lapse image sequences.

  • Data Analysis: Track the movement of individual actin filaments to determine their velocity. Plot the average filament velocity as a function of inhibitor concentration to determine the IC50 for inhibition of motility.

Conclusion and Future Directions

This compound is a valuable tool for studying the function of Myosin V due to its selectivity and defined mechanism of action. However, the current lack of publicly available data on its cross-species efficacy presents a significant knowledge gap. To confidently apply this compound in diverse model organisms, further research is needed to:

  • Determine the Ki or IC50 values of this compound for Myosin V orthologs from various species, including mammals, insects (Drosophila), and yeast.

  • Investigate the selectivity of this compound against different Myosin V isoforms within a single species (e.g., MyoVa, Vb, and Vc in vertebrates).

Such studies will be crucial for the broader application of this compound as a specific and reliable probe for dissecting the multifaceted roles of Myosin V in cellular processes across the eukaryotic kingdom. Researchers are encouraged to perform these comparative experiments to validate the utility of this compound in their specific experimental systems.

References

Myosin V-IN-1 vs. Broad-Spectrum Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, the specificity of a small molecule inhibitor is a critical determinant of its efficacy and safety profile. This guide provides an objective comparison between Myosin V-IN-1, a selective inhibitor of the motor protein Myosin V, and broad-spectrum kinase inhibitors, a class of drugs that target multiple protein kinases. This comparison is supported by available experimental data on their respective target profiles and mechanisms of action.

Executive Summary

This compound emerges as a highly selective inhibitor targeting a specific motor protein, offering a focused mechanism of action with potentially fewer off-target effects. In contrast, broad-spectrum kinase inhibitors, such as sorafenib and sunitinib, are designed to inhibit multiple kinases involved in cancer cell proliferation and angiogenesis. While this multi-targeted approach can be effective in complex diseases like cancer, it often comes with a broader range of side effects due to the inhibition of kinases in healthy cells. This guide presents a detailed analysis of their selectivity, mechanisms of action, and the experimental protocols used to characterize them.

Data Presentation: Quantitative Comparison of Inhibitor Selectivity

The following tables summarize the available quantitative data on the inhibitory activity of this compound and the broad-spectrum kinase inhibitor sorafenib against a panel of kinases.

Table 1: Selectivity Profile of this compound

While a comprehensive kinome-wide scan for this compound is not publicly available, existing data indicates its high selectivity for Myosin V. Studies have shown that this compound does not significantly inhibit a representative panel of kinases even at high concentrations[1].

TargetKi (µM)% Inhibition @ 100µM
Myosin V6Not Reported
CHK1Not ReportedNo significant inhibition
PLK1Not ReportedNo significant inhibition
Abl kinaseNot ReportedNo significant inhibition
p42 MAP kinaseNot ReportedNo significant inhibition
Casein kinase IINot ReportedNo significant inhibition
Aurora kinaseNot ReportedNo significant inhibition

Table 2: Kinome-wide Selectivity Profile of Sorafenib

The following data is derived from a KINOMEscan™ assay, which measures the percentage of kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the compound to the kinase. The data presented here is for sorafenib at a concentration of 10 µM[2].

Kinase TargetPercent of Control (%)
Primary Targets
BRAF0.5
BRAF(V600E)0.5
VEGFR2 (KDR)1
c-RAF (RAF1)1.5
PDGFRB2
VEGFR1 (FLT1)3
KIT4.5
Selected Off-Targets
DDR20.5
FLT31
LCK1.5
ABL1(T315I)2
SRC2.5
EPHA23
p38a (MAPK14)4
CLK25
A value of 100% indicates no binding.

Table 3: Primary Targets of Sunitinib

A comprehensive, publicly available KINOMEscan dataset for sunitinib in the same format as for sorafenib was not identified in the search. However, its primary targets are well-documented[3].

Kinase Target
PDGFRα and PDGFRβ
VEGFR1, VEGFR2, and VEGFR3
KIT
FLT3
CSF-1R
RET

Mechanism of Action

This compound: This inhibitor acts on Myosin V, an actin-based motor protein crucial for the transport of various cellular cargoes, such as organelles and vesicles, along actin filaments[4]. This compound specifically slows the actin-activated Myosin V ATPase by inhibiting the release of ADP from the actomyosin complex, thereby stalling the motor protein's movement[4][5][6].

Broad-Spectrum Kinase Inhibitors (Sorafenib and Sunitinib): These inhibitors function by blocking the activity of multiple receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases.

  • Sorafenib primarily targets the RAF/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation, and also inhibits VEGFR and PDGFR, key regulators of angiogenesis[7].

  • Sunitinib inhibits a range of RTKs including VEGFRs and PDGFRs, thereby blocking angiogenesis and cell proliferation[3].

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and broad-spectrum kinase inhibitors.

MyosinV_Pathway cluster_actin Actin Filament cluster_myosin Myosin V Motor cluster_process Cargo Transport Actin_start Actin Monomer Actin_end Actin Monomer Actin_start->Actin_end Polymerization MyosinV Myosin V MyosinV->Actin_start Cargo Cellular Cargo (Vesicle/Organelle) MyosinV->Cargo Binds to start ATP Hydrolysis Cycle step1 1. ATP Binding (Myosin detaches from Actin) start->step1 step2 2. ATP Hydrolysis (ADP + Pi) step1->step2 step3 3. Pi Release (Myosin rebinds Actin) step2->step3 step4 4. Power Stroke & ADP Release step3->step4 step4->start Inhibitor This compound Inhibitor->step4 Inhibits ADP Release

Myosin V Cargo Transport and Inhibition by this compound

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell Survival Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis Ligand Growth Factor (VEGF/PDGF) Ligand->RTK Inhibitor Broad-Spectrum Kinase Inhibitor (e.g., Sorafenib, Sunitinib) Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits

Broad-Spectrum Kinase Inhibitor Signaling Pathway

Experimental Protocols

1. Kinase Inhibition Profiling (KINOMEscan™ Assay)

This method is used to determine the binding affinity of a compound against a large panel of kinases.

  • Principle: A competition-based binding assay where a test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase captured by the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of captured kinase indicates stronger competition by the test compound.

  • Protocol Outline:

    • A panel of human kinases, each tagged with a unique DNA identifier, is used.

    • Each kinase is incubated with the test compound (e.g., at a fixed concentration of 10 µM) and an immobilized ligand that binds to the active site of the kinase.

    • After incubation, unbound components are washed away.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR using the unique DNA tag for each kinase.

    • Results are typically expressed as "percent of control" (vehicle-treated), where a lower percentage indicates stronger inhibition.

2. Myosin V ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Myosin V in the presence and absence of an inhibitor.

  • Principle: The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi) over time. A common method is the NADH-coupled enzymatic assay.

  • Protocol Outline:

    • Purified Myosin V and actin are incubated in a reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • The regeneration of ATP from ADP and Pi is coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

    • To test an inhibitor, various concentrations of the compound are pre-incubated with Myosin V and actin before the addition of ATP.

    • The rate of ATP hydrolysis is calculated from the rate of change in absorbance. The Ki can be determined by fitting the data to the Michaelis-Menten equation.

Conclusion

This compound represents a targeted approach to inhibiting a specific cellular process, namely cargo transport by Myosin V. Its high selectivity, as suggested by available data, makes it a valuable tool for studying the specific roles of Myosin V in cellular functions with minimal confounding off-target effects.

In contrast, broad-spectrum kinase inhibitors like sorafenib and sunitinib are designed for therapeutic intervention in complex diseases driven by multiple signaling pathways. Their efficacy stems from their ability to simultaneously block several key drivers of cell proliferation and angiogenesis. However, this broad activity profile also increases the likelihood of off-target effects and associated toxicities.

The choice between a highly selective inhibitor and a broad-spectrum inhibitor depends on the research or therapeutic goal. For dissecting specific biological pathways, a selective tool like this compound is invaluable. For treating multifactorial diseases like cancer, a multi-targeted approach with a broad-spectrum inhibitor may be more effective, despite the potential for more side effects. This guide provides a framework for researchers to understand these differences and make informed decisions in their work.

References

Assessing the Reversibility of Myosin V-IN-1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reversibility of an inhibitor is paramount in characterizing its mechanism of action and potential therapeutic applications. This guide provides a comparative analysis of Myosin V-IN-1 and its alternatives, with a focus on the experimental assessment of inhibition reversibility.

This guide will delve into the experimental protocols used to determine inhibitor reversibility and compare this compound with another well-characterized Myosin V inhibitor, Pentabromopseudilin (PBP), which is known to be a reversible inhibitor.

Comparison of Myosin V Inhibitors

For a clear comparison, the following table summarizes the key quantitative data for this compound and Pentabromopseudilin.

InhibitorTargetKiIC50Mechanism of ActionReversibility
This compound Myosin V6 µM-Inhibits ADP release from the actomyosin complex.Inferred to be reversible based on its non-covalent mechanism of action.
Pentabromopseudilin (PBP) Myosin Va-1.2 µMAllosteric inhibitor.Reversible.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the ATP hydrolysis cycle of Myosin V and the points of inhibition for this compound and Pentabromopseudilin. This compound specifically hinders the ADP release step, a crucial part of the motor protein's cycle.

MyosinV_Pathway cluster_cycle Myosin V ATPase Cycle cluster_inhibitors Inhibitor Action ATP_binding ATP Binding ATP_hydrolysis ATP Hydrolysis (M·ATP -> M·ADP·Pi) ATP_binding->ATP_hydrolysis Pi_release Pi Release ATP_hydrolysis->Pi_release Power_stroke Power Stroke Pi_release->Power_stroke ADP_release ADP Release (M·ADP -> M) Power_stroke->ADP_release ADP_release->ATP_binding Cycle Repeats Myosin_V_IN_1 This compound Myosin_V_IN_1->ADP_release Inhibits PBP Pentabromopseudilin (PBP) PBP->ATP_hydrolysis Allosterically Inhibits

Myosin V ATPase cycle and points of inhibition.

Experimental Assessment of Reversibility

Determining whether an inhibitor's effects are reversible is a critical step in its characterization. The following experimental workflow outlines a common method, the washout assay, to assess reversibility.

Reversibility_Workflow cluster_workflow Washout Assay Workflow start Start incubate_inhibitor Incubate Myosin V with Inhibitor (e.g., this compound) start->incubate_inhibitor measure_activity_pre Measure Myosin V ATPase Activity (Pre-Washout) incubate_inhibitor->measure_activity_pre washout Washout Inhibitor (e.g., via dialysis or dilution) measure_activity_pre->washout measure_activity_post Measure Myosin V ATPase Activity (Post-Washout) washout->measure_activity_post analyze Analyze and Compare Activity Levels measure_activity_post->analyze conclusion Conclusion on Reversibility analyze->conclusion

Workflow for a washout experiment to assess inhibitor reversibility.

Detailed Experimental Protocols

To provide a practical guide for researchers, detailed protocols for assessing inhibitor reversibility are provided below.

Protocol 1: Washout Experiment to Determine Reversibility

Objective: To determine if the inhibition of Myosin V by an inhibitor (e.g., this compound) is reversible by removing the inhibitor after an initial incubation period and measuring the recovery of enzyme activity.

Materials:

  • Purified Myosin V enzyme

  • Myosin V inhibitor (e.g., this compound)

  • Actin filaments

  • Assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 10 mM DTT)

  • ATP

  • Phosphate detection reagent (e.g., Malachite green-based assay)

  • Dialysis tubing or size-exclusion chromatography columns

  • Microplate reader

Procedure:

  • Initial Inhibition:

    • Prepare two reaction mixtures containing Myosin V and actin filaments in the assay buffer.

    • To one mixture, add the Myosin V inhibitor at a concentration known to cause significant inhibition (e.g., 5-10 times its Ki or IC50).

    • To the second mixture (control), add the same volume of vehicle (e.g., DMSO).

    • Incubate both mixtures for a sufficient time to allow for inhibitor binding (e.g., 30 minutes at room temperature).

  • Activity Measurement (Pre-Washout):

    • Take an aliquot from both the inhibited and control mixtures.

    • Initiate the ATPase reaction by adding a saturating concentration of ATP.

    • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate over time using a phosphate detection reagent.

  • Inhibitor Removal (Washout):

    • Subject the remaining volumes of both the inhibited and control mixtures to a washout procedure. This can be achieved through:

      • Dialysis: Dialyze the samples against a large volume of assay buffer for several hours to allow the free inhibitor to diffuse out.

      • Size-Exclusion Chromatography: Pass the samples through a size-exclusion column that separates the large enzyme from the small inhibitor molecules.

  • Activity Measurement (Post-Washout):

    • After the washout procedure, measure the protein concentration of both samples to ensure no significant loss.

    • Initiate the ATPase reaction in the post-washout samples by adding ATP.

    • Measure the rate of ATP hydrolysis as described in step 2.

  • Data Analysis:

    • Compare the ATPase activity of the inhibited sample before and after the washout.

    • Reversible Inhibition: If the ATPase activity of the inhibited sample is significantly restored to a level similar to the control sample after washout, the inhibitor is considered reversible.

    • Irreversible Inhibition: If the ATPase activity remains low after washout, the inhibitor is likely irreversible.

Protocol 2: Jump-Dilution Experiment for Reversibility Assessment

Objective: To assess the reversibility of an inhibitor by rapidly diluting a pre-incubated enzyme-inhibitor complex and observing the recovery of enzyme activity.

Materials:

  • Same as Protocol 1, with the exception of dialysis/chromatography equipment.

Procedure:

  • Enzyme-Inhibitor Complex Formation:

    • Prepare a concentrated solution of Myosin V and the inhibitor in assay buffer. The inhibitor concentration should be high enough to ensure near-complete inhibition.

    • Incubate the mixture to allow the formation of the enzyme-inhibitor complex.

  • Rapid Dilution and Activity Measurement:

    • Prepare a reaction mixture in a microplate well containing actin filaments and a saturating concentration of ATP in assay buffer.

    • Initiate the reaction by rapidly diluting the concentrated enzyme-inhibitor complex into the reaction mixture (e.g., a 100-fold or greater dilution). This dilution should lower the free inhibitor concentration to a level that would cause minimal inhibition if the binding were rapidly reversible.

    • Immediately begin monitoring the ATPase activity by measuring phosphate release at frequent intervals.

  • Data Analysis:

    • Plot the rate of product formation over time.

    • Rapidly Reversible Inhibition: If the inhibitor is rapidly reversible, the enzyme activity will quickly recover to a level expected for the diluted inhibitor concentration.

    • Slowly Reversible Inhibition: If the inhibitor dissociates slowly, a gradual, time-dependent increase in enzyme activity will be observed.

    • Irreversible Inhibition: If the inhibitor is irreversible, there will be little to no recovery of enzyme activity over time.

Conclusion

While direct experimental data from washout or jump-dilution assays specifically for this compound are not prominently available in the public domain, its mechanism of action—inhibiting ADP release through what is presumed to be non-covalent binding—strongly suggests that it is a reversible inhibitor. Reversible inhibitors typically interact with their target enzymes through non-covalent bonds such as hydrogen bonds, ionic bonds, and hydrophobic interactions, which can be disrupted by dilution or removal of the inhibitor. In contrast, irreversible inhibitors usually form strong, covalent bonds with the enzyme.

For a definitive assessment, conducting the detailed experimental protocols outlined in this guide is recommended. A direct comparison of the reversibility of this compound with known reversible inhibitors like Pentabromopseudilin using these standardized assays would provide conclusive evidence and further enhance our understanding of this potent Myosin V inhibitor. This knowledge is crucial for its effective use as a research tool and for any future therapeutic development.

Quantitative Comparison of Myosin V Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a quantitative comparison of common Myosin V inhibitors, focusing on their half-maximal inhibitory concentrations (IC50). The information is intended for researchers, scientists, and drug development professionals working on Myosin V-related pathways and potential therapeutic applications.

Myosin V Inhibitors: IC50 Values

Myosin V is a motor protein crucial for the transport of various intracellular cargoes along actin filaments. Its inhibition can have significant effects on cellular processes, making it a target of interest in drug discovery. The following table summarizes the IC50 values for two prominent Myosin V inhibitors, MyoVin-1 and Pentabromopseudilin (PBP), against different myosin isoforms.

InhibitorTarget MyosinIC50 ValueAssay TypeReference
MyoVin-1 Myosin V~6 µMATPase Activity[1]
Single-headed Myosin VK_i_ = 6.3 µMATPase Activity
Double-headed Myosin VK_i_ = 5.5 µMATPase Activity
Pentabromopseudilin (PBP) Myosin Va1.2 µMATPase Activity / In Vitro Motility[1][2]
Human Myosin 5c280 ± 60 nMATPase Activity[3]
Myosin Vb~20 µMATPase Activity[1]
Non-muscle Myosin II~25 µMATPase Activity[1]
Myosin Ie~50 µMATPase Activity[1]

Note: The inhibitory constant (K_i_) is related to the IC50 and represents the concentration of inhibitor required to produce half-maximum inhibition. IC50 values can be influenced by experimental conditions such as ATP concentration, especially for competitive inhibitors[4].

Experimental Protocols

The determination of IC50 values for myosin inhibitors predominantly relies on in vitro assays that measure the enzymatic activity of myosin. The two most common methods are the actin-activated ATPase activity assay and the in vitro motility assay.

Actin-Activated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin. The inhibition of this activity is a direct measure of the inhibitor's potency.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A common method involves the use of radiolabeled [γ-32P]ATP. The amount of radioactive Pi produced is measured over time in the presence of varying concentrations of the inhibitor.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g., 15 mM HEPES pH 7.5, 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl), F-actin, and [γ-32P]ATP.[5][6]

  • Inhibitor Incubation: The myosin protein is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The reaction is initiated by adding the myosin-inhibitor complex to the reaction mixture. For actin-activated assays, myosin and actin are often premixed on ice.[5]

  • Reaction Quenching: After a defined incubation period at a specific temperature (e.g., 30°C or 37°C), the reaction is stopped by adding a quenching solution, such as perchloric acid or a solution containing sulfuric acid and silicotungstic acid.[5][6]

  • Phosphate Quantification: The radioactive inorganic phosphate is separated from the unhydrolyzed ATP, typically through an organic extraction step. The amount of radioactivity in the phosphate-containing phase is then measured using a scintillation counter.[5][6]

  • Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. The IC50 value is determined by plotting the hydrolysis rate against the inhibitor concentration and fitting the data to a dose-response curve.[7]

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.

Principle: The velocity of actin filament movement is proportional to the ATPase activity of myosin. A reduction in filament velocity in the presence of an inhibitor indicates its inhibitory effect.

General Protocol:

  • Flow Cell Preparation: A flow cell is created between a microscope slide and a coverslip. The surface is coated with myosin.[8][9]

  • Blocking: The surface is then treated with a blocking agent like bovine serum albumin (BSA) to prevent non-specific binding of actin filaments.[9]

  • Actin Addition: Fluorescently labeled F-actin filaments are introduced into the flow cell in a motility buffer containing ATP.[8][10]

  • Inhibitor Introduction: The assay is performed with varying concentrations of the inhibitor added to the motility buffer.

  • Visualization and Analysis: The movement of the actin filaments is observed using fluorescence microscopy and recorded. The velocity of the filaments is analyzed using tracking software.[8][11]

  • IC50 Determination: The actin filament velocity is plotted against the inhibitor concentration to determine the IC50 value.

Visualizations

Experimental Workflow for IC50 Determination via ATPase Assay

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Myosin Myosin V Incubation Pre-incubation (Myosin + Inhibitor) Myosin->Incubation Myosin->Incubation Inhibitor Inhibitor (Varying Conc.) Inhibitor->Incubation Inhibitor->Incubation Actin_ATP F-Actin + [γ-32P]ATP ReactionMix Reaction Initiation (Add Actin/ATP) Actin_ATP->ReactionMix Actin_ATP->ReactionMix Incubation->ReactionMix Incubation->ReactionMix Quench Reaction Quenching ReactionMix->Quench ReactionMix->Quench Separation Separation of [32P]Pi from ATP Quench->Separation Quench->Separation Counting Scintillation Counting Separation->Counting Separation->Counting Calculation Calculate Hydrolysis Rate Counting->Calculation Counting->Calculation Plotting Dose-Response Curve Calculation->Plotting Calculation->Plotting IC50 Determine IC50 Plotting->IC50 Plotting->IC50

Caption: Workflow for determining IC50 values using an actin-activated ATPase assay.

Myosin Va's Role in TGF-β Signaling and Inhibition by PBP

TGF_Beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TBRII TβRII TGF_beta->TBRII Binds TGF_beta->TBRII TBRI TβRI TBRII->TBRI Recruits & Phosphorylates TBRII->TBRI Lysosome Lysosome TBRII->Lysosome Degradation Smad23 Smad2/3 TBRI->Smad23 TBRI->Smad23 MyosinVa Myosin Va MyosinVa->TBRII Transports TβRII on Actin MyosinVa->TBRII Actin Actin Filament pSmad23 p-Smad2/3 Gene_Expression Target Gene Expression pSmad23->Gene_Expression Translocates to Nucleus pSmad23->Gene_Expression PBP Pentabromopseudilin (PBP) PBP->MyosinVa Inhibits

Caption: Inhibition of Myosin Va by PBP disrupts TGF-β signaling by promoting TβRII degradation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Myosin V-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Myosin V-IN-1, a potent and selective Myosin V inhibitor. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, these procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.

Proper disposal of laboratory chemical waste is regulated and crucial for environmental safety and regulatory compliance. Chemical waste must be managed according to its specific hazards.

Understanding this compound: Key Characteristics

To ensure safe handling and disposal, it's important to be aware of the known properties of this compound. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 538.6 g/mol N/A
Ki for Myosin V 6 μMMedchemExpress
Solubility 100 mg/mL in DMSO (185.66 mM) with ultrasonic assistanceLabSolutions[1]
Storage Temperature -20°C or -80°CSigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol provides detailed methodologies for the safe disposal of this compound in both solid form and as a solution in Dimethyl Sulfoxide (DMSO).

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (Butyl gloves are recommended when working with DMSO[3])

  • A lab coat

2. Disposal of Solid this compound Waste:

  • Step 1: Containerization. Place any unused or expired solid this compound, as well as any lab materials grossly contaminated with the solid (e.g., weighing boats, contaminated paper towels), into a designated hazardous waste container.[1] This container should be made of a material compatible with the chemical, clearly labeled, and kept securely closed except when adding waste.[1][2][4]

  • Step 2: Labeling. The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5] Note any potential hazards (e.g., "Toxic").

  • Step 3: Segregation. Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[2]

  • Step 4: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]

3. Disposal of this compound in DMSO Solution:

  • Step 1: Waste Collection. Collect all solutions of this compound in DMSO in a designated, leak-proof hazardous waste container.[1] Do not mix with other waste streams unless you have confirmed compatibility.[2]

  • Step 2: Labeling. Label the container with "Hazardous Waste," and list all contents by their full chemical names and estimated concentrations (e.g., "this compound in DMSO, approx. 10 mM").[5]

  • Step 3: Storage. Keep the container sealed and stored in a well-ventilated area, away from heat or ignition sources, as DMSO is combustible.[3]

  • Step 4: Professional Disposal. Arrange for disposal through your institution's EHS office.[3] Do not pour DMSO solutions down the drain. [6]

4. Disposal of Empty Containers:

  • Step 1: Decontamination. To be considered non-hazardous, an empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound.[4]

  • Step 2: Rinsate Collection. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste, following the procedure for solutions.[4]

  • Step 3: Final Disposal. After triple-rinsing, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Deface the original label before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Myosin_V_IN_1_Disposal_Workflow cluster_start Start cluster_form Determine Physical Form cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste (DMSO Solution) Disposal start Identify this compound Waste is_solid Solid Waste? start->is_solid solid_container Place in Labeled Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Hazardous Waste Container is_solid->liquid_container No (DMSO Solution) solid_storage Store in Designated Satellite Area solid_container->solid_storage solid_pickup Arrange EHS Pickup solid_storage->solid_pickup liquid_storage Store Safely (Ventilated, Away from Ignition) liquid_container->liquid_storage liquid_pickup Arrange EHS Pickup liquid_storage->liquid_pickup

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Myosin V-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Myosin V-IN-1. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

I. Understanding the Compound: this compound

This compound is a potent and selective inhibitor of Myosin V, a motor protein involved in intracellular transport along actin filaments.[1][2] It functions by slowing the actin-activated Myosin V ATPase, specifically by inhibiting the release of ADP from the actomyosin complex.[1][2] Due to its biological activity, appropriate handling and safety precautions are necessary.

Chemical Properties
IUPAC Name 3-({[3-({3-[4-(morpholin-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)phenyl]methyl}sulfanyl)benzoic acid
CAS Number 1259177-59-7[1]
Physical Form Solid
Solubility Soluble in DMSO[2][3]
Storage Temperature Store at -20°C or -80°C[1][3]

II. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure that the appropriate PPE is selected. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Tight-sealing safety goggles or a face shield.[4]Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.[4][5]
Skin and Body Protection Chemical-resistant lab coat or gown.[4][5]Gowns should be disposable, lint-free, and resistant to chemical permeation. They should fasten at the back and have long sleeves with elastic or knit cuffs.[6]
Protective gloves.[4][5]Nitrile gloves are commonly used.[5] For handling hazardous drugs, it is recommended to wear two pairs of chemotherapy-rated gloves.[7]
Respiratory Protection NIOSH/MSHA approved respirator.To be used if exposure limits are exceeded, if irritation is experienced, or when working with the solid form that may generate dust.[4] A fit-tested N95 respirator or higher may be appropriate depending on the risk assessment.
Foot Protection Closed-toe shoes.[5]Shoes should be made of a non-porous material to prevent absorption of spills.

III. Handling and Operational Procedures

Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area.[4] A chemical fume hood or a laboratory with local exhaust ventilation is required to minimize inhalation exposure.[4]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

Step-by-Step Handling Protocol:

  • Preparation:

    • Read the Safety Data Sheet (SDS) for this compound thoroughly before beginning any work.

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within a certified chemical fume hood.

  • Weighing and Reconstitution:

    • If working with the solid form, carefully weigh the required amount in the fume hood to avoid generating dust.

    • For reconstitution, slowly add the recommended solvent (e.g., DMSO) to the solid compound.[2][3] Sonication may be necessary to aid dissolution.[2]

  • Experimental Use:

    • When performing experiments, handle all solutions containing this compound with care to avoid splashes and aerosol generation.

    • Keep all containers tightly closed when not in use.[4]

  • Post-Handling:

    • Wipe down the work area with an appropriate deactivating solution or cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated chemical waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

IV. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, pipette tips, and any empty vials. Place these items in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Disposal Vendor: Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves collection by a licensed environmental waste management company.

V. Experimental Workflow and Signaling Pathway

The following diagrams illustrate a general workflow for handling this compound and its role in the Myosin V signaling pathway.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Solid prep3->handle1 handle2 Reconstitute in Solvent handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.

G This compound Mechanism of Action MyosinV Myosin V Actin Actin Filament MyosinV->Actin Binds ATP ATP MyosinV->ATP Hydrolyzes Actin->MyosinV Activates ATPase ADP_Pi ADP + Pi ATP->ADP_Pi ADP ADP ADP_Pi->ADP Pi Release (Power Stroke) ADP->MyosinV ADP Release (Rate Limiting) MyosinV_IN_1 This compound MyosinV_IN_1->ADP Inhibits Release

Caption: A diagram illustrating how this compound inhibits the Myosin V motor protein cycle.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.